N-Despropyl-N-ethyl Macitentan
Description
Properties
CAS No. |
441796-13-0 |
|---|---|
Molecular Formula |
C18H18Br2N6O4S |
Molecular Weight |
574.248 |
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26) |
InChI Key |
PIJUSICWAKBTEZ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |
Synonyms |
N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-ethylsulfamide_x000B_ |
Origin of Product |
United States |
Foundational & Exploratory
N-Despropyl-N-ethyl Macitentan: A Technical Guide to its Discovery and Synthesis
Abstract
This technical guide provides an in-depth exploration of N-Despropyl-N-ethyl Macitentan, a significant analog of the dual endothelin receptor antagonist, Macitentan. The discovery of Macitentan marked a pivotal advancement in the treatment of pulmonary arterial hypertension (PAH), stemming from a dedicated medicinal chemistry program to enhance the therapeutic profile over its predecessor, bosentan.[1][2] This guide delves into the rationale for the synthesis and study of this compound, positioning it in the context of Macitentan's metabolism and structure-activity relationships. A detailed, plausible synthetic pathway is presented, supported by step-by-step experimental protocols. Furthermore, this document outlines key analytical techniques for the characterization and quality control of this compound, complete with representative data. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Genesis of Macitentan and its Analogs
Macitentan, chemically known as N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, is a potent dual endothelin (ET) receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH).[3][4] Its development was a strategic effort to improve upon existing therapies by targeting both ETA and ETB receptors, with a focus on enhanced tissue penetration and a favorable safety profile.[1][2]
The clinical efficacy of Macitentan is partly attributed to its active metabolite, ACT-132577 (N-Despropyl Macitentan), which is formed via oxidative depropylation and also exhibits dual endothelin receptor antagonism.[5] The study of Macitentan's analogs is crucial for understanding its structure-activity relationship (SAR), identifying potential new therapeutic agents, and for the profiling of impurities in the bulk drug substance. This compound, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-ethylsulfamide, is a close structural analog of the active metabolite ACT-132577 and a potential process-related impurity in the synthesis of Macitentan if ethylamine is present as a starting material impurity. Therefore, its synthesis and characterization are of significant interest.
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of this compound can be logically derived from the established synthetic routes of Macitentan.[6] The core strategy involves the sequential construction of the molecule from three key building blocks:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine
-
N-ethylsulfamide
-
2-(5-bromopyrimidin-2-yloxy)ethanol
The retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Intermediate: N-ethylsulfamide
The synthesis of N-ethylsulfamide is a critical preliminary step. While various methods exist for the synthesis of N-acyl sulfonamides, a common approach involves the reaction of an amine with sulfamide or a protected sulfamoyl chloride. A plausible synthesis starting from ethylamine is outlined below.
-
Reaction Setup: To a solution of sulfamide (1.0 eq) in an appropriate aprotic solvent (e.g., acetonitrile) under an inert atmosphere (N2), add triethylamine (1.1 eq).
-
Addition of Ethylamine: Slowly add a solution of ethylamine (1.0 eq) in the same solvent to the reaction mixture at 0-5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: The crude N-ethylsulfamide can be purified by recrystallization or column chromatography to yield the desired product.
Stepwise Synthesis of this compound
The overall synthetic pathway is a three-step process starting from commercially available materials.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
Introduction: Situating N-Despropyl-N-ethyl Macitentan in the Landscape of Endothelin Receptor Antagonists
An In-Depth Technical Guide to the Chemical Properties of N-Despropyl-N-ethyl Macitentan
This compound (CAS No. 441796-13-0) is a chemical entity closely related to Macitentan (Opsumit®), a potent, orally active dual endothelin (ET) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Macitentan's therapeutic effect is mediated by blocking both endothelin receptor type A (ETA) and type B (ETB), which are key players in the vasoconstriction and cell proliferation pathways underlying PAH.[3][4]
The primary active metabolite of Macitentan is N-Despropyl Macitentan, also known as ACT-132577 or Aprocitentan.[5][6][7] This metabolite is formed via oxidative depropylation of the sulfamide moiety, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[3][8][9] Aprocitentan itself is a pharmacologically active dual ET receptor antagonist and contributes significantly to the overall therapeutic effect of Macitentan.[1][4][8]
This compound, the focus of this guide, is structurally distinct from the main metabolite. Instead of the propyl group found on the sulfamide nitrogen of Macitentan, or the unsubstituted sulfamide of Aprocitentan, this compound possesses an ethyl group. It is chemically named N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-ethylsulfamide.[10][11] Due to this structural similarity, it is most appropriately classified as a process-related impurity or a potential metabolite of Macitentan, arising from specific synthetic or metabolic pathways. Understanding its chemical properties is therefore critical for researchers, quality control scientists, and drug development professionals involved in the manufacturing and analysis of Macitentan.
This guide provides a comprehensive overview of the known and inferred chemical properties of this compound, grounded in the extensive data available for its parent compound and primary metabolite.
Chemical Structure and Identification
The core structure of this compound is shared with Macitentan, featuring a pyrimidine core substituted with a 4-bromophenyl group and a side chain containing a second brominated pyrimidine ring linked via an ethoxy bridge. The key distinguishing feature is the N'-ethylsulfamide group.
Caption: Comparative structures of Macitentan, its active metabolite, and this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| Chemical Name | N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-ethylsulfamide | [11] |
| CAS Number | 441796-13-0 | [10][12] |
| Molecular Formula | C18H18Br2N6O4S | [10][12] |
| Molecular Weight | 574.25 g/mol | [12] |
Physicochemical Properties
Direct experimental data on the physicochemical properties of this compound is not widely published. However, we can infer its likely characteristics based on the well-documented properties of Macitentan and its primary metabolite, Aprocitentan. The structural difference—the substitution of a propyl group with an ethyl group—is minor and would be expected to result in only slight variations in properties like solubility, lipophilicity, and pKa.
Table 2: Comparison of Physicochemical Properties
| Property | Macitentan | N-Despropyl Macitentan (Aprocitentan) | This compound (Inferred) | Causality and Expert Insights |
| Appearance | Crystalline solid | White to Off-White Solid[13] | Likely a white to off-white solid | The core chromophore is identical across all three molecules, suggesting a similar physical appearance. |
| Solubility | Soluble in DMSO (~33 mg/mL) and DMF (~33 mg/mL); sparingly soluble in aqueous buffers.[14] | Soluble in DMSO (≥ 46 mg/mL).[] Slightly soluble in methanol and ethanol.[16] | Expected to be soluble in polar aprotic solvents like DMSO and DMF; sparingly soluble in water and slightly soluble in alcohols. | The large, hydrophobic core structure dominates solubility. The minor change from a propyl to an ethyl group is unlikely to significantly alter its solubility profile compared to the parent compound. High solubility in DMSO is a common feature for such complex organic molecules. |
| LogP (Lipophilicity) | High (LogD value optimized for tissue penetration)[1] | High | Expected to be slightly lower than Macitentan but still high. | Lipophilicity is largely driven by the two brominated aromatic rings. Shortening the alkyl chain from propyl to ethyl would marginally decrease lipophilicity, but the molecule remains highly lipophilic overall, a key feature for tissue targeting.[1] |
| pKa | High pKa (optimized for tissue affinity)[1] | Not reported | Expected to be similar to Macitentan. | The acidic proton is on the sulfamide nitrogen. The electronic effect of an ethyl group versus a propyl group is very similar, thus the pKa should not be significantly different. |
| Stability | Stable in solid state; not hygroscopic or light-sensitive.[17] Sensitive to hydrolysis under strong acidic and basic conditions.[18][19] | Not reported | Expected to be stable in solid form. Susceptible to hydrolysis under harsh pH conditions. | The core ether and sulfamide linkages are the most likely points of degradation. This chemical instability under forced degradation conditions would be a shared characteristic. |
Synthesis and Formation
While specific synthetic routes for this compound are not published, its structure strongly suggests it arises as a process-related impurity during the synthesis of Macitentan. The final step in many reported Macitentan syntheses involves the coupling of an amine (propylamine) with a sulfamoyl chloride or a related activated intermediate.[2][20]
If the propylamine starting material is contaminated with ethylamine, or if ethylamine is used inadvertently, this compound will be formed as a side product alongside the desired Macitentan.
Caption: Potential formation pathway of this compound as a process-related impurity.
Expert Insight: The control of such impurities is a cornerstone of pharmaceutical manufacturing (ICH Q3A/B guidelines). The presence of this compound in a batch of Macitentan would necessitate rigorous analytical characterization and toxicological assessment to ensure patient safety. Its potential for formation underscores the need for stringent control over the purity of starting materials, particularly the alkylamines used in the final synthetic step.
Analytical Methodologies
The detection and quantification of this compound, as a potential impurity in Macitentan, requires a highly sensitive and specific stability-indicating analytical method. While no method has been published specifically for this analyte, established methods for Macitentan and its related substances provide a clear blueprint.[18][19][21] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust approach.
Protocol: Development of an RP-HPLC Method for Impurity Profiling
This protocol outlines the logical steps a researcher would take to develop a validated method for quantifying this compound.
-
Reference Standard Procurement:
-
Obtain a certified reference standard of this compound (CAS 441796-13-0). This is the self-validating cornerstone of any quantitative analysis.
-
-
Column and Mobile Phase Screening:
-
Rationale: To achieve baseline separation of Macitentan, this compound, Aprocitentan, and other potential degradation products.
-
Step 1: Begin with a standard C18 column (e.g., 250 x 4.6 mm, 5 µm). A C8 column may also be evaluated for different selectivity.[21]
-
Step 2: Screen mobile phase combinations. A typical starting point would be a gradient elution using an acidified aqueous phase (e.g., 0.1% formic acid or an ammonium acetate buffer) and an organic modifier like acetonitrile or methanol.[21]
-
Step 3: Optimize the gradient profile to ensure all peaks are sharp and well-resolved. The slightly lower lipophilicity of this compound compared to Macitentan suggests it will likely elute slightly earlier.
-
-
Detection Wavelength Selection:
-
Rationale: To maximize sensitivity for all related substances.
-
Step 1: Determine the UV absorbance maxima for Macitentan and this compound. Given the identical core chromophore, the λmax is expected to be very similar (around 266-269 nm for Macitentan).[21][22]
-
Step 2: Use a photodiode array (PDA) detector during development to confirm peak purity and select the optimal wavelength for quantification.
-
-
Method Validation (per ICH Q2(R1) Guidelines):
-
Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) on Macitentan to ensure the method can separate the main peak from all degradation products and impurities, including this compound.[18][19]
-
Linearity: Prepare a series of dilutions of the this compound reference standard and demonstrate a linear relationship between concentration and peak area (correlation coefficient > 0.999).
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation, which are critical for controlling impurities at low levels (e.g., <0.1%).
-
Accuracy & Precision: Assess the method's accuracy (recovery) and precision (repeatability and intermediate precision) at multiple concentration levels.
-
Robustness: Intentionally vary method parameters (e.g., pH, flow rate, column temperature) to ensure the method remains reliable under minor fluctuations.
-
-
Advanced Techniques (LC-MS/MS):
Caption: Standard workflow for developing a validated analytical method for a process-related impurity.
Pharmacological and Toxicological Profile (Inferred)
There is no publicly available data on the specific pharmacological activity or toxicity of this compound. As a matter of scientific integrity, any claims about its biological effects would be speculative and require empirical validation.
However, for research and drug development professionals, it is logical to formulate a hypothesis based on structure-activity relationships (SAR).
-
Pharmacological Hypothesis: Given its profound structural similarity to Macitentan and the active metabolite Aprocitentan, it is highly probable that this compound also acts as an antagonist of endothelin receptors ETA and ETB. The potency of this antagonism, however, is unknown. Both Macitentan and Aprocitentan are potent antagonists, though Aprocitentan is approximately five-fold less potent than its parent compound at ETA receptors.[1] It is plausible that this compound's potency would fall within a similar range.
-
Toxicological Imperative: From a drug safety perspective, any process-related impurity present above the ICH identification threshold (typically 0.10%) must be characterized and evaluated for toxicity. Without specific data, it cannot be assumed to be safe. Its toxicological profile would need to be established through in vitro and in vivo studies before a safe limit in the final drug product could be determined.
Conclusion
This compound is a critical molecule for scientists working with Macitentan, not as a primary metabolite, but as a potential process-related impurity. Its chemical properties are inferred to be very similar to those of the parent drug, characterized by high lipophilicity and solubility in polar aprotic solvents. Its formation is likely linked to the presence of ethylamine during the final stages of Macitentan synthesis, highlighting the importance of stringent raw material controls. While its pharmacological activity as an endothelin receptor antagonist can be hypothesized, it remains unconfirmed. The development of robust, validated analytical methods, such as RP-HPLC, is essential for its detection and control, ensuring the purity, safety, and efficacy of Macitentan-based therapies. Further research is required to definitively establish its biological activity and toxicological profile.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Macitentan? Retrieved from [Link]
-
Sidharta, P. N., van Giersbergen, P. L., & Dingemanse, J. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(3), 229–243. Retrieved from [Link]
-
Galiè, N., & Manes, A. (2014). Structure of macitentan and its metabolites ACT-132577 and ACT-373898. ResearchGate. Retrieved from [Link]
-
Iglarz, M., Binkert, C., Morrison, K., et al. (2008). Chemical structures of macitentan and its major metabolite ACT-132577. ResearchGate. Retrieved from [Link]
-
Romero, M., & de Las Heras, N. (2021). Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension. Cardiovascular Drugs and Therapy, 35(4), 833–839. Retrieved from [Link]
-
Romero, M., & de Las Heras, N. (2021). Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension. PMC - NIH. Retrieved from [Link]
-
Singh, T., & Sharma, P. K. (2017). A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. Open Access Journals. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). aprocitentan. Retrieved from [Link]
-
Papademetriou, V. (2025). Aprocitentan, a dual endothelin-1 (ET-1) antagonist for treating resistant hypertension: Mechanism of action and therapeutic potential. ResearchGate. Retrieved from [Link]
-
Klings, E. S., & Farber, H. W. (2021). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. International Journal of Molecular Sciences, 22(16), 8449. Retrieved from [Link]
-
SynZeal. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-Despropyl Macitentan-d4. Retrieved from [Link]
-
Albayrak, M., & Atila, A. (2022). A New Spectrophotometric Method for The Determination of Macitentan in Human Plasma. ResearchGate. Retrieved from [Link]
-
Albayrak, M., Kadioglu, Y., & Atila, A. (2019). A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension. Biomedical Chromatography, 33(6), e4502. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Pharmacology/Toxicology NDA Review and Evaluation for Opsumit (macitentan). Retrieved from [Link]
-
Albayrak, M., Kadioglu, Y., & Atila, A. (2019). A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension. ResearchGate. Retrieved from [Link]
-
Salehi, P., Nami, M., Nasiri Sovari, S., Haghighatnia, Y., & Ghahremanzadeh, R. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. ResearchGate. Retrieved from [Link]
-
Iglarz, M., Binkert, C., Morrison, K., et al. (2008). Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 736–745. Retrieved from [Link]
-
Dove Research & Analytics Laboratory. (n.d.). Macitentan N-Ethyl Analog. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2020). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. ResearchGate. Retrieved from [Link]
-
Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Chinese Journal of Chromatography, 37(1), 100–110. Retrieved from [Link]
-
Kumar, A., & Singh, A. (2014). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Lung India, 31(4), 402–405. Retrieved from [Link]
-
Chester, A. H., & Yacoub, M. (2014). Principal steps in the chemical synthesis of macitentan from bosentan. ResearchGate. Retrieved from [Link]
-
Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. ResearchGate. Retrieved from [Link]
-
Sidharta, P. N., van Giersbergen, P. L., & Dingemanse, J. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. ResearchGate. Retrieved from [Link]
- Google Patents. (2017). Process for preparation of macitentan.
-
Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019). [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study]. Se Pu, 37(1), 100–110. Retrieved from [Link]
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 4. Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aprocitentan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. This compound | 441796-13-0 | SynZeal [synzeal.com]
- 11. This compound | CAS No- 441796-13-0 | this compound [chemicea.com]
- 12. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 13. N-Despropyl Macitentan (Aprocitentan) | CymitQuimica [cymitquimica.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 19. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Note on Nomenclature: N-Despropyl Macitentan (ACT-132577) vs. N-Despropyl-N-ethyl Macitentan
An In-Depth Technical Guide to the Mechanism of Action of Macitentan's Active Metabolite
This guide focuses on the core mechanism of action of the principal, pharmacologically active metabolite of Macitentan. This compound is scientifically identified as N-Despropyl Macitentan , also known by its development code ACT-132577 and its recently adopted nonproprietary name, Aprocitentan . It is the primary contributor to Macitentan's sustained therapeutic effect.[1]
The term specified in the topic, N-Despropyl-N-ethyl Macitentan (CAS 441796-13-0), refers to a distinct chemical analog of Macitentan where the propyl group of the sulfamide moiety is replaced by an ethyl group.[2] While this compound is available as a chemical reference standard, comprehensive public data on its specific mechanism of action, potency, and selectivity as an endothelin receptor antagonist is not available.[3]
Therefore, this guide will provide an in-depth analysis of the well-characterized and clinically relevant active metabolite, N-Despropyl Macitentan (ACT-132577) . The principles and experimental protocols described herein are directly applicable to the study of other related endothelin receptor antagonists, including the N-ethyl analog.
Introduction: The Endothelin System and Macitentan
The endothelin (ET) system is a critical signaling pathway involved in vascular homeostasis. The primary effector, endothelin-1 (ET-1), is the most potent endogenous vasoconstrictor known and also promotes inflammation, fibrosis, and cellular proliferation.[4] ET-1 exerts its effects by binding to two G-protein coupled receptor subtypes: ETA and ETB.[5]
-
ETA Receptors: Located predominantly on vascular smooth muscle cells, their activation leads to potent vasoconstriction and proliferation.[6]
-
ETB Receptors: Found on both endothelial cells and smooth muscle cells. On endothelial cells, they mediate the clearance of circulating ET-1 and the release of vasodilators like nitric oxide. On smooth muscle cells, they, like ETA receptors, mediate vasoconstriction.[7]
In pathologies such as Pulmonary Arterial Hypertension (PAH), the ET system is significantly upregulated, contributing to increased pulmonary vascular resistance, right heart failure, and death.[8]
Macitentan (Opsumit®) is a potent, orally active, dual endothelin receptor antagonist (ERA) designed to block the deleterious effects of an activated ET system.[8] It is distinguished from earlier ERAs by its sustained receptor binding and enhanced tissue penetration, which contribute to its clinical efficacy in reducing morbidity and mortality in PAH patients.[6][9] A key feature of Macitentan's pharmacology is its metabolic conversion to a durable, active metabolite that significantly contributes to its overall therapeutic action.[4]
Metabolic Activation: Formation of N-Despropyl Macitentan (ACT-132577)
Upon oral administration, Macitentan is metabolized in the liver primarily through oxidative depropylation. This reaction is catalyzed predominantly by the cytochrome P450 enzyme CYP3A4 , which removes the N-propyl group from the sulfamide moiety to form N-Despropyl Macitentan (ACT-132577).[4][6] This metabolite retains significant pharmacological activity.[10] Due to its longer half-life compared to the parent compound (approximately 48 hours for ACT-132577 vs. 16 hours for Macitentan), it accumulates upon repeated dosing and is responsible for a substantial portion of the sustained endothelin receptor blockade observed clinically.[6]
Figure 1: Metabolic conversion of Macitentan to its active metabolite.
Core Mechanism of Action: Dual Endothelin Receptor Antagonism
The mechanism of action of N-Despropyl Macitentan (ACT-132577) is defined by its function as a competitive antagonist at both ETA and ETB receptors.[1] By occupying the receptor binding sites, it prevents the binding of endogenous ET-1, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and cellular proliferation.[10]
Receptor Binding and Potency
ACT-132577 is a potent, dual ERA, though it is less potent than its parent compound, Macitentan.[6] Its key characteristic is a reduced selectivity for the ETA receptor compared to Macitentan. While Macitentan is approximately 50-fold more selective for ETA over ETB receptors, ACT-132577 is about 16-fold more selective.[6] This profile ensures a robust blockade of both receptor subtypes. The sustained plasma concentrations of ACT-132577 mean that it provides a significant and continuous contribution to the overall pharmacological effect of Macitentan therapy.[6]
| Compound | Target Receptor | Potency / Selectivity Metric | Value | Reference |
| Macitentan | ETA / ETB | ETA/ETB Inhibitory Potency Ratio | ~50:1 | [6] |
| N-Despropyl Macitentan (ACT-132577) | ETA | Potency vs. Macitentan | ~5-fold less potent | [6] |
| N-Despropyl Macitentan (ACT-132577) | ETA / ETB | ETA/ETB Inhibitory Potency Ratio | ~16:1 | [1][6] |
Inhibition of Downstream Signaling
The binding of ET-1 to its receptors on smooth muscle cells activates Gq proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is the primary driver of vasoconstriction and also contributes to proliferative and fibrotic signaling.
N-Despropyl Macitentan (ACT-132577) competitively blocks the initial binding of ET-1 to both ETA and ETB receptors, thereby preventing the entire downstream signaling cascade.[10] This blockade blunts the ET-1-induced calcium mobilization and subsequent pathological responses.[10]
Figure 2: Endothelin signaling pathway and inhibition by ACT-132577.
Experimental Protocols for Mechanistic Analysis
The characterization of an endothelin receptor antagonist like N-Despropyl Macitentan relies on a combination of binding and functional assays.
Workflow for Characterizing an Endothelin Receptor Antagonist
Figure 3: Experimental workflow for antagonist characterization.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of N-Despropyl Macitentan for ETA and ETB receptors. This is achieved by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) for receptor binding.
Materials:
-
Membrane preparations from cells overexpressing human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Test Compound: N-Despropyl Macitentan (ACT-132577).
-
Non-specific binding control: Unlabeled ET-1 (high concentration).
-
Assay Buffer: Tris-HCl buffer with MgCl₂, BSA, and protease inhibitors.
-
Scintillation vials and cocktail.
-
Gamma counter.
Methodology:
-
Compound Preparation: Prepare a serial dilution of N-Despropyl Macitentan in assay buffer, covering a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Assay Setup: In triplicate, combine the following in microcentrifuge tubes:
-
Total Binding: Membrane preparation + [¹²⁵I]-ET-1 + Assay Buffer.
-
Non-Specific Binding: Membrane preparation + [¹²⁵I]-ET-1 + high concentration of unlabeled ET-1.
-
Competitive Binding: Membrane preparation + [¹²⁵I]-ET-1 + corresponding concentration of N-Despropyl Macitentan.
-
-
Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes). Causality: This allows the competitive interaction between the radioligand and the test compound to stabilize.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand. Trustworthiness: Rapid, cold washing minimizes the dissociation of the bound ligand, ensuring an accurate measurement.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: (Total Binding CPM) - (Non-Specific Binding CPM).
-
Plot the percentage of specific binding against the log concentration of N-Despropyl Macitentan.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol: Cell-Based Calcium Mobilization Assay
Objective: To determine the functional potency (IC₅₀ or pA₂) of N-Despropyl Macitentan in blocking ET-1-induced intracellular calcium release.
Materials:
-
Cell line naturally expressing or engineered to express ETA or ETB receptors (e.g., CHO, HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Endothelin-1 (ET-1).
-
Test Compound: N-Despropyl Macitentan (ACT-132577).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with an integrated fluidic dispenser.
Methodology:
-
Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom microplate and culture overnight to allow adherence.
-
Dye Loading: Wash the cells with assay buffer and incubate them with the Fluo-4 AM dye solution in the dark at 37°C for 60 minutes. Causality: The AM ester allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the fluorescent indicator inside the cell.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add serial dilutions of N-Despropyl Macitentan to the wells and incubate for a set period (e.g., 30 minutes). Causality: This pre-incubation allows the antagonist to bind to the receptors before the agonist is introduced.
-
Fluorescence Measurement: Place the microplate into the fluorescence plate reader.
-
Agonist Injection & Reading: Program the instrument to inject a fixed concentration of ET-1 (typically the EC₈₀, the concentration giving 80% of the maximal response) into each well while simultaneously recording the fluorescence intensity over time.
-
Data Analysis:
-
For each well, determine the peak fluorescence response after ET-1 addition.
-
Normalize the data, setting the response with no antagonist as 100% and the response with no agonist as 0%.
-
Plot the normalized response against the log concentration of N-Despropyl Macitentan.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for functional inhibition.
-
Conclusion
N-Despropyl Macitentan (ACT-132577/Aprocitentan) is not merely a byproduct of Macitentan metabolism but a pharmacologically active and clinically significant dual endothelin receptor antagonist. Its core mechanism of action—competitive antagonism of both ETA and ETB receptors—is central to the therapeutic effect of its parent drug. While less potent than Macitentan, its prolonged half-life and sustained plasma concentrations ensure a durable and robust blockade of the overactive endothelin system in diseases like pulmonary arterial hypertension. Understanding the distinct pharmacological profile of this active metabolite is crucial for appreciating the complete therapeutic value and clinical pharmacology of Macitentan.
References
-
Mishra, A., & Saxena, P. (2015). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Journal of Pharmacology and Pharmacotherapeutics, 6(4), 236. Available at: [Link]
-
Iglarz, M., Binkert, C., Morrison, K., Fischli, W., Gatfield, J., Treiber, A., ... & Clozel, M. (2008). Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 736-745. Available at: [Link]
-
CADTH. (2015). Macitentan (Opsumit): For Long-Term Treatment of Pulmonary Arterial Hypertension. In CADTH Common Drug Reviews. Canadian Agency for Drugs and Technologies in Health. Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
-
Asija, R., Asija, S., & Gupta, V. (2015). A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. Journal of Pharmaceutical Sciences and Research, 3(1), 1-10. Available at: [Link]
-
Veeprho. This compound. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Macitentan? Available at: [Link]
-
SynZeal. This compound. Available at: [Link]
-
ResearchGate. (2008). Chemical structures of macitentan and its major metabolite ACT-132577. Available at: [Link]
-
Sidharta, P. N., van Giersbergen, P. L. M., & Dingemanse, J. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(5), 457–471. Available at: [Link]
-
Vizza, C. D., Fedele, F., & Pezzuto, B. (2018). Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? Therapeutic Advances in Respiratory Disease, 12, 1753466618799439. Available at: [Link]
-
Schlaich, M. P., & Bakris, G. L. (2020). Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension. Cardiovascular Drugs and Therapy, 34(5), 703–710. Available at: [Link]
-
ResearchGate. (2015). Effects of other drugs on macitentan and ACT-132577 pharmacokinetics. Available at: [Link]
-
Galiè, N., Manes, A., & Branzi, A. (2014). The potential for macitentan, a new dual endothelin receptor antagonist, in the treatment of pulmonary arterial hypertension. Expert Opinion on Investigational Drugs, 23(1), 101-110. Available at: [Link]
Sources
- 1. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 5. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INTRODUCTION - Macitentan (Opsumit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Activity of N-Despropyl Macitentan (Aprocitentan/ACT-132577)
Abstract
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of N-Despropyl Macitentan, the major and pharmacologically active metabolite of Macitentan. Also known by the developmental code ACT-132577 and the non-proprietary name Aprocitentan, this molecule is a potent dual endothelin (ET) receptor antagonist. This document delineates its mechanism of action, presents key quantitative data on its receptor affinity and potency, and provides detailed, field-proven methodologies for its characterization in a research setting. The experimental protocols described herein are designed to be self-validating systems, explaining the scientific rationale behind key steps to ensure robust and reproducible results.
A Note on Nomenclature
The topic specified is "N-Despropyl-N-ethyl Macitentan". However, the vast body of scientific literature focuses on N-Despropyl Macitentan (systematic name: N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-sulfamide) as the principal active metabolite of Macitentan.[] This metabolite is also widely known as Aprocitentan or ACT-132577 .[2][3] Compounds like "this compound" are cataloged primarily as chemical reference standards or impurities.[4][5] Given the extensive public data on the in vitro activity of Aprocitentan and its clinical relevance, this guide will focus squarely on this well-characterized molecule to provide maximum value to the research community.
Introduction: The Endothelin System and Dual Receptor Antagonism
The endothelin (ET) system is a critical paracrine and autocrine signaling pathway involved in vascular homeostasis. The primary peptide, endothelin-1 (ET-1), is one of the most potent vasoconstrictors known and exerts its effects by binding to two G-protein coupled receptor subtypes: ET-A and ET-B.[6][7]
-
ET-A Receptors: Located predominantly on vascular smooth muscle cells, their activation leads to potent vasoconstriction and cellular proliferation and hypertrophy.[6][8]
-
ET-B Receptors: These have a dual role. On smooth muscle cells, they also mediate vasoconstriction. However, on endothelial cells, their activation promotes the release of vasodilators like nitric oxide and prostacyclin and is crucial for the clearance of circulating ET-1.[7][9]
In pathological conditions such as pulmonary arterial hypertension (PAH), the ET system is upregulated, contributing to vascular remodeling, fibrosis, and sustained vasoconstriction.[10][11] Macitentan, and by extension its active metabolite Aprocitentan, function as dual ET-A/ET-B receptor antagonists, preventing ET-1 from binding to both receptor subtypes and thereby mitigating its deleterious effects.[10][12]
Pharmacological Profile of Aprocitentan (ACT-132577)
Aprocitentan is formed in vivo via oxidative depropylation of the parent drug, Macitentan, a biotransformation primarily mediated by the cytochrome P450 enzyme CYP3A4.[10][13] While Macitentan itself is a potent dual ERA, Aprocitentan contributes significantly to the overall pharmacological effect due to its own substantial activity and longer half-life.[9][14]
The key in vitro activity parameters of Aprocitentan are summarized below, highlighting its dual antagonism with a notable selectivity for the ET-A receptor.
| Parameter | Receptor Target | Value | Source |
| IC₅₀ | ET-A | 3.4 nM | [2][3] |
| IC₅₀ | ET-B | 987 nM | [2][3] |
| IC₅₀ | Primary Human Pulmonary Arterial Smooth Muscle Cells (ET-1 induced Ca²⁺ increase) | 14 nM | [13] |
| pA₂ | ET-A (isolated rat aortic rings) | 6.7 | [2][13] |
| pKB | ET-B (isolated rat tracheal rings) | 5.5 | [13] |
| Selectivity Ratio | IC₅₀ (ET-B / ET-A) | ~290-fold | Calculated |
| Potency vs. Parent | ET-A Receptor | ~5-fold less potent than Macitentan | [9][15] |
Core Methodologies for In Vitro Characterization
The following section details robust protocols for assessing the in vitro activity of Aprocitentan. These methods are foundational for confirming its mechanism of action and quantifying its potency.
Methodology I: Receptor Binding Affinity Assays
Causality: To determine the direct affinity of a compound for its target receptor, a competitive binding assay is the gold standard. This assay quantifies how effectively Aprocitentan displaces a high-affinity radiolabeled ligand (e.g., ¹²⁵I-ET-1) from the ET-A and ET-B receptors. This directly measures the drug-receptor interaction, independent of downstream cellular signaling. A scintillation proximity assay (SPA) is an efficient method that avoids a physical separation step.[16]
Protocol: Radioligand SPA Binding Assay
-
Receptor Source Preparation: Use cell membranes from CHO cells recombinantly overexpressing either human ET-A or ET-B receptors.[17] Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend in an appropriate assay buffer.
-
Bead-Membrane Coupling: Incubate the prepared receptor membranes with wheat germ agglutinin (WGA)-coated SPA beads. The WGA binds to glycosylated proteins on the cell membrane, immobilizing them onto the bead surface.[16]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (e.g., Tris-HCl with MgCl₂, BSA).
-
Aprocitentan at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
¹²⁵I-ET-1 at a fixed concentration (near its Kd value).
-
The receptor membrane-coupled SPA beads.
-
-
Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature to allow the binding to reach equilibrium.
-
Detection: Measure the scintillation counts using a microplate scintillation counter. When ¹²⁵I-ET-1 is bound to the receptors on the beads, the emitted beta particles are close enough to excite the scintillant within the bead, producing a light signal. Unbound ¹²⁵I-ET-1 is too far away to generate a signal.
-
Data Analysis: Plot the scintillation counts against the logarithm of Aprocitentan concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Aprocitentan that inhibits 50% of the specific binding of ¹²⁵I-ET-1). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Scintillation Proximity Assay (SPA).
Methodology II: Cellular Functional Assays
Causality: While binding assays confirm affinity, functional assays measure the biological consequence of that binding. ET-1 binding to ET-A/ET-B receptors on smooth muscle cells triggers the Gq protein signaling cascade, leading to the release of intracellular calcium (Ca²⁺) stores, which is a prerequisite for cell contraction.[13] Measuring the inhibition of this Ca²⁺ flux provides a direct readout of the compound's antagonistic activity in a cellular context.
Protocol: Intracellular Calcium Mobilization Assay
-
Cell Culture: Culture relevant cells, such as primary Human Pulmonary Arterial Smooth Muscle Cells (HPASMCs) or the rat aortic smooth muscle cell line A10, in appropriate media until they reach ~80-90% confluency in a black, clear-bottom 96-well plate.[2][13]
-
Dye Loading: Wash the cells with a buffer (e.g., Hank's Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C. The AM ester allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the active dye inside.
-
Compound Pre-incubation: Wash the cells again to remove excess dye. Add varying concentrations of Aprocitentan to the wells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptors before agonist stimulation.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading.
-
Agonist Stimulation: Inject a fixed concentration of ET-1 (the agonist) into the wells while continuously reading fluorescence.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular Ca²⁺. Plot the peak fluorescence response against the logarithm of Aprocitentan concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value for the inhibition of the ET-1 response.
Caption: ET-1 signaling pathway leading to Ca²⁺ release.
Methodology III: Ex Vivo Tissue-Based Functional Assays
Causality: To assess the functional antagonism in a more integrated biological system, isolated tissue preparations are used. These ex vivo models retain the complex interplay of cellular components and extracellular matrix found in native tissue. The ability of Aprocitentan to inhibit agonist-induced contraction of vascular (aorta) and non-vascular (trachea) smooth muscle provides a robust measure of its pA₂ or pKB values, which are direct measures of antagonist potency at the tissue level.[13]
Protocol: Isolated Tissue Contraction Assay
-
Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta (rich in ET-A receptors) and the trachea (rich in ET-B receptors).[13] Cut the tissues into 2-3 mm rings.
-
Mounting: Suspend the tissue rings in an organ bath filled with a warmed (37°C), aerated (95% O₂/5% CO₂) physiological salt solution (e.g., Krebs-Henseleit buffer). Connect one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a stable resting tension.
-
Antagonist Incubation: Add Aprocitentan to the organ bath at a specific concentration and incubate for a set period (e.g., 60 minutes).
-
Cumulative Concentration-Response Curve: Add the appropriate agonist cumulatively to the bath. Use ET-1 for the aortic rings (ET-A mediated contraction) and Sarafotoxin S6c (an ET-B selective agonist) for the tracheal rings (ET-B mediated contraction). Record the contractile force after each addition until a maximal response is achieved.
-
Data Analysis: Repeat the experiment with several different concentrations of Aprocitentan. The antagonist will cause a rightward shift in the agonist's concentration-response curve. A Schild plot analysis of these shifts can be used to calculate the pA₂ (for competitive antagonists), which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC₅₀.
Conclusion
N-Despropyl Macitentan (Aprocitentan, ACT-132577) is a potent, dual endothelin receptor antagonist with a clear preference for the ET-A receptor subtype.[2][3] Its in vitro activity can be rigorously characterized through a combination of receptor binding assays to determine affinity (Ki), cell-based functional assays to measure the inhibition of downstream signaling (IC₅₀ for Ca²⁺ flux), and ex vivo tissue bath experiments to quantify functional potency in an integrated system (pA₂/pKB).[13] The methodologies outlined in this guide provide a robust framework for researchers to investigate this and other endothelin receptor antagonists, ensuring high-quality, reproducible data that can confidently inform drug development programs.
References
-
Sidharta, P. N., van Giersbergen, P. L., & Dingemanse, J. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(5), 457–471. [Link]
-
Galiè, N., & Manes, A. (2014). A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. Journal of Pharmacovigilance, 2(3). [Link]
-
Vengala, S., & Guntupalli, J. (2015). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Lung India, 32(1), 51–55. [Link]
-
Papadopoulos, G. A., & Karayannis, G. P. (2024). Aprocitentan, a dual endothelin-1 (ET-1) antagonist for treating resistant hypertension: Mechanism of action and therapeutic potential. Hellenic Journal of Cardiology. [Link]
-
Varzideh, F., Jankauskas, S. S., Jain, U., Soderquist, L., Agyapong, E. D., Kansakar, U., & Santulli, G. (2024). The dual endothelin-1 antagonist aprocitentan alleviates mitochondrial oxidative stress in human cardiac fibroblasts. European Heart Journal - Cardiovascular Pharmacotherapy. [Link]
-
Sidharta, P. N., van Giersbergen, P. L., & Dingemanse, J. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(5). [Link]
-
Dayton, B. D., Chiou, W. J., Opgenorth, T. J., & Wu-Wong, J. R. (2000). Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay. Life Sciences, 66(10), 937–945. [Link]
-
van Giersbergen, P. L., Treiber, A., & Dingemanse, J. (2007). Macitentan: entry-into-humans study with a new endothelin receptor antagonist. European Journal of Clinical Pharmacology, 63(5), 455–462. [Link]
-
Xu, R., Zhou, Y., Lou, Y., & Chen, J. (2023). Effects of bergapten on the pharmacokinetics of macitentan in rats both in vitro and in vivo. Xenobiotica, 53(7-12), 332-340. [Link]
-
Michael, T., Sybertz, E., & Opgenorth, T. (1998). Radioreceptor assay of an endothelin A receptor antagonist in plasma and urine. Clinical Chemistry, 44(3), 491-497. [Link]
-
What is the mechanism of Macitentan? (2024, July 17). Patsnap Synapse. [Link]
-
This compound. (n.d.). SynZeal. [Link]
-
Macitentan (Opsumit). (2014). In CADTH Common Drug Reviews. Canadian Agency for Drugs and Technologies in Health. [Link]
-
Macitentan Impurities. (n.d.). SynZeal. [Link]
-
This compound. (n.d.). Pharmaffiliates. [Link]
-
Iqbal, M., & Kumar, S. (2005). Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship. Mini-Reviews in Medicinal Chemistry, 5(4), 379-390. [Link]
-
Weiss, J., Theile, D., & Haefeli, W. E. (2013). Interaction profile of macitentan, a new non-selective endothelin-1 receptor antagonist, in vitro. Biochemical Pharmacology, 86(1), 169-177. [Link]
-
Bolli, M. H., Boss, C., Binkert, C., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
Sidharta, P. N., Dietrich, H., & Dingemanse, J. (2014). Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects. British Journal of Clinical Pharmacology, 78(5), 1035–1042. [Link]
-
Iglarz, M., Gnerre, C., Wanner, D., et al. (2014). Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension. Life Sciences, 118(2), 333-339. [Link]
Sources
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound | 441796-13-0 | SynZeal [synzeal.com]
- 5. This compound | CAS No- 441796-13-0 | this compound [chemicea.com]
- 6. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. INTRODUCTION - Macitentan (Opsumit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Macitentan: entry-into-humans study with a new endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Endothelin receptor antagonism of N-Despropyl-N-ethyl Macitentan
An In-Depth Technical Guide to the Endothelin Receptor Antagonism of N-Despropyl-N-ethyl Macitentan (ACT-132577/Aprocitentan)
Executive Summary
This compound, also identified as ACT-132577 and now known as Aprocitentan, is the primary and pharmacologically active metabolite of Macitentan, a dual endothelin receptor antagonist (ERA) approved for treating pulmonary arterial hypertension (PAH).[1][2] This metabolite is formed via oxidative depropylation of the parent compound and is itself a potent dual antagonist of endothelin type A (ETA) and type B (ETB) receptors.[3][4] Characterized by a significantly longer plasma half-life and higher systemic exposure than Macitentan, ACT-132577 is a critical contributor to the sustained therapeutic efficacy observed with once-daily Macitentan administration.[1][5] Its distinct pharmacological profile has also prompted its independent development as a therapeutic agent for resistant hypertension.[3] This guide provides a detailed examination of its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.
Introduction: The Endothelin System and the Role of a Key Metabolite
The Endothelin Axis in Pathophysiology
The endothelin (ET) system is a critical regulator of vascular tone and cellular proliferation. The primary isoform, endothelin-1 (ET-1), is a potent vasoconstrictor peptide that exerts its effects by binding to two G-protein coupled receptor subtypes: ETA and ETB.[6][7]
-
ETA Receptors: Located predominantly on vascular smooth muscle cells, their activation by ET-1 leads to profound vasoconstriction and cellular proliferation.[6][8]
-
ETB Receptors: These receptors have a dual role. Like ETA receptors, they are present on smooth muscle cells and mediate vasoconstriction. However, they are also found on endothelial cells, where their activation promotes the release of vasodilators (e.g., nitric oxide) and facilitates the clearance of circulating ET-1.[8][9]
In diseases like PAH, overexpression of ET-1 leads to sustained vasoconstriction, vascular remodeling, inflammation, and fibrosis, making the ET axis a primary therapeutic target.[8][10]
Macitentan and the Emergence of ACT-132577
Macitentan is a third-generation dual ERA designed for high tissue penetration and sustained receptor binding.[5][11] Following oral administration, Macitentan is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, through oxidative depropylation.[10][12] This process yields its major active metabolite, this compound (ACT-132577).[1][5][13]
Caption: Metabolic conversion of Macitentan to its active metabolite.
The distinct pharmacokinetic profile of ACT-132577, particularly its extended half-life, means it significantly contributes to the overall therapeutic effect of Macitentan, ensuring sustained 24-hour receptor blockade.[14]
Pharmacological Profile of this compound
Mechanism of Action
Like its parent compound, ACT-132577 is a dual endothelin receptor antagonist, preventing ET-1 from binding to both ETA and ETB receptors.[1][3] By blocking these receptors, it inhibits the downstream signaling cascades responsible for vasoconstriction and smooth muscle cell proliferation.[10]
Caption: Dual antagonism of ETA and ETB receptors by ACT-132577.
In Vitro Potency and Selectivity
The antagonistic properties of ACT-132577 have been quantified through various in vitro assays. It demonstrates high affinity for the ETA receptor and a lower, yet functionally relevant, affinity for the ETB receptor. While it is less potent than its parent compound, its sustained high plasma concentrations ensure effective blockade of both receptor subtypes.[1]
| Parameter | Macitentan | This compound (ACT-132577) | Reference |
| ETA IC50 | ~0.5 nM | 3.4 nM | [1],[15],[16] |
| ETB IC50 | ~25 nM | 987 nM | [1],[15],[16] |
| ETA pA2 | 7.6 | 6.7 | [15],[16] |
| ETB pA2 | 5.9 | 5.5 | [15],[16] |
| ETA/ETB Potency Ratio | ~50 | 16 | [1],[9] |
| Table 1: Comparative in vitro potency and selectivity of Macitentan and its active metabolite. IC50 (half maximal inhibitory concentration) and pA2 (a measure of antagonist potency) values are derived from receptor binding and functional assays. |
Pharmacokinetics
The clinical pharmacology of ACT-132577 is distinct from Macitentan and is central to its therapeutic contribution. Following a single dose of Macitentan, the metabolite is formed slowly.[1]
| Parameter | Macitentan | This compound (ACT-132577) | Reference |
| Time to Cmax (tmax) | ~8 - 30 hours | ~30 hours | [1] |
| Elimination Half-life (t½) | ~16 hours | ~40 - 66 hours | [1],[4] |
| Systemic Exposure (AUC) | Lower | ~2.7-fold greater than Macitentan | [1] |
| Plasma Protein Binding | >99% | Highly bound | [9],[17] |
| Table 2: Comparative pharmacokinetic parameters in humans following oral administration of Macitentan. |
The prolonged half-life and greater total exposure of ACT-132577 ensure that therapeutic concentrations are maintained in the plasma, supporting the once-daily dosing regimen of Macitentan and providing consistent endothelin receptor blockade.[1][14]
Experimental Characterization of Antagonism
The characterization of a receptor antagonist like ACT-132577 relies on a tiered system of assays, moving from molecular binding to functional cellular and tissue-based responses.
Radioligand Binding Assays
This technique is the foundational method for determining a compound's affinity for its target receptor. The principle involves competition between the unlabeled antagonist (ACT-132577) and a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) for binding to membranes prepared from cells overexpressing either the ETA or ETB receptor.[18] The concentration of ACT-132577 that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the binding affinity (Ki).
Functional Assays: Calcium Mobilization
For Gq-coupled receptors like ETA and ETB, ligand binding triggers the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3).[19] IP3 subsequently binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm.[19][20] This increase in intracellular Ca²⁺ is a direct and measurable consequence of receptor activation.[21]
Functional antagonism is quantified by measuring the ability of ACT-132577 to inhibit the Ca²⁺ mobilization induced by ET-1. This is a robust method because it measures a direct downstream cellular response, providing a more physiologically relevant measure of potency than binding assays alone.[15]
Caption: Workflow for a typical calcium mobilization functional assay.
Detailed Protocol: In Vitro Calcium Mobilization Assay
This protocol describes a representative method for assessing the functional antagonism of ACT-132577 on ET-1-induced calcium mobilization in human Pulmonary Artery Smooth Muscle Cells (PASMCs).
-
Objective: To determine the IC50 value of ACT-132577 by measuring its ability to inhibit the ET-1-induced increase in intracellular calcium.
-
Materials:
-
Human PASMCs (primary culture or cell line)
-
Cell culture medium (e.g., SmGM-2)
-
Black-walled, clear-bottom 96-well microplates
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW)
-
Endothelin-1 (ET-1) peptide
-
ACT-132577
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent
-
-
Methodology:
-
Cell Seeding: Seed PASMCs into 96-well microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 20,000 cells/well). Culture overnight in a 37°C, 5% CO₂ incubator.
-
Dye Loading: On the day of the assay, aspirate the culture medium. Prepare the Fluo-4 dye loading solution according to the manufacturer's instructions (typically in HBSS). Add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Compound Preparation: Prepare a serial dilution of ACT-132577 in HBSS at 4x the final desired concentrations. Also, prepare an ET-1 solution at 4x its EC₈₀ concentration (the concentration that gives 80% of the maximal response, determined previously).
-
Antagonist Addition: Place the cell plate into the FLIPR instrument. Program the instrument to add 50 µL of the diluted ACT-132577 solutions to the appropriate wells. Include vehicle-only wells as a negative control. Incubate for a pre-determined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Program the FLIPR to establish a stable baseline fluorescence reading for ~10 seconds. Then, add 50 µL of the ET-1 solution to all wells simultaneously. Immediately begin recording fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) every second for at least 120 seconds.
-
Data Analysis:
-
For each well, calculate the maximum fluorescence response post-stimulation minus the baseline fluorescence.
-
Normalize the data, setting the response in the ET-1 only wells (no antagonist) to 100% and the response in baseline wells (no ET-1) to 0%.
-
Plot the normalized response against the logarithm of the ACT-132577 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
In Vivo Evidence and Clinical Significance
Preclinical Models of Disease
The efficacy of endothelin receptor antagonism is often tested in robust animal models of PAH. The monocrotaline-induced PAH model in rats is a widely used example.[22][23] In this model, a single injection of monocrotaline causes endothelial damage and progressive pulmonary vascular remodeling, leading to increased pulmonary arterial pressure and right ventricular hypertrophy, mirroring human PAH.[22][23] Studies with Macitentan, whose effects are mediated by both the parent drug and ACT-132577, have shown significant improvements in hemodynamic parameters (e.g., reduced pulmonary artery pressure) and a reduction in right ventricular hypertrophy in this model.[22][23]
Contribution to Macitentan's Clinical Profile
The unique pharmacokinetic profile of ACT-132577 is a cornerstone of Macitentan's clinical success. Its long half-life and high plasma concentrations ensure that even as levels of the parent compound decline, robust endothelin receptor antagonism is maintained throughout the 24-hour dosing interval.[1][24] This sustained blockade is believed to contribute to the significant reduction in morbidity and mortality observed in long-term clinical trials with Macitentan.[8][11]
Development as Aprocitentan
Recognizing its potent antihypertensive effects and favorable pharmacokinetic properties, ACT-132577 has been independently developed under the name Aprocitentan.[3][17] It has been investigated specifically for the treatment of resistant hypertension, a condition where blood pressure remains high despite treatment with multiple antihypertensive agents.[3]
Conclusion
This compound (ACT-132577/Aprocitentan) is more than a simple metabolite; it is a pharmacologically active and clinically significant dual endothelin receptor antagonist. Its high affinity for ETA receptors, coupled with a remarkably long elimination half-life, makes it a key driver of the therapeutic efficacy of its parent drug, Macitentan. The systematic in vitro and in vivo characterization has not only elucidated its contribution to the treatment of PAH but has also paved the way for its successful development as a standalone therapy for other challenging cardiovascular conditions. This deep understanding of its pharmacology serves as a prime example of how metabolite kinetics and dynamics can be leveraged for optimal therapeutic design.
References
-
Bruderer, S., et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics. Available at: [Link]
-
Galiè, N., et al. (2014). Macitentan treatment retards the progression of established pulmonary arterial hypertension in an animal model. International Journal of Cardiology. Available at: [Link]
-
Galiè, N., et al. (2015). Macitentan treatment retards the progression of established pulmonary arterial hypertension in an animal model. ResearchGate. Available at: [Link]
-
Sidharta, P. N., et al. (2015). Pharmacokinetics of the novel dual endothelin receptor antagonist macitentan in subjects with hepatic or renal impairment. Journal of Clinical Pharmacology. Available at: [Link]
-
Singh, R. R., et al. (2015). A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. Open Access Journals. Available at: [Link]
-
Dingemanse, J., et al. (2014). The potential for macitentan, a new dual endothelin receptor antagonist, in the treatment of pulmonary arterial hypertension. Expert Opinion on Investigational Drugs. Available at: [Link]
-
Iglarz, M., et al. (2008). Pharmacology of Macitentan, an Orally Active Tissue-Targeting Dual Endothelin Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Sidharta, P. N., et al. (2014). Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects. British Journal of Clinical Pharmacology. Available at: [Link]
-
de Kanter, R., et al. (2015). Physiologically-Based Pharmacokinetic Modeling of Macitentan: Prediction of Drug-Drug Interactions. Clinical Pharmacokinetics. Available at: [Link]
-
Boucherat, O., et al. (2022). The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure. Journal of the American Heart Association. Available at: [Link]
-
Sidharta, P. N., et al. (2017). Pharmacokinetics of Macitentan in Patients With Pulmonary Arterial Hypertension and Comparison With Healthy Subjects. Clinical Pharmacology in Drug Development. Available at: [Link]
-
Bruderer, S., et al. (2012). Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans. Xenobiotica. Available at: [Link]
-
Boucherat, O., et al. (2022). The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure. National Institutes of Health. Available at: [Link]
-
Viazzi, F., et al. (2021). Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension. Cardiovascular Drugs and Therapy. Available at: [Link]
-
Sidharta, P. N., et al. (2013). Pharmacokinetics of Macitentan in Caucasian and Japanese Subjects: The Influence of Ethnicity and Sex. Pharmacology. Available at: [Link]
-
Viazzi, F., et al. (2021). Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension. PubMed. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). aprocitentan. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). aprocitentan. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Angus, J. A., et al. (2017). Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro. European Journal of Pharmacology. Available at: [Link]
-
Salehi, P., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Macitentan. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (n.d.). Characteristics of endothelin Receptor Antagonists for the treatment of PAH. ResearchGate. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Macitentan?. Patsnap Synapse. Available at: [Link]
-
Reynolds, E. E., et al. (1989). Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Gardner, J. P., et al. (1992). Endothelin-1 and endothelin-3 Stimulate Calcium Mobilization by Different Mechanisms in Vascular Smooth Muscle. Biochemical and Biophysical Research Communications. Available at: [Link]
-
U.S. Food and Drug Administration. (2013). Opsumit (macitentan) Pharmacology Review. accessdata.fda.gov. Available at: [Link]
-
Wikipedia. (n.d.). Macitentan. Wikipedia. Available at: [Link]
-
Fagan, K. A., & Waxman, A. B. (2014). Macitentan for the treatment of pulmonary arterial hypertension. Vascular Health and Risk Management. Available at: [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]
-
Kim, J., et al. (2012). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of Laboratory Automation. Available at: [Link]
-
Xia, J., et al. (2011). Synthesis and in vitro evaluation of ambrisentan analogues as potential endothelin receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Davenport, A. P., & Kuc, R. E. (2015). Endothelin Receptors and Their Antagonists. Handbook of Experimental Pharmacology. Available at: [Link]
-
Dayton, B. D., et al. (2000). Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay. Life Sciences. Available at: [Link]
-
Logos Biosystems. (n.d.). Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. Logos Biosystems. Available at: [Link]
-
Maguire, J. J., et al. (2004). Defining the affinity and receptor sub-type selectivity of four classes of endothelin antagonists in clinically relevant human cardiovascular tissues. British Journal of Pharmacology. Available at: [Link]
-
Wu-Wong, J. R., et al. (1997). Endothelins and endothelin receptor antagonists: binding to plasma proteins. Life Sciences. Available at: [Link]
-
Patsnap. (2024). What are endothelin receptor antagonists and how do you quickly get the latest development progress?. Patsnap Synapse. Available at: [Link]
-
Potus, F., et al. (2015). Effects of an endothelin receptor antagonist, Macitentan, on right ventricular substrate utilization and function in a Sugen 5416/hypoxia rat model of severe pulmonary arterial hypertension. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]
-
Galiè, N., et al. (2014). The potential for macitentan, a new dual endothelin receptor antagonist, in the treatment of pulmonary arterial hypertension. Therapeutic Advances in Respiratory Disease. Available at: [Link]
-
Sidharta, P. N., et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. ResearchGate. Available at: [Link]
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aprocitentan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macitentan | C19H20Br2N6O4S | CID 16004692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are endothelin receptor antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 11. Macitentan for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiologically-Based Pharmacokinetic Modeling of Macitentan: Prediction of Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Endothelin-1 and endothelin-3 stimulate calcium mobilization by different mechanisms in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Macitentan treatment retards the progression of established pulmonary arterial hypertension in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. karger.com [karger.com]
A Technical Guide to the Structural Elucidation of N-Despropyl-N-ethyl Macitentan
This in-depth technical guide provides a comprehensive methodology for the structural elucidation of N-Despropyl-N-ethyl Macitentan, a potential metabolite or impurity of the dual endothelin receptor antagonist, Macitentan. This document is intended for researchers, scientists, and drug development professionals engaged in metabolite identification and characterization. It synthesizes established analytical principles with practical, field-proven insights to offer a robust framework for structural confirmation.
Introduction: The Clinical Context and Metabolic Landscape of Macitentan
Macitentan is a potent, orally active dual endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2] Its therapeutic effect is mediated by the blockade of endothelin-1 (ET-1) binding to both ETA and ETB receptors, thereby mitigating vasoconstriction and cellular proliferation.[2][3] Understanding the biotransformation of Macitentan is critical for a complete characterization of its pharmacokinetic, efficacy, and safety profile.
Macitentan undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing a major role.[1][4] The primary metabolic pathways include:
-
Oxidative Depropylation: This key pathway leads to the formation of the major and pharmacologically active metabolite, ACT-132577 (N-Despropyl Macitentan).[1][3][5] This metabolite circulates in human plasma and contributes to the overall therapeutic effect.[1]
-
Oxidative Cleavage: The ethylene glycol moiety of Macitentan can be cleaved, leading to the formation of other metabolites.[3]
-
Hydrolysis: Further metabolic transformations can occur through hydrolysis.[3][5]
The identification of all metabolites, even those in trace amounts, is a cornerstone of drug development, as they can have pharmacological activity or contribute to adverse effects. This guide focuses on a specific, hypothetical, yet plausible, related substance: this compound. The structural elucidation of such a compound requires a multi-faceted analytical approach to provide unambiguous evidence.
The Analytical Imperative: A Multi-Technique Approach for Unambiguous Structure Confirmation
The structural elucidation of a novel or unexpected metabolite cannot rely on a single analytical technique. Instead, a synergistic approach combining chromatographic separation with high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is essential.[6][7] This ensures a self-validating system where the data from each technique corroborates the others, leading to a confident structural assignment.
The logical workflow for this process is as follows:
Caption: Workflow for metabolite structural elucidation.
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC): Separation and Isolation
The initial step involves developing a robust HPLC method to separate this compound from the parent drug, its major metabolites, and endogenous components in the biological matrix.[8] A reverse-phase method is typically effective for compounds of this polarity.
Experimental Protocol: HPLC Method Development
-
Column Selection: A C18 column (e.g., Inertsil ODS-SP, 100 x 2.1 mm, 3.5 µm) is a suitable starting point due to its versatility.[9]
-
Mobile Phase: A gradient elution is often necessary for complex biological samples.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analytes for better peak shape and ionization in the subsequent mass spectrometry step.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 30°C to ensure reproducible retention times.[10]
-
Detection: A PDA detector scanning from 200-400 nm, with a specific wavelength of 266 nm for quantification and peak tracking.[10]
-
Sample Preparation: Protein precipitation is a common and effective method for plasma samples. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.[2] Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then injected into the LC-MS system.
Rationale: This gradient method allows for the effective separation of polar and non-polar compounds. The N-propyl group of Macitentan is replaced by an ethyl group in the target metabolite, resulting in a slight increase in polarity. Therefore, this compound is expected to elute slightly earlier than Macitentan but later than the more polar N-Despropyl metabolite (ACT-132577).
High-Resolution Mass Spectrometry (HRMS): Deciphering the Molecular Formula and Fragmentation
HRMS is indispensable for obtaining the accurate mass of the metabolite, which in turn allows for the determination of its elemental composition.[11][12] Tandem MS (MS/MS) provides fragmentation data, which acts as a "fingerprint" of the molecule's structure.
Experimental Protocol: LC-HRMS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for Macitentan and its metabolites.[13]
-
MS Scan: Acquire full scan data from m/z 100-1000 to detect all potential ions.
-
MS/MS Scan: Use data-dependent acquisition (DDA) to trigger fragmentation of the most abundant ions from the full scan. Collision-Induced Dissociation (CID) is used to fragment the precursor ion.
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of this compound.
-
Determine the accurate mass of the protonated molecule [M+H]+.
-
Use the accurate mass to predict the elemental composition. The presence of two bromine atoms in Macitentan creates a characteristic isotopic pattern that is crucial for confirmation.
-
Analyze the MS/MS spectrum to identify key fragment ions and propose a fragmentation pathway.
-
Data Interpretation and Expected Results
The chemical formula for this compound is C18H18Br2N6O4S.[14][15][16]
| Parameter | Expected Value | Rationale |
| Molecular Formula | C18H18Br2N6O4S | Substitution of a propyl group (C3H7) with an ethyl group (C2H5) on the sulfamide nitrogen of Macitentan (C19H20Br2N6O4S). |
| Monoisotopic Mass | 571.9545 | Calculated exact mass for the neutral molecule. |
| [M+H]+ (Accurate Mass) | 572.9623 | The protonated molecule is the primary ion expected in ESI+ mode. An observed mass within 5 ppm of this value provides high confidence. |
| Isotopic Pattern | A+2 peak of similar intensity to the monoisotopic peak. | The presence of two bromine atoms (79Br and 81Br have roughly equal natural abundance) creates a distinctive isotopic signature that must be observed. |
Fragmentation Analysis: The MS/MS spectrum will be key to confirming the location of the ethyl group. The fragmentation of the sulfamide bond is expected, leading to characteristic neutral losses and product ions.
Caption: Predicted fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
While MS data can strongly suggest a structure, NMR spectroscopy provides the definitive proof of atomic connectivity.[17][18] For this, the metabolite must be isolated in sufficient quantity and purity (typically >1 mg).
Experimental Protocol: NMR Analysis
-
Isolation: Use semi-preparative HPLC with the developed method to isolate the metabolite of interest. Collect the corresponding fraction and evaporate the solvent.
-
Sample Preparation: Dissolve the isolated compound in a suitable deuterated solvent, such as DMSO-d6.
-
NMR Experiments:
-
1H NMR: Provides information on the number of different types of protons and their neighboring environments. The key will be to identify the signals corresponding to the ethyl group (a triplet and a quartet) and the absence of the propyl group signals seen in the parent drug.[19]
-
13C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY): Correlation Spectroscopy shows which protons are coupled to each other (i.e., on adjacent carbons). This will confirm the -CH2-CH3 connectivity of the ethyl group.
-
2D NMR (HSQC/HMQC): Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence correlates protons with their directly attached carbons.
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the connection of the ethyl group to the sulfamide nitrogen.
-
Expected NMR Data Summary
| Group | 1H NMR Signal (Expected) | 13C NMR Signal (Expected) | Key 2D NMR Correlations (HMBC) |
| Ethyl -CH3 | Triplet, ~1.1 ppm | ~15 ppm | Correlation from the -CH2- protons to this carbon. |
| Ethyl -CH2- | Quartet, ~3.2 ppm | ~40 ppm | Correlation from the NH proton of the sulfamide to this carbon, confirming the N-ethyl linkage. |
| Aromatic Protons | Multiplets, 7.0-8.5 ppm | 110-160 ppm | Correlations will confirm the pyrimidine and bromophenyl ring structures. |
| Ethoxy Protons | Triplets, ~4.5 ppm | ~65-70 ppm | Correlations will confirm the ether linkages. |
The combination of these NMR experiments allows for the complete and unambiguous assignment of the structure of this compound.[20][21]
Conclusion
The structural elucidation of drug metabolites like this compound is a rigorous process that requires the strategic application of multiple advanced analytical techniques. By integrating the separation power of HPLC, the molecular formula and fragmentation information from HRMS, and the definitive connectivity data from NMR, researchers can achieve an unambiguous and scientifically sound structural assignment. This self-validating workflow not only ensures accuracy but also provides the comprehensive data package required for regulatory submissions and a thorough understanding of a drug's metabolic fate.
References
-
Bruderer, S., et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Macitentan. PubChem Compound Database. Available at: [Link]
-
Weiss, J., et al. (2013). Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans. Xenobiotica. Available at: [Link]
-
Ma, L., & Zhu, M. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews. Available at: [Link]
-
Lankadurai, B. P., & Pautler, R. G. (2014). Nuclear magnetic resonance (NMR)-based drug metabolite profiling. Methods in Molecular Biology. Available at: [Link]
-
Galiè, N., & Manes, A. (2017). A comprehensive drug review on Macitentan: A preeminent inclusion to pulmonary arterial hypertension therapy. ResearchGate. Available at: [Link]
-
Alwsci (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Alwsci Blog. Available at: [Link]
-
Yu, L., et al. (2015). Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
American Chemical Society (2025). NMR Based Methods for Metabolites Analysis. Analytical Chemistry. Available at: [Link]
-
Gee, B. A. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. Technology Networks. Available at: [Link]
-
Sidharta, P. N., et al. (2014). Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects. British Journal of Clinical Pharmacology. Available at: [Link]
-
Yu, L., et al. (2015). Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available at: [Link]
-
Springer Nature (n.d.). NMR-Based Drug Metabolite Profiling. Springer Nature Experiments. Available at: [Link]
-
Trivedi, R. K., et al. (2019). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Chemical structures of macitentan and its major metabolite ACT-132577. ResearchGate. Available at: [Link]
-
Ma, L., & Zhu, M. (2007). Analytical strategies for identifying drug metabolites. ResearchGate. Available at: [Link]
-
Zhang, H., Zhang, D., & Ray, K. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Drug Metabolism Letters. Available at: [Link]
-
Therapeutic Goods Administration (2012). Extract from the Clinical Evaluation Report for macitentan. TGA. Available at: [Link]
-
Albayrak, M., & Atila, A. (2019). A novel, rapid and sensitive UPLC‐MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension. ResearchGate. Available at: [Link]
- Google Patents (n.d.). CN105388244A - High performance liquid chromatography method of macitentan related substances. Google Patents.
-
JETIR (2019). Method development and validation of macitentan in pharmacetical tablet dosage forms by rp-hplc. JETIR. Available at: [Link]
-
SynZeal (n.d.). This compound. SynZeal. Available at: [Link]
-
Veeprho (n.d.). This compound. Veeprho. Available at: [Link]
-
Pharmaffiliates (n.d.). Macitentan-impurities. Pharmaffiliates. Available at: [Link]
-
SynZeal (n.d.). Macitentan Impurities. SynZeal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Macitentan | C19H20Br2N6O4S | CID 16004692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 12. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 441796-13-0 | SynZeal [synzeal.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. Macitentan Impurities | SynZeal [synzeal.com]
- 17. Nuclear magnetic resonance (NMR)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bionmr.unl.edu [bionmr.unl.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 21. Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
The Enduring Antagonist: A Technical Guide to the Role of N-Despropyl-N-ethyl Macitentan in Pulmonary Arterial Hypertension
Foreword: Beyond the Parent Compound
In the landscape of pulmonary arterial hypertension (PAH) therapeutics, the focus often lies squarely on the parent drug. However, the story of Macitentan is incomplete without a deep understanding of its principal active metabolite, N-Despropyl-N-ethyl Macitentan (ACT-132577). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical role this metabolite plays in the sustained therapeutic efficacy of Macitentan. We will delve into its pharmacological characterization, the methodologies to assess its activity, and its synergistic contribution to the management of PAH, moving beyond a simplistic view to a more nuanced appreciation of a partnership between a drug and its active metabolite.
The Endothelin System in Pulmonary Arterial Hypertension: A Persistent Challenge
Pulmonary arterial hypertension is a devastating disease characterized by progressive remodeling of the small pulmonary arteries, leading to increased pulmonary vascular resistance, right heart failure, and ultimately, death.[1][2] A key player in the pathophysiology of PAH is the endothelin (ET) system. The potent vasoconstrictor and mitogenic peptide, endothelin-1 (ET-1), is overexpressed in PAH patients.[2] ET-1 exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB.[1] Activation of ETA receptors on vascular smooth muscle cells mediates vasoconstriction and proliferation, while ETB receptors on these cells also contribute to vasoconstriction. Conversely, ETB receptors on endothelial cells are involved in the clearance of ET-1 and the release of vasodilators like nitric oxide.[1] The sustained activation of this system in PAH makes it a prime therapeutic target.
Macitentan and the Emergence of a Key Metabolite
Macitentan is an orally active, potent dual ETA/ETB receptor antagonist designed for high tissue penetration and sustained receptor binding.[1] Its development marked a significant advancement in PAH treatment, demonstrating a reduction in morbidity and mortality in the landmark SERAPHIN trial.[2] A crucial aspect of Macitentan's pharmacokinetic profile is its metabolism to a major and pharmacologically active metabolite, this compound, also known as ACT-132577.[1]
Metabolic Pathway: From Macitentan to its Active Counterpart
The biotransformation of Macitentan to this compound occurs primarily in the liver through oxidative depropylation of the sulfamide group.[3][4] This metabolic process is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8, CYP2C9, and CYP2C19.[3][5]
Caption: Workflow for Radioligand Binding Assay.
These assays assess the functional antagonist activity of this compound by measuring its ability to inhibit ET-1-induced vasoconstriction.
Objective: To determine the functional potency (pA2 value) of this compound in isolated rat aorta (ETA) and trachea (ETB).
Step-by-Step Protocol:
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect the thoracic aorta and trachea.
-
Cut the aorta into rings (2-3 mm) and the trachea into segments. For the aorta, the endothelium is typically removed by gentle rubbing to isolate ETA-mediated effects.
-
Suspend the tissue rings/segments in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Connect the tissues to an isometric force transducer to record changes in tension.
-
Allow the tissues to equilibrate under a resting tension.
-
-
Antagonist Incubation:
-
Incubate the tissues with varying concentrations of this compound or vehicle for a predetermined period (e.g., 60 minutes).
-
-
Agonist Challenge:
-
Generate a cumulative concentration-response curve to an appropriate agonist: ET-1 for the aortic rings (ETA) and sarafotoxin S6c for the tracheal segments (ETB).
-
Record the contractile responses.
-
-
Data Analysis:
-
Plot the agonist concentration-response curves in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
-
In Vivo Evaluation in Animal Models of PAH
The monocrotaline (MCT)-induced PAH rat model is a widely used preclinical model to evaluate the efficacy of potential PAH therapies.
Objective: To assess the effect of this compound on hemodynamic parameters and right ventricular hypertrophy in MCT-induced PAH rats.
Step-by-Step Protocol:
-
Induction of PAH:
-
Administer a single subcutaneous or intraperitoneal injection of monocrotaline to rats.
-
Allow a period for the development of PAH (typically 2-3 weeks).
-
-
Drug Administration:
-
Treat a group of PAH rats with this compound (administered orally) for a specified duration.
-
Include a vehicle-treated PAH control group and a healthy control group.
-
-
Hemodynamic Assessment:
-
At the end of the treatment period, anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
-
Assessment of Right Ventricular Hypertrophy:
-
After hemodynamic measurements, euthanize the animals and excise the heart.
-
Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately and calculate the ratio of RV weight to LV+S weight (Fulton's Index) as a measure of right ventricular hypertrophy.
-
-
Data Analysis:
-
Compare the hemodynamic parameters and Fulton's Index between the treatment group and the vehicle-treated PAH control group using appropriate statistical tests.
-
Clinical Significance and Future Directions
The presence of a long-acting, pharmacologically active metabolite like this compound is a key feature of Macitentan's clinical profile. This contributes to a more sustained and consistent blockade of the endothelin system with once-daily dosing, which is advantageous for long-term management of a chronic condition like PAH. The dual antagonism of both the parent drug and its metabolite ensures a comprehensive inhibition of the deleterious effects of ET-1.
Future research should continue to explore the specific contributions of this compound to the overall efficacy and safety profile of Macitentan. Investigating its tissue distribution and receptor occupancy in comparison to the parent compound could provide further insights into its role in the tissue-specific effects of Macitentan. Furthermore, understanding the impact of genetic polymorphisms in CYP3A4 on the metabolism of Macitentan and the resulting exposure to this compound may help in personalizing therapy for PAH patients.
Conclusion
This compound is a pivotal component of Macitentan's therapeutic action in pulmonary arterial hypertension. Its distinct pharmacological profile, characterized by dual endothelin receptor antagonism and a prolonged half-life, complements the properties of the parent compound, resulting in a sustained and effective blockade of the endothelin system. A thorough understanding of this active metabolite, from its metabolic generation to its functional effects, is essential for drug development professionals and researchers working to advance the treatment of this complex disease. The methodologies outlined in this guide provide a framework for the continued investigation and appreciation of the synergistic partnership between a drug and its active metabolite in the fight against pulmonary arterial hypertension.
References
- A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. Open Access Journals. [URL: https://www.hilarispublisher.com/open-access/a-comprehensive-drug-review-on-macitentan-a-preeminent-inclusion-to-pulmonary-arterial-hypertension-therapy-2161-0444-1000303.pdf]
- Bruderer, S., et al. (2012). Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans. Xenobiotica, 42(9), 903-914.
- Gatfield, J., et al. (2012). Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells. PLoS One, 7(10), e47662.
- Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects. British Journal of Clinical Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4238955/]
- Sidharta, P. N., et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(5), 457-471. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4412815/]
- Sidharta, P. N., et al. (2011). Macitentan: entry-into-humans study with a new endothelin receptor antagonist. European Journal of Clinical Pharmacology, 67(10), 977-984. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3178103/]
- Iglarz, M., et al. (2008). Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 736-745.
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
- Aprocitentan (ACT-132577) | Endothelin Receptor Antagonist. MedChemExpress. [URL: https://www.medchemexpress.com/act-132577.html]
- What is the mechanism of Macitentan? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/drug/indication/what-is-the-mechanism-of-macitentan_a01844e1]
- Functional characterization of 27 CYP3A4 variants on macitentan metabolism in vitro. Journal of Pharmacy and Pharmacology. [URL: https://academic.oup.com/jpp/article/69/11/1494/6075904]
- Hemodynamic and Histopathologic Benefits of Early Treatment with Macitentan in a Rat Model of Pulmonary Arterial Hypertension. Korean Circulation Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6110709/]
- Macitentan treatment retards the progression of established pulmonary arterial hypertension in an animal model. Pulmonary Circulation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4415494/]
- Radioligand binding assays and their analysis. Current Protocols in Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/18428519/]
- Endothelin-induced contractions of tracheal smooth muscle and identification of specific endothelin binding sites in the trachea of the rat. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1917631/]
- Contraction of rat thoracic aorta strips by endothelin-1 in the absence of extracellular Ca2+. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1908233/]
- Pulido, T., et al. (2013). Macitentan and morbidity and mortality in pulmonary arterial hypertension. The New England Journal of Medicine, 369(9), 809-818.
- Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension. Cardiology and Therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8555037/]
- Single- and multiple-dose tolerability, safety, pharmacokinetics, and pharmacodynamics of the dual endothelin receptor antagonist aprocitentan in healthy adult and elderly subjects. Clinical and Translational Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6440578/]
- Table 9, Summary of Pharmacokinetic Parameters of Macitentan, Tadalafil, and ACT-132577 - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK574828/table/T9/]
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin-induced contractions of tracheal smooth muscle and identification of specific endothelin binding sites in the trachea of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 5. Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Early-stage research on N-Despropyl-N-ethyl Macitentan
An In-depth Technical Guide to the Early-Stage Research of N-Despropyl-N-ethyl Macitentan
Authored by a Senior Application Scientist
Foreword: The Rationale for Investigating Macitentan Analogs
Macitentan (Opsumit®) has marked a significant advancement in the long-term treatment of pulmonary arterial hypertension (PAH), a progressive and life-threatening disease.[1][2] Its efficacy stems from its action as a potent, orally active, dual endothelin (ET) receptor antagonist, targeting both ETA and ETB receptors.[1][3][4][5] The endothelin system, particularly the vasoconstrictor peptide ET-1, is a critical driver in the pathophysiology of PAH, promoting vasoconstriction, cellular proliferation, fibrosis, and inflammation.[4][5] Macitentan's development was the result of a targeted research program aimed at improving upon earlier endothelin receptor antagonists (ERAs) by enhancing tissue penetration and receptor binding kinetics.[2][6]
In the course of drug development and metabolism, the parent compound is often converted into various metabolites, some of which may possess pharmacological activity or contribute to the overall safety profile. Macitentan is metabolized, primarily by CYP3A4, into a major active metabolite, ACT-132577 (aprocitentan), and an inactive metabolite.[5][7][8] The study of related compounds and potential metabolites, such as this compound, is crucial. This particular analog, where the N-propyl group of the sulfamide moiety is replaced by an ethyl group, represents a key subject for early-stage research. Understanding its synthesis, pharmacological activity, and pharmacokinetic profile is essential to fully characterize the therapeutic landscape of Macitentan and to identify potential new chemical entities with optimized properties.
This guide provides a technical framework for the early-stage research of this compound, from its synthesis and characterization to its pharmacological and pharmacokinetic evaluation. The methodologies described herein are grounded in established principles of drug discovery and development, providing researchers with a robust roadmap for investigation.
Part 1: Chemical Synthesis and Characterization
The synthesis of this compound (CAS 441796-13-0) can be approached by adapting established synthetic routes for Macitentan.[9][10] The core strategy involves the synthesis of key intermediates followed by the final coupling of the ethylsulfamide side chain.
Proposed Retrosynthetic Analysis
A logical synthetic approach would mirror the published synthesis of Macitentan, with the substitution of N-propylsulfamide with N-ethylsulfamide in the final step. The key disconnection points are the ether linkage and the sulfamide bond.
Step-by-Step Synthetic Protocol
A plausible synthetic route, adapted from known Macitentan syntheses, is outlined below.[9][11]
Step 1: Synthesis of the Pyrimidine Core Intermediate The synthesis begins with the construction of the substituted pyrimidine core. This typically involves the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with a suitable ethylene glycol derivative.
Step 2: Ether Linkage Formation The pyrimidine core is then coupled with 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol to form the diaryl ether intermediate. This reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like THF.
Step 3: Amination of the Pyrimidine Ring The chloro-group on the pyrimidine ring is displaced by an amino group to yield the key amine intermediate, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]amine.
Step 4: Sulfonamide Coupling (Final Step) The crucial final step is the coupling of the amine intermediate with ethylsulfamoyl chloride. This reaction introduces the desired N-ethylsulfamide moiety, yielding this compound. The reaction conditions must be carefully optimized to ensure high yield and purity.
Characterization and Purity Assessment
The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential for determining the purity of the final compound and for identifying any process-related impurities.[12][13][14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the compound.[][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are required to confirm the chemical structure and ensure the correct connectivity of all atoms.
Part 2: Pharmacological Evaluation: Assessing Endothelin Receptor Antagonism
The primary hypothesis is that this compound, being a close structural analog of Macitentan, will also function as a dual ETA/ETB receptor antagonist. A series of in vitro assays are necessary to test this hypothesis and to quantify its potency and selectivity.
Receptor Binding Assays
Receptor binding assays are fundamental for determining the affinity of the compound for the ETA and ETB receptors. A scintillation proximity assay (SPA) is a suitable high-throughput method.[18]
Protocol: Competitive Radioligand Binding SPA
-
Preparation of Receptor Membranes: Prepare membranes from cell lines stably expressing human ETA or ETB receptors (e.g., CHO cells).
-
Assay Setup: In a 96-well plate, combine receptor membranes, a radiolabeled ligand (e.g., [125I]ET-1), and wheat germ agglutinin-coated SPA beads.
-
Competition: Add varying concentrations of this compound (and Macitentan as a positive control) to the wells.
-
Incubation and Detection: Allow the reaction to reach equilibrium. Measure the scintillation signal, which is proportional to the amount of radioligand bound to the receptors.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial to determine whether the compound acts as an antagonist and to assess its functional potency. These can be performed using isolated blood vessels.[19]
Protocol: In Vitro Vasoconstriction Assay in Human Arteries
-
Tissue Preparation: Obtain human isolated pulmonary or radial artery ring segments and mount them in organ baths for isometric force measurement.[19]
-
Concentration-Response Curves to ET-1: Construct single concentration-contraction curves to endothelin-1 in the absence of the antagonist.
-
Antagonist Incubation: In separate experiments, pre-incubate the artery segments with fixed concentrations of this compound for a sufficient duration.
-
Shift in Concentration-Response: Construct new ET-1 concentration-contraction curves in the presence of the antagonist.
-
Data Analysis: A competitive antagonist will cause a rightward parallel shift in the ET-1 concentration-response curve. The Schild plot analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency. The pKB values can be derived from this analysis.[19]
Visualization of the Experimental Workflow
Caption: Workflow for in vitro pharmacological evaluation.
Part 3: Analytical Methodologies for Pharmacokinetic Studies
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose.[7][17][20][21]
LC-MS/MS Method Development and Validation
The development of a robust and sensitive LC-MS/MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
Protocol: Quantification of this compound in Human Plasma
-
Sample Preparation (Protein Precipitation): [7][20]
-
Thaw human plasma samples on ice.
-
To 50 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound like Macitentan-d4).[20]
-
Add ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex and centrifuge at high speed at 4°C.
-
Transfer the supernatant to a new plate or vial for injection.
-
-
Chromatographic Conditions (HPLC/UHPLC): [17][21]
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is appropriate for a 2.1 mm ID column.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Conditions (Triple Quadrupole MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for this class of compounds.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for both this compound and the internal standard. This involves direct infusion of the compounds into the mass spectrometer to determine the optimal collision energies and fragmentor voltages.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to maximize signal intensity.
-
-
Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Recovery and Matrix Effects
-
Stability (in-process, freeze-thaw, and long-term)
-
Data Summary Table: Example LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Chromatography | ||
| Column | C18, <2 µm particle size | Provides excellent separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for ESI+. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for efficient elution. |
| Gradient | 10% to 95% B over 3-5 min | Ensures sharp peaks and separation from endogenous matrix components. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | Sulfonamide and pyrimidine nitrogens are readily protonated. |
| MRM Transition | [M+H]+ → Specific Fragment | Provides high selectivity and sensitivity for quantification. |
| Internal Standard | Deuterated Analog | Compensates for variability in sample preparation and instrument response.[20] |
Part 4: Preclinical Pharmacokinetics and In Vitro ADME
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is critical in early-stage research.
In Vitro ADME Assays
A panel of in vitro assays can predict the in vivo pharmacokinetic behavior of the compound.
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its intrinsic clearance. This helps predict its in vivo half-life.
-
CYP450 Inhibition: Assess the potential of the compound to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, 2C9, 2D6) to evaluate the risk of drug-drug interactions.[7]
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis. This influences its distribution and clearance.
-
Permeability: Use cell-based assays (e.g., Caco-2) to assess its potential for oral absorption.
In Vivo Pharmacokinetic Study Design
A preliminary pharmacokinetic study in a rodent model (e.g., rats) provides essential data on the compound's in vivo behavior.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Dosing: Administer a single dose of this compound to a group of rats via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Analysis: Process the blood to obtain plasma and quantify the compound's concentration using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters.
Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Relates to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the concentration-time curve | Represents total drug exposure. |
| t1/2 | Elimination half-life | Determines dosing frequency. |
| CL | Clearance | Measures the efficiency of drug elimination. |
| Vd | Volume of distribution | Indicates the extent of tissue distribution. |
| F% | Bioavailability (from PO vs. IV data) | The fraction of the oral dose that reaches systemic circulation. |
Visualization of the Endothelin Signaling Pathway
Caption: Antagonism of ET-1 signaling by this compound.
Conclusion and Future Directions
The early-stage research of this compound, a close analog of Macitentan, is a scientifically grounded endeavor that could yield valuable insights. The technical guide presented here outlines a logical and comprehensive approach to its synthesis, characterization, and preclinical evaluation. By systematically assessing its pharmacological activity as an endothelin receptor antagonist and characterizing its pharmacokinetic profile, researchers can determine its potential as a therapeutic agent or its significance as a metabolite.
The data generated from these studies will be critical for making informed decisions about the future development of this compound. A favorable profile, potentially with improved potency, selectivity, or pharmacokinetic properties compared to Macitentan, would warrant further investigation in disease models of pulmonary hypertension. Conversely, identifying it as a significant and active metabolite would be crucial for understanding the complete clinical pharmacology of Macitentan. This structured research plan ensures that the investigation is conducted with scientific rigor, paving the way for a deeper understanding of endothelin receptor antagonism.
References
-
Aitken, J. A., Soeding, P. F., Hughes, R. J., & Wright, C. E. (2017). Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro. European Journal of Pharmacology, 807, 106-112. [Link]
-
Dhillon, S. (2014). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Journal of Clinical and Diagnostic Research, 8(12), XE01-XE03. [Link]
-
Jadhav, U., Chachad, S., & Sharma, P. (2016). A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. Journal of Pharmaceutical Sciences and Research, 8(8), 834-843. [Link]
-
Albayrak, M., Atila, A., & Kadioglu, Y. (2019). A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension. Biomedical Chromatography, 33(5), e4502. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Macitentan? [Link]
-
Wu, C., Decker, E. R., & Chan, S. M. (1998). Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay. Journal of Pharmacological and Toxicological Methods, 40(3), 151-157. [Link]
-
Albayrak, M., & Atila, A. (2022). A New Spectrophotometric Method for The Determination of Macitentan in Human Plasma. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1145-1154. [Link]
-
Kirkby, N. S., & Mitchell, J. A. (2012). Endothelin Receptors and Their Antagonists. Comprehensive Physiology, 2(1), 525-556. [Link]
-
Sidharta, P. N., van Giersbergen, P. L., & Dingemanse, J. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(2), 193-206. [Link]
-
Albayrak, M., Atila, A., & Kadioglu, Y. (2019). A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension. Biomedical Chromatography, 33(5), e4502. [Link]
-
Lakshmi, D., et al. (2016). Quality by Design Based HPLC Method Development of Macitentan and its Related Compounds in Bulk Drugs. Journal of Pharmaceutical and Drug Delivery Research, 5(6). [Link]
-
Galiè, N., & Manes, A. (2010). Endothelin receptor antagonists in pulmonary arterial hypertension. European Respiratory Review, 19(117), 215-223. [Link]
-
Salehi, P., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1189-1192. [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2015). Macitentan (Opsumit). In CADTH Common Drug Reviews. [Link]
-
Sidharta, P. N., et al. (2014). Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects. British Journal of Clinical Pharmacology, 78(5), 1035-1042. [Link]
-
Ufer, M., et al. (2016). A Population Pharmacokinetic Model of Macitentan and Its Active Metabolite Aprocitentan in Healthy Volunteers and Patients with Pulmonary Arterial Hypertension. Clinical Pharmacokinetics, 55(11), 1415-1426. [Link]
-
Iglarz, M., et al. (2014). Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension. Journal of Cardiovascular Pharmacology, 64(5), 419-426. [Link]
-
Thummar, M. M., Swain, D., & Gananadhamu, S. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Journal of Liquid Chromatography & Related Technologies, 42(1-2), 1-10. [Link]
-
Sidharta, P. N., Lindegger, N., Ulč, I., & Dingemanse, J. (2014). Pharmacokinetics of the novel dual endothelin receptor antagonist macitentan in subjects with hepatic or renal impairment. Journal of Clinical Pharmacology, 54(3), 291-300. [Link]
-
Thummar, M. M., Swain, D., & Gananadhamu, S. (2018). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. International Journal of Pharmaceutical Sciences and Research, 9(11), 4758-4766. [Link]
-
Lakshmi, D., et al. (2017). Method development and validation of macitentan in pharmacetical tablet dosage forms by rp-hplc. JETIR, 4(9). [Link]
-
Vercauteren, M., et al. (2020). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. International Journal of Molecular Sciences, 21(18), 6747. [Link]
-
Issac, M., Dingemanse, J., & Sidharta, P. N. (2017). Pharmacokinetics of Macitentan in Patients With Pulmonary Arterial Hypertension and Comparison With Healthy Subjects. Journal of Clinical Pharmacology, 57(8), 997-1004. [Link]
-
Thummar, M. M., Swain, D., & Gananadhamu, S. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Journal of Liquid Chromatography & Related Technologies, 42(1-2), 1-10. [Link]
-
Veeprho. (n.d.). This compound. [Link]
-
Chester, A. H., & Yacoub, M. (2014). The role of endothelin-1 in pulmonary arterial hypertension. Integrated Blood Pressure Control, 7, 53-65. [Link]
-
Galiè, N., & Jansa, P. (2016). Endothelin research and the discovery of macitentan for the treatment of pulmonary arterial hypertension. Expert Opinion on Drug Discovery, 11(10), 1015-1026. [Link]
-
Patsnap Synapse. (2025). What is the approval history and clinical development pathway of Opsumit? [Link]
-
Farber, H. W., et al. (2022). Safety of macitentan for the treatment of pulmonary hypertension: Real-world experience from the OPsumit® USers Registry (OPUS) and OPsumit® Historical USers cohort (OrPHeUS). Pulmonary Circulation, 12(2). [Link]
Sources
- 1. INTRODUCTION - Macitentan (Opsumit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the approval history and clinical development pathway of Opsumit? [synapse.patsnap.com]
- 3. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 6. Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. scitechnol.com [scitechnol.com]
- 13. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 14. researchgate.net [researchgate.net]
- 15. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Quantitative Bioanalysis of N-Despropyl-N-ethyl Macitentan Using a Validated LC-MS/MS Method
Abstract
This guide provides a comprehensive framework for the use of N-Despropyl-N-ethyl Macitentan analytical standards in a research and drug development setting. Macitentan (Opsumit®) is a potent dual endothelin receptor antagonist approved for the treatment of pulmonary arterial hypertension (PAH)[1]. Its metabolism is complex, primarily mediated by CYP3A4, leading to the formation of a major active metabolite, ACT-132577 (N-Despropyl Macitentan), and other related compounds[1][2][3]. This compound is a key related substance, potentially arising as a process-related impurity or a minor metabolite[4][5][6]. Rigorous monitoring and quantification of such substances are critical for ensuring the quality, safety, and consistency of the active pharmaceutical ingredient (API). This document details an expert-developed protocol for the preparation of analytical standards and the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.
Introduction: The Significance of Macitentan Related Substances
Macitentan exerts its therapeutic effect by blocking endothelin receptors, thereby preventing vasoconstriction and cellular proliferation associated with PAH[1][7]. The biotransformation of Macitentan is a critical aspect of its pharmacokinetic profile. The primary metabolic pathway is an oxidative depropylation of the sulfamide group to form the pharmacologically active metabolite ACT-132577[2][8].
This compound is structurally similar to the parent drug and its primary metabolite. Its presence, even at trace levels, must be accurately quantified during drug manufacturing and formulation development. The availability of a high-purity analytical standard is the cornerstone of a reliable quantitative method. This protocol is designed to guide researchers in establishing a robust, self-validating analytical system for this purpose.
Structural Relationships
The structural similarity between Macitentan, its active metabolite, and the target analyte necessitates a highly specific analytical method to differentiate and quantify them accurately.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 441796-13-0 | SynZeal [synzeal.com]
- 5. This compound | CAS No- 441796-13-0 | this compound [chemicea.com]
- 6. veeprho.com [veeprho.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Macitentan | C19H20Br2N6O4S | CID 16004692 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of N-Despropyl-N-ethyl Macitentan in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Despropyl-N-ethyl Macitentan in human plasma. Macitentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1] The analysis of its metabolites and related compounds is crucial for comprehensive pharmacokinetic and drug metabolism studies. This method employs a simple protein precipitation procedure for sample cleanup and utilizes a stable, isotopically labeled internal standard to ensure accuracy and precision. The method has been validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, demonstrating its suitability for regulated bioanalysis.[2][3][4][5]
Introduction: The Rationale for a Dedicated Analytical Method
Macitentan is an essential therapeutic agent for managing pulmonary arterial hypertension, a chronic and life-threatening condition. Its mechanism of action involves blocking both endothelin A (ETA) and endothelin B (ETB) receptors, leading to vasodilation and antiproliferative effects on pulmonary artery smooth muscle cells. The biotransformation of Macitentan in the body is complex, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[6] This metabolism leads to the formation of several metabolites, including a major active metabolite, ACT-132577 (N-despropyl Macitentan), which contributes to the overall pharmacological effect.[7]
This compound is a related compound of interest in the drug development and manufacturing process.[8][9][10] Accurate quantification of such analytes in biological matrices is fundamental to understanding the complete absorption, distribution, metabolism, and excretion (ADME) profile of a drug. A reliable bioanalytical method is a prerequisite for generating high-quality data to support pharmacokinetic assessments and regulatory submissions.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and speed.[11] This document provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in established scientific principles and validated against rigorous international standards.[5][12]
Experimental Methodology
Materials and Reagents
-
Analytes: this compound reference standard (>98% purity).
-
Internal Standard (IS): N-Despropyl Macitentan-d4 was selected as the internal standard for its structural similarity and mass difference, ensuring co-elution and minimizing matrix effects.[13]
-
Solvents: HPLC or LC-MS grade acetonitrile and methanol.
-
Reagents: Formic acid (reagent grade), ammonium formate (analytical grade), and ultrapure water.
-
Biological Matrix: Drug-free human plasma, screened and confirmed to be free of interferences.
Instrumentation
The analysis was performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography: Agilent 1290 Infinity II UHPLC system or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent, equipped with an Electrospray Ionization (ESI) source.
Liquid Chromatography (LC) Conditions
The chromatographic conditions were optimized to achieve a sharp peak shape, adequate retention, and separation from endogenous plasma components within a short run time. An isocratic method was chosen for its simplicity and robustness.
| Parameter | Optimized Condition | Causality and Rationale |
| Analytical Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[1][14] | Provides excellent retention and separation for moderately nonpolar compounds like the analyte. The chosen dimensions offer a balance between resolution and analysis time. |
| Mobile Phase | 90:10 (v/v) Water (0.2% Acetic Acid) : Acetonitrile[1][14] | The acidic modifier (acetic acid) promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode. The acetonitrile ratio ensures appropriate retention and elution. |
| Flow Rate | 1.0 mL/min[1][14] | A standard flow rate for a 4.6 mm ID column, providing good chromatographic efficiency and compatibility with the MS interface. |
| Column Temperature | 35 °C[15] | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing solvent viscosity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential column overload and matrix effects while providing sufficient sensitivity. |
| Run Time | ~3.0 minutes | A short run time allows for high sample throughput, which is critical in drug development and clinical studies. |
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer was operated in positive ion mode using Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity.
| Parameter | Optimized Condition | Causality and Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is effective for polar to moderately polar compounds. The basic nitrogen atoms in the pyrimidine rings of the analyte readily accept a proton, making positive mode ideal. |
| MRM Transition (Analyte) | m/z 575.0 → [Fragment Ion] | The precursor ion ([M+H]⁺) corresponds to the monoisotopic mass of this compound (C18H18Br2N6O4S, MW: 574.25). The fragment ion is determined by collision-induced dissociation (CID) and selected for its stability and specificity. |
| MRM Transition (IS) | m/z 551.2 → [Fragment Ion] | The precursor ion ([M+H]⁺) corresponds to N-Despropyl Macitentan-d4. Using a stable isotope-labeled IS is the best practice to correct for matrix effects and variability in sample processing.[13] |
| Capillary Voltage | 4500 V | Optimizes the formation and sampling of ions into the mass spectrometer. |
| Source Temperature | 350 °C | Facilitates the desolvation of droplets from the ESI probe, enhancing ion generation. |
| Collision Energy (CE) | Analyte/IS Specific | Optimized empirically for each MRM transition to yield the most stable and intense product ion. |
Note: Specific fragment ions and collision energies must be determined experimentally by infusing a standard solution of the analyte and IS into the mass spectrometer.
Protocols: From Sample to Result
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for the calibration curve (CC) and quality control (QC) samples.
-
Calibration Curve (CC) Standards: Spike the appropriate working solutions into blank human plasma to prepare a calibration curve consisting of a blank, a zero standard (blank + IS), and typically 8 non-zero concentrations covering the desired analytical range.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation: Protein Precipitation (PPT)
The protein precipitation method is selected for its speed, simplicity, and effectiveness in removing the bulk of plasma proteins.
Caption: Protein Precipitation Workflow.
Step-by-Step Protocol:
-
Retrieve plasma samples, CC standards, and QCs from the freezer and allow them to thaw completely at room temperature.
-
Aliquot 200 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution to all samples except the blank.
-
Vortex briefly to mix.
-
Add 600 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >13,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject the prepared sample into the LC-MS/MS system for analysis.
Method Validation: Ensuring Trustworthiness and Reliability
The developed method was subjected to a full validation according to the ICH M10 guideline to demonstrate its suitability for its intended purpose.[2][4] The objective of validation is to prove that the analytical procedure is accurate, precise, and reliable for the quantification of the analyte in the specified biological matrix.[4]
Caption: Key Pillars of Bioanalytical Method Validation.
| Validation Parameter | Acceptance Criteria (per ICH M10) | Purpose |
| Selectivity & Specificity | No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS) at the expected retention times in at least six different sources of blank matrix. | To ensure that endogenous matrix components do not affect the quantification of the analyte or IS. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range. |
| LLOQ | The lowest point on the calibration curve with a signal-to-noise ratio >5, precision (%CV) ≤20%, and accuracy (%RE) within ±20%. | To define the lowest concentration that can be reliably quantified. |
| Accuracy & Precision | Intra- & Inter-day: For QC samples (L, M, H), precision (%CV) ≤15% and accuracy (%RE) within ±15% of nominal. For LLOQ, %CV ≤20% and accuracy within ±20%. | To assess the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% across different matrix lots. | To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components. |
| Stability | Mean concentration at each QC level must be within ±15% of the nominal concentration. | To ensure the analyte is stable under various handling and storage conditions (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative). |
This validated method provides a reliable tool for researchers and drug development professionals, ensuring that the data generated for pharmacokinetic analysis of this compound is accurate, reproducible, and compliant with global regulatory standards.
References
-
Bioanalysis Zone. (n.d.). ICH M10 Bioanalytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
Bruderer, S., et al. (2012). Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans. Xenobiotica, 42(9), 903-12. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Sidharta, P. N., et al. (2017). A comprehensive drug review on Macitentan: A preeminent inclusion to pulmonary arterial hypertension therapy. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Macitentan. PubChem Compound Database. Retrieved from [Link]
-
Sidharta, P. N., et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(2), 193-208. Retrieved from [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]
-
van Giersbergen, P. L., et al. (2015). Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects. British Journal of Clinical Pharmacology, 79(4), 611-619. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Despropyl Macitentan-d4. PubChem Compound Database. Retrieved from [Link]
-
SynZeal. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Albayrak, M., & Atila, A. (2019). Development and validation of novel UPLC-MS/MS method for the analysis of macitentan in pharmaceutical formulations. Current Pharmaceutical Analysis, 15(6), 633-639. Retrieved from [Link]
-
Albayrak, M., et al. (2019). A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension. Biomedical Chromatography, 33(5), e4502. Retrieved from [Link]
-
Albayrak, M., et al. (2019). A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension. ResearchGate. Retrieved from [Link]
-
Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Retrieved from [Link]
-
Albayrak, M., & Atila, A. (2022). A New Spectrophotometric Method for The Determination of Macitentan in Human Plasma. ResearchGate. Retrieved from [Link]
Sources
- 1. A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 441796-13-0 | SynZeal [synzeal.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | CAS No- 441796-13-0 | this compound [chemicea.com]
- 11. agilent.com [agilent.com]
- 12. fda.gov [fda.gov]
- 13. N-Despropyl Macitentan-d4 | C18H18Br2N6O4S | CID 169449924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Secure Verification [machinery.mas.bg.ac.rs]
Application Note: High-Performance Liquid Chromatography for the Analysis of N-Despropyl-N-ethyl Macitentan
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of N-Despropyl-N-ethyl Macitentan, a known impurity and related substance of Macitentan. Macitentan is an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] The control of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. This document provides a comprehensive protocol, including system suitability parameters, sample preparation, and a discussion of the chromatographic principles underpinning the method. The described method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a drug development or quality control setting.
Introduction: The Significance of Impurity Profiling
Macitentan, chemically known as N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, is a potent drug for treating PAH.[3] During its synthesis and storage, various related substances and degradation products can emerge.[] this compound (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-ethylsulfamide) is a potential process-related impurity.[5][6][7] Rigorous analytical monitoring of such impurities is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and quality of the active pharmaceutical ingredient (API) and the finished dosage form.
This application note addresses the analytical challenge of selectively identifying and quantifying this compound in the presence of Macitentan and other potential impurities. The reverse-phase HPLC (RP-HPLC) method detailed herein is based on established principles for the analysis of Macitentan and its related compounds, offering a reliable and reproducible approach for researchers and drug development professionals.[8][9][10]
Chemical Structures
| Compound | Structure |
| Macitentan | |
| This compound |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound using HPLC.
Caption: Workflow for this compound Analysis.
Materials and Methods
Reagents and Materials
-
This compound Reference Standard (Purity ≥ 98%)
-
Macitentan Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
0.45 µm PVDF or Nylon syringe filters
Instrumentation
A well-calibrated HPLC system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The selection of these conditions is based on a synthesis of methods reported for Macitentan and its impurities, aiming for optimal resolution and peak shape.[8][9] A C18 column is chosen for its versatility and proven performance in separating moderately polar to non-polar compounds. The mobile phase, a buffered acetonitrile gradient, allows for the effective elution and separation of the analytes.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Ammonium acetate buffer (pH 4.5, adjusted with glacial acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 266 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Protocols
Preparation of Mobile Phase and Solutions
Mobile Phase A (Ammonium Acetate Buffer, pH 4.5):
-
Weigh and dissolve approximately 3.85 g of ammonium acetate in 1000 mL of HPLC grade water.
-
Adjust the pH to 4.5 ± 0.05 with glacial acetic acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas prior to use.
Standard Stock Solution (this compound):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a concentration of approximately 100 µg/mL.
Working Standard Solution:
-
Further dilute the stock solution with the diluent to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).
Sample Preparation (for API):
-
Accurately weigh approximately 25 mg of the Macitentan API sample into a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool and dilute to the mark with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution for analysis.
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. These tests verify that the chromatographic system is performing adequately. The acceptance criteria are based on ICH guidelines and common pharmaceutical practices.[10][11]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections (n=6) | ≤ 2.0% for peak area and retention time |
Data Analysis and Quantification
The identification of this compound in the sample chromatogram is based on the comparison of its retention time with that of the reference standard.
Quantification can be performed using the external standard method. The concentration of this compound in the sample is calculated using the following formula:
Concentration (µg/mL) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard
Method Validation Principles
While a full method validation is beyond the scope of this application note, the described method is designed to be readily validated according to ICH Q2(R1) guidelines. Key validation parameters to be assessed would include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the main compound (Macitentan), other impurities, and degradation products. This is often demonstrated through forced degradation studies.[1][2][9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
This application note provides a detailed and scientifically grounded HPLC protocol for the analysis of this compound. The method is based on established chromatographic principles for the analysis of Macitentan and its related substances, ensuring a high degree of specificity and reliability. By adhering to the outlined procedures and system suitability criteria, researchers, scientists, and drug development professionals can achieve accurate and precise quantification of this critical impurity, contributing to the overall quality and safety of Macitentan-containing pharmaceutical products.
References
-
Lakka, N. S., Kuppan, C., & Rangasamy, P. (2018). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Latin American Journal of Pharmacy, 37(1), 137-146. [Link]
-
Lakshmi, D., Hitesh Kumar, P., Praveen, M., Venkatesh, S., Prakash Reddy, T. V. S., Manish, G., & Jayachandran, J. (2016). Quality by Design Based HPLC Method Development of Macitentan and its Related Compounds in Bulk Drugs. Journal of Pharmaceutical and Drug Delivery Research, 5(6). [Link]
-
Patel, K., & Patel, M. (2019). Stability Indicating RP-HPLC-DAD method for simultaneous estimation of tadalafil and macitentan in synthetic mixture for treatment of pulmonary arterial hypertension. Pharmaceutical and Biological Evaluations, 6(2), 56-66. [Link]
-
Trivedi, J. K., Patel, C. M., & Patel, M. M. (2018). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. International Journal of Applied Pharmaceutics, 10(5), 132-140. [Link]
-
Renuka, E., Ajitha, M., & Pasi, S. H. (2018). METHOD DEVELOPMENT AND VALIDATION OF MACITENTAN IN PHARMACETICAL TABLET DOSAGE FORMS BY RP-HPLC. Journal of Emerging Technologies and Innovative Research (JETIR), 5(12), 136-146. [Link]
-
PubMed. (2019). [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study]. [Link]
-
SynZeal. (n.d.). This compound. [Link]
-
Veeprho. (n.d.). This compound | CAS 441796-13-0. [Link]
-
S, S., & A, M. (2018). A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. Journal of Pharmaceutical Sciences and Research, 10(8), 1947-1953. [Link]
Sources
- 1. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 2. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 5. This compound | 441796-13-0 | SynZeal [synzeal.com]
- 6. veeprho.com [veeprho.com]
- 7. This compound | CAS No- 441796-13-0 | this compound [chemicea.com]
- 8. scitechnol.com [scitechnol.com]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. Stability Indicating RP-HPLC-DAD method for simultaneous estimation of tadalafil and macitentan in synthetic mixture for treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-Despropyl-N-ethyl Macitentan: A Detailed Protocol for Laboratory-Scale Preparation
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of N-Despropyl-N-ethyl Macitentan, a valuable analogue for research and drug development purposes. Moving beyond a simple recitation of steps, this guide delves into the rationale behind the chosen synthetic strategy, emphasizing a convergent approach for optimal efficiency and yield. Instead of a less efficient dealkylation-realkylation of Macitentan, this protocol details the synthesis of the requisite N-ethylsulfamide intermediate followed by its sequential coupling with pyrimidine building blocks, mirroring the established industrial synthesis of Macitentan. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering field-proven insights into the practical execution of each synthetic step, including purification and analytical characterization.
Introduction: Strategic Synthesis of a Key Macitentan Analogue
Macitentan is a potent dual endothelin receptor antagonist approved for the treatment of pulmonary arterial hypertension. The synthesis of its analogues, such as this compound, is of significant interest for structure-activity relationship (SAR) studies and the development of new chemical entities with potentially improved pharmacological profiles.
The most logical and efficient laboratory-scale synthesis of this compound does not involve the modification of the parent drug. Instead, a more convergent and higher-yielding strategy is employed, beginning with the synthesis of key intermediates. This protocol outlines a three-stage process:
-
Stage 1: Synthesis of the N-ethylsulfamide Intermediate. Preparation of N-ethylsulfamide, the key building block that differentiates the target analogue from Macitentan.
-
Stage 2: Synthesis of the Core Intermediate. Coupling of N-ethylsulfamide with 5-(4-bromophenyl)-4,6-dichloropyrimidine to form the central pyrimidinyl-sulfonamide scaffold.
-
Stage 3: Final Assembly. Introduction of the ethylene glycol linker and subsequent coupling with 5-bromo-2-chloropyrimidine to yield the final product, this compound.
This approach ensures a higher overall yield and simplifies purification by avoiding the challenges associated with selective N-dealkylation of the sterically hindered sulfonamide in the final Macitentan molecule.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out in well-ventilated fume hoods. Anhydrous solvents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of intermediates and the final product should be performed using column chromatography. Characterization of all synthesized compounds should be carried out using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Stage 1: Synthesis of N-ethylsulfamide Potassium Salt (3)
The synthesis of the N-ethylsulfamide potassium salt is a critical first step. This protocol adapts established methods for the N-alkylation of sulfonamides.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sulfamide (1, 1.0 eq) to anhydrous tetrahydrofuran (THF).
-
Formation of the Sulfamide Anion: Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (KOtBu) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
N-Ethylation: Add ethyl iodide (2, 1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-ethylsulfamide.
-
Salt Formation: Dissolve the crude N-ethylsulfamide in methanol, and add a solution of potassium tert-butoxide (1.0 eq) in methanol. Stir for 1 hour at room temperature.
-
Purification: Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford N-ethylsulfamide potassium salt (3) as a white solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| N-ethylsulfamide potassium salt (3) | C₂H₇KN₂O₂S | 162.25 | 75-85 |
Characterization of N-ethylsulfamide Potassium Salt (3):
-
¹H NMR (D₂O): δ 2.95 (q, J = 7.2 Hz, 2H, CH₂), 1.10 (t, J = 7.2 Hz, 3H, CH₃).
-
MS (ESI-): m/z 123.0 [M-K]⁻.
Diagram of Stage 1 Synthesis:
Stage 2: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethylsulfamide (5)
This stage involves the nucleophilic aromatic substitution of a chlorine atom on the dichloropyrimidine ring with the synthesized N-ethylsulfamide potassium salt.
Protocol:
-
Reaction Setup: To a solution of 5-(4-bromophenyl)-4,6-dichloropyrimidine (4, 1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add N-ethylsulfamide potassium salt (3, 1.2 eq) in one portion under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water. A precipitate will form.
-
Purification: Filter the solid, wash thoroughly with water, and then with a small amount of cold diethyl ether. Dry the solid under vacuum to obtain N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethylsulfamide (5) as an off-white solid. This intermediate can be used in the next step without further purification if the purity is deemed sufficient by NMR.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethylsulfamide (5) | C₁₂H₁₂BrClN₄O₂S | 391.67 | 80-90 |
Characterization of Intermediate (5):
-
¹H NMR (CDCl₃): δ 8.65 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 6.50 (br s, 1H, NH), 5.05 (br s, 1H, NH), 3.20 (q, J = 7.2 Hz, 2H, CH₂), 1.25 (t, J = 7.2 Hz, 3H, CH₃).
-
MS (ESI+): m/z 391.0 [M+H]⁺.
Diagram of Stage 2 Synthesis:
Stage 3: Synthesis of this compound (8)
The final stage involves a two-step sequence: introduction of the ethylene glycol linker and the final coupling reaction.
Protocol:
Step 3a: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-ethylsulfamide (6)
-
Reaction Setup: In a round-bottom flask, dissolve ethylene glycol (excess, ~20 eq) in anhydrous dimethoxyethane (DME). Add potassium tert-butoxide (3.0 eq) portion-wise at room temperature.
-
Reaction: Add the intermediate from Stage 2 (5, 1.0 eq) to the mixture. Heat the reaction to 90-100 °C and stir for 24-48 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into water. Acidify with 1M HCl to pH ~6-7.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the alcohol intermediate (6).
Step 3b: Synthesis of this compound (8)
-
Reaction Setup: Dissolve the alcohol intermediate (6, 1.0 eq) in anhydrous THF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Stir for 30 minutes at this temperature.
-
Coupling Reaction: Add 5-bromo-2-chloropyrimidine (7, 1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to 50 °C for 8-12 hours.
-
Work-up and Isolation: Cool the reaction to room temperature and quench by the slow addition of water.
-
Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) followed by recrystallization from methanol to yield this compound (8) as a white solid.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| This compound (8) | C₁₈H₁₈Br₂N₆O₄S | 574.25 | 60-70 (from 6) |
Characterization of this compound (8):
-
¹H NMR (CDCl₃): δ 8.50 (s, 2H, pyrimidine-H), 8.35 (s, 1H, pyrimidine-H), 7.60 (d, J = 8.5 Hz, 2H, Ar-H), 7.35 (d, J = 8.5 Hz, 2H, Ar-H), 6.40 (br s, 1H, NH), 4.80 (t, J = 4.5 Hz, 2H, OCH₂), 4.60 (t, J = 4.5 Hz, 2H, OCH₂), 3.15 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.20 (t, J = 7.2 Hz, 3H, CH₂CH₃).
-
MS (ESI+): m/z 573.0, 575.0 [M+H]⁺ (isotopic pattern for 2 Br).
Diagram of Stage 3 Synthesis:
Conclusion
This application note provides a detailed and scientifically sound protocol for the synthesis of this compound. By employing a convergent synthetic strategy that builds the molecule from key intermediates, this method offers a more efficient and higher-yielding alternative to the modification of the final Macitentan structure. The step-by-step instructions, coupled with purification techniques and expected characterization data, provide researchers with a robust guide for the laboratory-scale preparation of this important Macitentan analogue. This protocol is designed to be self-validating, with clear endpoints and characterization checkpoints at each critical stage.
References
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
Salehi, P., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Letters in Organic Chemistry, 14(4), 258-263. [Link]
- WO2017191565A1 - Process for preparation of macitentan - Google P
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]
-
Synthesis of 5-(4-bromophenyl)- 4, 6- dichloropyrimidine - Atlantis Press. [Link]
Sources
Application Notes and Protocols for N-Despropyl-N-ethyl Macitentan in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-despropyl-N-ethyl macitentan, also known as Aprocitentan (ACT-132577), is the primary and pharmacologically active metabolite of Macitentan.[1][2][3][4] Macitentan is a dual endothelin (ET) receptor antagonist approved for the treatment of pulmonary arterial hypertension (PAH).[1][3] Aprocitentan itself is a potent, orally active dual antagonist of endothelin receptor type A (ETA) and type B (ETB), and it has been developed for the treatment of hypertension.[5][6][7][8]
The endothelin system, particularly the peptide endothelin-1 (ET-1), is a powerful mediator of vasoconstriction and is implicated in cell proliferation, fibrosis, and inflammation.[5][8][9] These effects are mediated through the G protein-coupled receptors (GPCRs) ETA and ETB.[10] By inhibiting the binding of ET-1 to both receptor subtypes, Aprocitentan effectively blocks these downstream pathological processes.[5][6][9] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to utilize this compound in various cell-based assays to characterize its pharmacological activity.
Mechanism of Action
Aprocitentan functions as a competitive antagonist at both ETA and ETB receptors.[5][6] ET-1 binding to these receptors, which are often co-expressed in vascular smooth muscle cells, activates Gq/11 proteins.[11][12][13] This activation stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in vasoconstriction and cell proliferation.[14] Aprocitentan's blockade of ET-1 binding prevents this signaling cascade.[5][9]
Figure 1: Aprocitentan's Mechanism of Action. Aprocitentan blocks ET-1 from binding to ETA and ETB receptors, thereby inhibiting the Gq-PLC signaling pathway and subsequent calcium mobilization and cellular responses.
Physicochemical Properties and Compound Handling
Accurate and reproducible experimental results depend on the correct handling and preparation of this compound.
| Property | Value | Source(s) |
| Synonyms | Aprocitentan, ACT-132577 | [4][][16] |
| Molecular Formula | C16H14Br2N6O4S | [5][] |
| Molecular Weight | 546.19 g/mol | [5][] |
| Solubility | Soluble in DMSO (≥ 46 mg/mL) | [] |
| Storage | Solid: -20°C for ≥ 2 years. Solution (in DMSO): -80°C. | [] |
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For cell-based assays, create intermediate dilutions from the stock in cell culture medium. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.1%) to prevent cellular toxicity.
Application 1: Radioligand Receptor Binding Assay
This assay is designed to determine the binding affinity (Ki) of this compound for ETA and ETB receptors by measuring its ability to displace a specific radiolabeled ligand.
Experimental Rationale
Competitive binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[17] The principle involves competition between a labeled ligand (with known affinity) and an unlabeled test compound for a finite number of receptors. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50, which can then be used to calculate the inhibitory constant (Ki).
Materials
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express human ETA or ETB receptors.[18][19][20][21]
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1).
-
Test Compound: this compound (Aprocitentan).
-
Non-specific Binding Control: High concentration of unlabeled ET-1 (e.g., 1 µM).
-
Assay Buffer: Tris-HCl (pH 7.4) containing MgCl2, and a protease inhibitor cocktail.
-
Filtration: Multi-well filter plates (e.g., glass fiber FB filters).[22]
-
Detection: Scintillation cocktail and a microplate scintillation counter.[17]
Step-by-Step Protocol
-
Membrane Preparation: a. Culture cells expressing the target receptor to high confluency. b. Harvest cells, wash with PBS, and centrifuge to form a cell pellet. c. Lyse the cells in a hypotonic buffer and homogenize. d. Centrifuge the lysate at low speed to remove nuclei. e. Pellet the membranes from the supernatant by high-speed centrifugation. f. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
Assay Setup: a. In a 96-well filter plate, add in order:
- Assay Buffer
- Test compound (this compound) at various concentrations or vehicle control.
- Unlabeled ET-1 for non-specific binding determination.
- [125I]-ET-1 at a concentration close to its Kd.
- Cell membrane preparation (e.g., 5-10 µg protein/well). b. Incubate the plate with gentle agitation for 60-120 minutes at room temperature to allow binding to reach equilibrium.
-
Separation and Detection: a. Place the filter plate on a vacuum manifold to separate bound from free radioligand. b. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. c. Dry the filter plate, add scintillation cocktail to each well, and seal the plate. d. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: a. Calculate specific binding: Total Binding - Non-specific Binding. b. Plot the percentage of specific binding versus the log concentration of this compound. c. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Figure 2: Workflow for a Radioligand Receptor Binding Assay. This diagram outlines the major steps from cell membrane preparation to data analysis for determining compound affinity.
Application 2: Functional Antagonism via Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by ET-1. This provides a direct measure of the compound's antagonistic effect on the receptor's signaling function.[23]
Experimental Rationale
Activation of ETA and ETB receptors by ET-1 leads to a rapid and transient increase in intracellular calcium, primarily released from the endoplasmic reticulum.[14] This can be monitored in real-time using fluorescent calcium indicators. An antagonist will cause a dose-dependent reduction in the calcium signal elicited by an agonist like ET-1.
Materials
-
Cell Lines: HEK293 or CHO-K1 cells stably expressing human ETA or ETB receptors.[18][19][20][21]
-
Fluorescent Dye: Calcium-sensitive dyes such as Fluo-4 AM or Fura-2 AM.
-
Agonist: Endothelin-1 (ET-1).
-
Antagonist: this compound (Aprocitentan).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, buffered with HEPES.
-
Instrumentation: A fluorescence microplate reader equipped with automated injectors.
Step-by-Step Protocol
-
Cell Plating: a. Seed the cells into black, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. b. Incubate overnight to allow for cell attachment.
-
Dye Loading: a. Remove the culture medium. b. Add the fluorescent calcium dye, prepared in assay buffer, to the cells. c. Incubate for 45-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification. d. Wash the cells gently with assay buffer to remove extracellular dye.
-
Compound Treatment: a. Prepare serial dilutions of this compound in assay buffer. b. Add the antagonist dilutions to the appropriate wells. Include vehicle-only wells as a control. c. Incubate the plate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Signal Measurement: a. Place the microplate into the fluorescence reader. b. Set the instrument to record fluorescence over time. c. Establish a stable baseline fluorescence reading for several seconds. d. Use the instrument's injector to add a fixed concentration of ET-1 (typically an EC80 concentration to ensure a robust signal) to all wells. e. Continue recording the fluorescence signal for 1-2 minutes to capture the peak response.
-
Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) from baseline to the peak of the response. b. Normalize the data by expressing the response in each antagonist-treated well as a percentage of the response in the vehicle-only (agonist-only) control wells. c. Plot the percent inhibition versus the log concentration of this compound. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for functional antagonism.
References
-
Wikipedia. (2024). Aprocitentan. Retrieved from [Link]
-
Idorsia. (n.d.). Aprocitentan. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Aprocitentan? Retrieved from [Link]
- Gajjala, S., et al. (2023). Aprocitentan, a dual endothelin-1 (ET-1) antagonist for treating resistant hypertension: Mechanism of action and therapeutic potential. Drug Discovery Today, 28(11), 103788.
-
MedCentral. (n.d.). Aprocitentan: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]
-
Innoprot. (n.d.). ETB Endothelin Receptor Assay. Retrieved from [Link]
- Vija, M., et al. (2021). A Population Pharmacokinetic Model of Macitentan and Its Active Metabolite Aprocitentan in Healthy Volunteers and Patients with Pulmonary Arterial Hypertension. Clinical Pharmacokinetics, 60(12), 1605–1619.
- Issac, M., et al. (2017). Pharmacokinetics of Macitentan in Patients With Pulmonary Arterial Hypertension and Comparison With Healthy Subjects. Journal of Clinical Pharmacology, 57(8), 997–1004.
-
TW. (n.d.). ETA Human Endothelin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
- Dai, X., & Galligan, J. J. (2006). Differential trafficking and desensitization of human ET(A) and ET(B) receptors expressed in HEK 293 cells. Experimental Biology and Medicine, 231(6), 746–751.
-
Pharmaoffer.com. (n.d.). Aprocitentan API Suppliers. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Endothelin Receptor Functional Assay Service. Retrieved from [Link]
- Sidharta, P. N., et al. (2011). Macitentan: entry-into-humans study with a new endothelin receptor antagonist. European Journal of Clinical Pharmacology, 67(10), 977–984.
-
ResearchGate. (2025). A Population Pharmacokinetic Model of Macitentan and Its Active Metabolite Aprocitentan in Healthy Volunteers and Patients with Pulmonary Arterial Hypertension | Request PDF. Retrieved from [Link]
- Ufer, M., et al. (2015). Physiologically-Based Pharmacokinetic Modeling of Macitentan: Prediction of Drug-Drug Interactions. CPT: Pharmacometrics & Systems Pharmacology, 4(7), 419–427.
-
ProQuest. (2021). A Population Pharmacokinetic Model of Macitentan and Its Active Metabolite Aprocitentan in Healthy Volunteers and Patients. Retrieved from [Link]
- Salah, A. M., et al. (2020). Endothelin receptor heteromerization inhibits β-arrestin function in HEK293 cells. Canadian Journal of Physiology and Pharmacology, 98(8), 531–540.
-
Canadian Science Publishing. (n.d.). Endothelin receptor heteromerization inhibits β-arrestin function in HEK293 cells. Retrieved from [Link]
- Davenport, A. P., & Kuc, R. E. (2005). Radioligand binding assays and quantitative autoradiography of endothelin receptors. In Endothelins (pp. 45–68). Springer, Berlin, Heidelberg.
-
ResearchGate. (n.d.). Structure of macitentan and its metabolites ACT-132577 and ACT-373898. Retrieved from [Link]
- Shimada, K., et al. (1995). Genetic transfer of endothelin converting enzyme activity to CHO-K1 cells: detection of positive cells by reverse hemolytic plaque assay. FEBS letters, 371(3), 259–262.
- O'Dowd, B. F., et al. (2000). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Gene, 257(2), 263–269.
- Dingemanse, J., & van Giersbergen, P. L. (2017). Clinical Pharmacology of Macitentan, a Dual Endothelin Receptor Antagonist. Clinical Pharmacokinetics, 56(5), 457–471.
- Maguire, J. J., & Davenport, A. P. (2015). Endothelin Receptors and Their Antagonists. Seminars in nephrology, 35(2), 125–136.
- K, Subhramanyam, C., et al. (2018). A network map of endothelin mediated signaling pathway.
- Funk, O. F., et al. (2004). Chemical function based pharmacophore generation of endothelin-A selective receptor antagonists. Journal of medicinal chemistry, 47(11), 2750–2760.
-
ResearchGate. (n.d.). Characteristics of endothelin Receptor Antagonists for the treatment of PAH. Retrieved from [Link]
- Davenport, A. P., et al. (2016). Endothelin signaling in development. Developmental biology, 419(1), 134–145.
- Liu, W., et al. (1997). [Phe21]big endothelin-1(18-34) and [Ala31]big endothelin-1(18-34) inhibit the human endothelin-converting enzyme-1 (ECE-1) expressed in CHO-K1 cells in a different fashion. FEBS letters, 420(1), 103–106.
- Wang, Y., et al. (2021). Endothelium-specific endothelin-1 expression promotes pro-inflammatory macrophage activation by regulating miR-33/NR4A axis. Cytokine, 138, 155375.
-
Frontiers. (n.d.). Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting. Retrieved from [Link]
- Kawanabe, Y., et al. (2001). Ca(2+) channels activated by endothelin-1 in CHO cells expressing endothelin-A or endothelin-B receptors. American Journal of Physiology-Cell Physiology, 281(5), C1676–C1685.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Endothelin receptors | Introduction. Retrieved from [Link]
-
YouTube. (2017). Receptor Binding Assay - Part 1. Retrieved from [Link]
-
SynZeal. (n.d.). This compound | 441796-13-0. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 441796-13-0. Retrieved from [Link]
-
ResearchGate. (2025). Endothelin-1 decreases [Ca2+]i via Na+/Ca2+ exchanger in CHO cells stably expressing endothelin ETA receptor | Request PDF. Retrieved from [Link]
- Lüscher, T. F., & Barton, M. (2000). Endothelins and endothelin receptor antagonists: therapeutic considerations for a novel class of cardiovascular drugs.
Sources
- 1. A Population Pharmacokinetic Model of Macitentan and Its Active Metabolite Aprocitentan in Healthy Volunteers and Patients with Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Macitentan in Patients With Pulmonary Arterial Hypertension and Comparison With Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Population Pharmacokinetic Model of Macitentan and Its Active Metabolite Aprocitentan in Healthy Volunteers and Patients with Pulmonary Arterial Hypertension - ProQuest [proquest.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aprocitentan - Wikipedia [en.wikipedia.org]
- 6. Idorsia | Aprocitentan [idorsia.com]
- 7. Aprocitentan, a dual endothelin-1 (ET-1) antagonist for treating resistant hypertension: Mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcentral.com [medcentral.com]
- 9. What is the mechanism of Aprocitentan? [synapse.patsnap.com]
- 10. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Endothelin receptor heteromerization inhibits β-arrestin function in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 14. ahajournals.org [ahajournals.org]
- 16. caymanchem.com [caymanchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Differential trafficking and desensitization of human ET(A) and ET(B) receptors expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Genetic transfer of endothelin converting enzyme activity to CHO-K1 cells: detection of positive cells by reverse hemolytic plaque assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Phe21]big endothelin-1(18-34) and [Ala31]big endothelin-1(18-34) inhibit the human endothelin-converting enzyme-1 (ECE-1) expressed in CHO-K1 cells in a different fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ca(2+) channels activated by endothelin-1 in CHO cells expressing endothelin-A or endothelin-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Hi-Affi™ In Vitro Cell based Endothelin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for In Vivo Experimental Design with N-Despropyl-N-ethyl Macitentan (Aprocitentan/ACT-132577)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo experimental design and execution of studies involving N-Despropyl-N-ethyl Macitentan, also known as Aprocitentan or ACT-132577. This document delves into the scientific rationale underpinning the use of this potent, long-acting dual endothelin receptor antagonist (ERA), offering detailed protocols for preclinical evaluation in relevant animal models. The focus is on ensuring technical accuracy, experimental robustness, and data integrity, thereby empowering researchers to conduct meaningful and reproducible in vivo studies.
Introduction: Scientific Rationale and Therapeutic Potential
This compound (henceforth referred to as Aprocitentan) is the major and pharmacologically active metabolite of Macitentan, a dual endothelin (ET) receptor antagonist approved for the treatment of pulmonary arterial hypertension (PAH).[1][2] Aprocitentan itself is a potent, orally active dual ERA that prevents the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[1][2][3] The endothelin system, particularly the potent vasoconstrictor ET-1, is a critical mediator in the pathophysiology of various cardiovascular diseases, including hypertension and PAH.[1] ET-1 exerts its effects through ETA receptors, primarily located on vascular smooth muscle cells to mediate vasoconstriction and proliferation, and ETB receptors, which are involved in both vasodilation and ET-1 clearance.[3]
The rationale for investigating Aprocitentan directly stems from its distinct pharmacokinetic profile and its contribution to the overall efficacy of its parent drug. Aprocitentan exhibits a significantly longer terminal half-life than Macitentan (approximately 44 hours in humans), making it a key contributor to the sustained receptor blockade and supporting once-daily dosing regimens.[1][2] Direct administration of Aprocitentan allows for a more precise evaluation of its intrinsic pharmacological properties, independent of the metabolic conversion from Macitentan. This is particularly relevant in studies aiming to understand dose-response relationships, target engagement, and the specific contribution of this long-acting metabolite to therapeutic outcomes. Preclinical studies have already demonstrated its efficacy in lowering blood pressure in various rat models of hypertension.[3][4]
Core Principles of In Vivo Experimental Design
A robust in vivo study design is paramount for generating reliable and translatable data. The following principles should guide the experimental setup for Aprocitentan.
Animal Model Selection
The choice of animal model is contingent on the research question and the therapeutic area of interest.
-
Hypertension Models:
-
Spontaneously Hypertensive Rat (SHR): A widely used genetic model of essential hypertension with a normal renin profile.[4]
-
Deoxycorticosterone Acetate (DOCA)-Salt Rat: A model of low-renin, salt-sensitive hypertension, which is particularly relevant for studying volume-dependent hypertension.[3][4] Aprocitentan has shown potent and efficacious blood pressure-lowering effects in this model.[4]
-
-
Pulmonary Arterial Hypertension (PAH) Models:
-
Monocrotaline (MCT)-Induced PAH in Rats: A common toxicant-induced model that leads to pulmonary vascular remodeling and right ventricular hypertrophy.[5]
-
Sugen 5416/Hypoxia (SuHx) Model in Rats: This model more closely mimics the angioproliferative lesions seen in human PAH.
-
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
Pharmacokinetics and Formulation
Pharmacokinetic Profile
Aprocitentan is characterized by its slow absorption and long elimination half-life.[1][2] It is highly bound to plasma proteins (>99%), primarily albumin.[1][6] Understanding these parameters is crucial for designing appropriate dosing schedules and sampling time points for pharmacokinetic analysis.
Formulation for In Vivo Administration
Aprocitentan is insoluble in water, necessitating a specific formulation for oral administration in animal studies. The following are examples of suitable vehicle compositions.
Table 1: Example Formulations for Oral Administration of Aprocitentan
| Formulation Component | Percentage (v/v) | Notes |
| Formulation A | ||
| Dimethyl sulfoxide (DMSO) | 10% | Initial solubilization of the compound. |
| PEG300 | 40% | A common co-solvent. |
| Tween-80 | 5% | A surfactant to improve solubility and stability. |
| Saline (0.9% NaCl) | 45% | The final diluent. |
| Formulation B | ||
| Dimethyl sulfoxide (DMSO) | 10% | Initial solubilization of the compound. |
| Corn Oil | 90% | An alternative vehicle, particularly for longer-term studies. |
It is recommended to prepare the working solution fresh on the day of use.
Experimental Protocols
The following protocols provide a step-by-step guide for conducting efficacy studies with Aprocitentan in a rat model of hypertension.
Protocol 1: Efficacy of Aprocitentan in the DOCA-Salt Rat Model of Hypertension
Objective: To evaluate the dose-dependent effect of orally administered Aprocitentan on blood pressure in DOCA-salt hypertensive rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Deoxycorticosterone acetate (DOCA)
-
1% NaCl drinking water
-
Aprocitentan (ACT-132577)
-
Vehicle for formulation (e.g., Formulation A from Table 1)
-
Telemetry system for blood pressure monitoring or tail-cuff plethysmography equipment
-
Oral gavage needles
Experimental Workflow:
Caption: Experimental workflow for the DOCA-salt rat hypertension study.
Step-by-Step Procedure:
-
Induction of Hypertension (4 weeks):
-
Acclimatize rats for at least one week.
-
Perform a unilateral nephrectomy.
-
Implant a DOCA pellet subcutaneously.
-
Replace drinking water with 1% NaCl solution.
-
Monitor animal health and weight regularly.
-
-
Treatment Phase (4 weeks):
-
At the end of week 4, confirm hypertension using telemetry or tail-cuff plethysmography.
-
Randomize animals into the following groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Aprocitentan (e.g., 10 mg/kg/day)
-
Group 3: Aprocitentan (e.g., 30 mg/kg/day)
-
Group 4: Positive control (e.g., another antihypertensive agent)
-
-
Administer the assigned treatment daily via oral gavage for 4 weeks.
-
-
Endpoint Analysis:
-
Measure blood pressure weekly during the treatment phase and at the end of the study.
-
Harvest organs (heart, kidneys, aorta) for weight measurement (e.g., left ventricular hypertrophy) and histopathological analysis.
-
Data Presentation and Expected Outcomes
Data should be presented clearly to allow for straightforward interpretation.
Table 2: Example Data Presentation for Blood Pressure Measurements
| Treatment Group | Baseline MAP (mmHg) | Final MAP (mmHg) | Change in MAP (mmHg) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Aprocitentan (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Aprocitentan (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
MAP: Mean Arterial Pressure; SEM: Standard Error of the Mean
Expected Outcomes:
-
A dose-dependent reduction in mean arterial blood pressure in the Aprocitentan-treated groups compared to the vehicle control.
-
An increase in plasma ET-1 concentrations in the Aprocitentan-treated groups, confirming ETB receptor blockade.[3]
-
Potential reduction in left ventricular hypertrophy in treated animals.
Signaling Pathway Visualization
Aprocitentan's mechanism of action involves the blockade of the endothelin signaling pathway.
Caption: Mechanism of action of Aprocitentan as a dual ET receptor antagonist.
Conclusion and Future Directions
Aprocitentan (this compound) is a promising therapeutic agent with a distinct pharmacokinetic profile that warrants direct in vivo investigation. The protocols and guidelines presented here provide a framework for conducting rigorous preclinical studies to evaluate its efficacy and mechanism of action in relevant disease models. By adhering to these principles, researchers can generate high-quality data to support the continued development of this novel dual endothelin receptor antagonist for conditions such as resistant hypertension and other cardiovascular disorders.
References
-
Bruderer, S., et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(5), 497–508. [Link]
-
Angeli, F., et al. (2021). Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension. Cardiology and Therapy, 10(2), 397–406. [Link]
-
Angeli, F., et al. (2021). Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension. PubMed, 34251649. [Link]
-
Sidharta, P. N., et al. (2020). Single- and multiple-dose tolerability, safety, pharmacokinetics, and pharmacodynamics of the dual endothelin receptor antagonist aprocitentan in healthy adult and elderly subjects. Journal of Clinical Hypertension, 22(6), 1036–1046. [Link]
-
Iglarz, M., et al. (2019). Pharmacology of Aprocitentan, a Novel Dual Endothelin Receptor Antagonist, in Models of Experimental Hypertension. Journal of Pharmacology and Experimental Therapeutics, 368(3), 474–481. [Link]
-
Bruderer, S., et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. ResearchGate. [Link]
-
SynZeal. (n.d.). This compound. SynZeal. [Link]
- Bolli, M. H., et al. (2017). Process for preparation of macitentan.
-
Galiè, N., et al. (2013). Efficacy, safety and clinical pharmacology of macitentan in comparison to other endothelin receptor antagonists in the treatment of pulmonary arterial hypertension. Expert Opinion on Drug Safety, 12(6), 885–897. [Link]
-
ClinicalTrials.gov. (2015). Dose-finding Study With ACT-132577 (Aprocitentan) in Participants With Essential Hypertension. ClinicalTrials.gov. [Link]
-
Veeprho. (n.d.). This compound | CAS 441796-13-0. Veeprho. [Link]
-
Li, H., et al. (2024). Aprocitentan, a dual endothelin-1 (ET-1) antagonist for treating resistant hypertension: Mechanism of action and therapeutic potential. Journal of Cellular and Molecular Medicine. [Link]
-
Corallo, C., et al. (2018). Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? Therapeutic Advances in Respiratory Disease, 12, 1753466618799307. [Link]
-
Nami, M., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Organic Preparations and Procedures International, 49(3), 257–263. [Link]
-
Galiè, N., et al. (2013). Efficacy, safety and clinical pharmacology of macitentan in comparison to other endothelin receptor antagonists in the treatment of pulmonary arterial hypertension. ResearchGate. [Link]
-
Weatherald, J., et al. (2014). Macitentan for the treatment of pulmonary arterial hypertension. Expert Review of Cardiovascular Therapy, 12(12), 1397–1406. [Link]
Sources
- 1. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single- and multiple-dose tolerability, safety, pharmacokinetics, and pharmacodynamics of the dual endothelin receptor antagonist aprocitentan in healthy adult and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for N-Despropyl-N-ethyl Macitentan in Endothelin Receptor Binding Assays
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of N-Despropyl-N-ethyl Macitentan in endothelin receptor binding assays. This document offers in-depth protocols, explains the scientific rationale behind experimental choices, and presents data in a clear, accessible format to facilitate the characterization of interactions with endothelin receptors.
Introduction: The Endothelin System and this compound
The endothelin (ET) system plays a critical role in vascular homeostasis.[1] It comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptor (GPCR) subtypes, the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2] These receptors are distributed throughout the body and mediate a range of physiological processes.[2]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction and cell proliferation.[3][4]
-
ETB Receptors: Found on endothelial cells, they mediate vasodilation through the release of nitric oxide and prostacyclin.[3][4] ETB receptors on smooth muscle cells, however, can also contribute to vasoconstriction.[2]
Dysregulation of the endothelin system is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[3][5] Consequently, endothelin receptor antagonists (ERAs) are a key therapeutic class for managing PAH.[5][6]
This compound is a derivative of Macitentan, a potent, orally active dual ERA approved for the treatment of PAH.[6][][8] Macitentan itself is metabolized to a major pharmacologically active metabolite, ACT-132577 (also known as N-Despropyl-macitentan or Aprocitentan).[6][9][10][] this compound serves as a valuable tool for in vitro studies, particularly as a reference compound in competitive binding assays to characterize the affinity of novel ligands for the ETA and ETB receptors.
The Endothelin Receptor Signaling Pathway
Upon ligand binding, both ETA and ETB receptors undergo a conformational change, enabling them to couple to various heterotrimeric G proteins, including Gq, Gi, Gs, and G12/13.[2][12][13] The primary signaling cascade initiated by ET-1 binding to ETA receptors in vascular smooth muscle cells involves the activation of Gq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] The elevated intracellular Ca2+ is a key event leading to smooth muscle contraction.[14]
Caption: Simplified Endothelin-1 signaling pathway via the ET-A receptor.
Principles of Receptor Binding Assays
Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor.[15][16] These assays are crucial for determining key parameters such as:
-
Binding Affinity (Kd, Ki): The concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower value indicates higher affinity.[16]
-
Receptor Density (Bmax): The total number of receptors in a given preparation.[16]
-
Binding Kinetics (kon, koff): The rates of association and dissociation of a ligand with its receptor.[16]
For characterizing this compound, a competitive binding assay is the most appropriate format.[15][17] In this setup, the binding of a labeled ligand (typically a radioligand with high affinity for the receptor) is measured in the presence of increasing concentrations of an unlabeled competitor (in this case, this compound).[17] The competitor displaces the labeled ligand, and the concentration at which it inhibits 50% of the specific binding of the labeled ligand is the IC50 value.[17] The IC50 can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[17]
Choosing the Right Assay Format
While radioligand binding assays have traditionally been the gold standard due to their sensitivity and robustness, fluorescence-based assays are gaining popularity as safer and more versatile alternatives.[18][19][20]
| Assay Type | Advantages | Disadvantages |
| Radioligand Binding Assay | High sensitivity and specificity. Well-established protocols. Direct measurement of binding.[16][21] | Use of radioactive materials requires specialized handling and disposal.[20] |
| Fluorescence Polarization (FP) Assay | Homogeneous format (no separation of bound and free ligand required).[22] Non-radioactive.[22] | Can be susceptible to interference from fluorescent compounds. Requires a fluorescently labeled ligand.[23] |
| Fluorescence Resonance Energy Transfer (FRET) Assay | High sensitivity and low background.[23] Can provide information on ligand-induced conformational changes.[22] | Requires labeling of both the receptor and the ligand, which can be complex.[23] |
For the purpose of these application notes, we will detail the protocol for a classic radioligand filtration binding assay , as it remains a widely used and reliable method for determining binding affinity.
Experimental Protocols
Materials and Reagents
-
This compound: (CAS: 441796-13-0)[][8]
-
Radioligand: [125I]-ET-1 (specific activity ~2000 Ci/mmol)
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing human recombinant ETA or ETB receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 1 µM unlabeled ET-1
-
96-well microplates
-
Glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus (e.g., cell harvester)
-
Scintillation counter and scintillation fluid
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve a range of final assay concentrations (e.g., 10-11 M to 10-5 M).
-
Dilute the [125I]-ET-1 in assay buffer to a final concentration equal to its Kd (typically in the low picomolar range).
-
Thaw the cell membranes on ice and resuspend in assay buffer to a concentration that ensures less than 10% of the radioligand is bound.[21]
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [125I]-ET-1, 100 µL cell membranes.
-
Non-specific Binding (NSB): 50 µL unlabeled ET-1 (1 µM), 50 µL [125I]-ET-1, 100 µL cell membranes.
-
Competition: 50 µL of each this compound dilution, 50 µL [125I]-ET-1, 100 µL cell membranes.
-
-
The final assay volume should be 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mats completely.
-
Place the dried filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding relative to the control (no competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
-
Determine IC50:
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki): Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] = concentration of the radioligand used.
-
Kd = dissociation constant of the radioligand for the receptor.
-
-
Expected Results and Interpretation
The expected outcome of this assay is a sigmoidal competition curve from which the IC50 and subsequently the Ki of this compound for the ETA and ETB receptors can be determined.
Comparative Binding Affinities (Illustrative Data)
| Compound | Target Receptor | Ki (nM) | Selectivity (ETA/ETB) |
| Macitentan | ETA | ~0.5 | ~50 |
| ETB | ~25 | ||
| ACT-132577 | ETA | ~2.5 | ~16 |
| ETB | ~40 | ||
| This compound | ETA | To be determined | To be determined |
| ETB | To be determined |
Note: The Ki values for Macitentan and ACT-132577 are approximate and derived from functional assay IC50 values presented in the literature.[6] The binding affinity of this compound would be established through the described protocol.
A lower Ki value for this compound would indicate a higher binding affinity for the receptor. By performing the assay on both ETA and ETB expressing membranes, the selectivity of the compound can be determined. This information is crucial for understanding its potential pharmacological profile and for its use as a standard in screening campaigns for new endothelin receptor antagonists.
References
-
Endothelin receptors | Introduction - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]
- Trompier, D., et al. (2011). Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. Pharmaceuticals, 4(1), 1-23.
- Kohan, D. E., et al. (2011). Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease. Journal of Cardiovascular Pharmacology, 57(4), 373-381.
-
GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]
- Kandasamy, K., et al. (2018). A network map of endothelin mediated signaling pathway.
- Bruderer, S., et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(2), 147-159.
-
What is the mechanism of Macitentan? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
- Inoue, A., et al. (2021). Structural insights into endothelin receptor signalling. The Journal of Biochemistry, 169(2), 139-148.
-
Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. (n.d.). Retrieved from [Link]
- GPCR-radioligand binding assays. (2014). Methods in Molecular Biology, 1175, 109-123.
-
Receptor Binding Assays with Fluorescent On-Cell Westerns. (2013, September 5). LI-COR Biosciences. Retrieved from [Link]
- Piacentino, M. L., et al. (2023). Endothelin signaling in development. Development, 150(23), dev201851.
-
Radioligands vs. Fluorescent Ligands: Binding Assays. (2025, February 21). Celtarys Research. Retrieved from [Link]
-
Binding Assays. (2025, December 17). BMG LABTECH. Retrieved from [Link]
- d'Orléans-Juste, P., et al. (2016). Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. Advances in Pharmacology, 77, 261-294.
-
Endothelin receptor. (n.d.). In Wikipedia. Retrieved from [Link]
- A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. (2015). Journal of Pharmaceutical Sciences and Research, 7(5), 263-268.
- A Population Pharmacokinetic Model of Macitentan and Its Active Metabolite Aprocitentan in Healthy Volunteers and Patients with Pulmonary Arterial Hypertension. (2021). Clinical Pharmacokinetics, 60(10), 1307-1320.
- Distribution of endothelin receptor subtypes ETA and ETB in the rat kidney. (2000).
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Techniques for measuring receptor binding – Its uses.pptx. (n.d.). Slideshare. Retrieved from [Link]
- Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Bethesda (MD)
- Pharmacokinetics of Macitentan in Patients With Pulmonary Arterial Hypertension and Comparison With Healthy Subjects. (2018). The Journal of Clinical Pharmacology, 58(2), 206-214.
-
About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved from [Link]
- Sidharta, P. N., et al. (2011). Macitentan: entry-into-humans study with a new endothelin receptor antagonist. European Journal of Clinical Pharmacology, 67(10), 977-984.
-
Key concepts: Competitive binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Competitive Binding Assay - ITC Analysis Tutorial. (2014, September 23). AFFINImeter. Retrieved from [Link]
-
The ABC's of Competitive Binding Assays with SPR. (n.d.). Nicoya Lifesciences. Retrieved from [Link]
-
Structure of macitentan and its metabolites ACT-132577 and ACT-373898. (n.d.). ResearchGate. Retrieved from [Link]
- Using competition assays to quantitatively model cooperative binding by transcription factors and other ligands. (2017). Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1, Part B), 3429-3440.
-
Competitive Binding Data with One Class of Receptors. (n.d.). Retrieved from [Link]
- A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. (2017).
-
Plasma concentrations of macitentan and its active metabolite ACT-132577 in the presence of bosentan 300mg/kg or vehicle. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound | CAS 441796-13-0. (n.d.). Veeprho. Retrieved from [Link]
- Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. (2015). Clinical Pharmacokinetics, 54(2), 147-159.
- Iglarz, M., et al. (2014). Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis. PLoS ONE, 9(9), e107703.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin receptor - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. rroij.com [rroij.com]
- 10. A Population Pharmacokinetic Model of Macitentan and Its Active Metabolite Aprocitentan in Healthy Volunteers and Patients with Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Lesson 5 [pdg.cnb.uam.es]
- 18. multispaninc.com [multispaninc.com]
- 19. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 20. Techniques for measuring receptor binding – Its uses.pptx [slideshare.net]
- 21. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for N-Despropyl-N-ethyl Macitentan (ACT-132577/Aprocitentan) in Animal Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Despropyl-N-ethyl Macitentan, also known as ACT-132577 or Aprocitentan, in preclinical animal models. This compound is the primary and pharmacologically active metabolite of Macitentan, a dual endothelin receptor antagonist.[1][2][3] These protocols are designed to ensure scientific integrity, reproducibility, and adherence to best practices in animal research. We delve into the underlying pharmacology, provide detailed step-by-step protocols for formulation and administration, and offer established dosing regimens derived from peer-reviewed literature.
Introduction and Scientific Background
The endothelin (ET) system, particularly the potent vasoconstrictor peptide Endothelin-1 (ET-1), is a critical mediator in the pathophysiology of various cardiovascular diseases, including Pulmonary Arterial Hypertension (PAH) and systemic hypertension.[4][5][6] ET-1 exerts its effects by binding to two G-protein-coupled receptor subtypes: ETA and ETB.[1][4] Activation of ETA and ETB receptors on vascular smooth muscle cells leads to vasoconstriction, proliferation, fibrosis, and inflammation.[7]
Macitentan is an orally active, potent dual ETA/ETB receptor antagonist (ERA) approved for the treatment of PAH.[5] Following oral administration, Macitentan is metabolized via oxidative depropylation, primarily by the cytochrome P450 enzyme CYP3A4, to form its major active metabolite, this compound (ACT-132577).[1][8][9] This metabolite, now also developed as the drug Aprocitentan for resistant hypertension, is itself a potent dual ERA and contributes significantly to the overall therapeutic effect.[1][2][10] ACT-132577 exhibits a long half-life, making it suitable for once-daily dosing regimens.[3][11]
This guide focuses on providing robust protocols for administering the parent compound, Macitentan, to achieve systemic exposure of its active metabolite, ACT-132577, in animal models, reflecting the clinical application and leveraging the extensive preclinical data available.
Pharmacology and Mechanism of Action
The therapeutic rationale for using an ERA is to block the deleterious effects of elevated ET-1 levels. ACT-132577, like its parent compound, prevents the binding of ET-1 to both ETA and ETB receptors.[2]
-
ETA Receptor Blockade: Primarily inhibits vasoconstriction and smooth muscle cell proliferation, directly addressing the vascular remodeling and increased pressure characteristic of diseases like PAH.[1]
-
ETB Receptor Blockade: The role of ETB is more complex. On smooth muscle cells, they mediate vasoconstriction. However, on endothelial cells, they contribute to the clearance of circulating ET-1 and the release of vasodilators like nitric oxide and prostacyclin.[12][13] Dual antagonism, as offered by ACT-132577, provides a more comprehensive blockade of the endothelin system compared to selective ETA antagonists.[12][14]
Caption: Experimental workflow for a rat monocrotaline-induced PAH study.
Conclusion and Expert Insights
The study of this compound (ACT-132577/Aprocitentan) in animal models is pivotal for understanding its therapeutic potential. The protocols outlined in this guide are based on established, peer-reviewed methodologies that have successfully demonstrated the compound's efficacy.
Key Considerations for Researchers:
-
Compound Sourcing: Ensure the use of high-purity Macitentan or ACT-132577 from a reputable supplier.
-
Formulation is Key: Due to its poor aqueous solubility, consistent and homogenous formulation is paramount for reproducible results. The gelatin suspension protocol provided is robust and widely used.
-
Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare. Proper training in techniques like oral gavage is essential to minimize animal stress.
-
Model Selection: The choice of animal model should align with the research question. The MCT and SU5416/Hypoxia models are well-suited for PAH, while SHRs are standard for systemic hypertension studies. [14][15][16] By adhering to these detailed protocols, researchers can generate high-quality, reliable data to further elucidate the pharmacological effects of this important dual endothelin receptor antagonist.
References
-
Abe K, et al. (2014). Novel dual endothelin receptor antagonist macitentan reverses severe pulmonary arterial hypertension in rats. Journal of Cardiovascular Pharmacology. [Link]
-
Gatfield J, et al. (2015). Macitentan treatment retards the progression of established pulmonary arterial hypertension in an animal model. ResearchGate. [Link]
-
Gatfield J, et al. (2014). Macitentan treatment retards the progression of established pulmonary arterial hypertension in an animal model. PubMed. [Link]
-
Gatfield J, et al. (2014). Macitentan treatment retards the progression of established pulmonary arterial hypertension in an animal model. Johns Hopkins University Libraries. [Link]
-
Ruffenach G, et al. (2022). The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure. AHA Journals. [Link]
-
Markham A. (2024). Aprocitentan: First Approval. ResearchGate. [Link]
-
FDA. (2013). Pharmacology and Toxicology Review for Opsumit (macitentan). accessdata.fda.gov. [Link]
-
Bruderer S, et al. (2020). The endothelin receptor antagonist macitentan for the treatment of pulmonary arterial hypertension: A cross-species comparison of its cytochrome P450 induction pattern. Wiley Online Library. [Link]
-
Sivakumar S, et al. (2015). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. PMC - NIH. [Link]
-
de Kanter R, et al. (2016). Physiologically-Based Pharmacokinetic Modeling of Macitentan: Prediction of Drug-Drug Interactions. PubMed. [Link]
-
Gnerre C, et al. (2011). The metabolism of the dual endothelin receptor antagonist macitentan in rat and dog. Taylor & Francis Online. [Link]
-
Synapse. (2024). What is the mechanism of Macitentan? Patsnap Synapse. [Link]
-
Saini V, et al. (2016). A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. Open Access Journals. [Link]
-
Sidharta PN, et al. (2011). Macitentan: entry-into-humans study with a new endothelin receptor antagonist. PMC - NIH. [Link]
-
Zhang Y, et al. (2024). Aprocitentan, a dual endothelin-1 (ET-1) antagonist for treating resistant hypertension: Mechanism of action and therapeutic potential. ResearchGate. [Link]
-
Angeli F, et al. (2021). Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension. PMC - NIH. [Link]
-
Sidharta PN, et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. PMC - NIH. [Link]
-
Angeli F, et al. (2021). Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension. PubMed. [Link]
-
Vachiéry JL, et al. (2006). Optimizing endothelin receptor antagonist use in the management of pulmonary arterial hypertension. PMC - NIH. [Link]
-
Al-Kuraishy HM, et al. (2023). Aprocitentan: A new development of resistant hypertension. PMC - PubMed Central. [Link]
-
Iglarz M, et al. (2014). Structure of macitentan and its metabolites ACT-132577 and ACT-373898. ResearchGate. [Link]
-
Davenport AP, et al. (2016). Endothelin Receptors and Their Antagonists. PMC - NIH. [Link]
-
CADTH. (2014). INTRODUCTION - Macitentan (Opsumit). NCBI Bookshelf. [Link]
-
Burnier M, et al. (2023). Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach. PMC - PubMed Central. [Link]
Sources
- 1. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 2. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INTRODUCTION - Macitentan (Opsumit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Physiologically-Based Pharmacokinetic Modeling of Macitentan: Prediction of Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aprocitentan: A new development of resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macitentan: entry-into-humans study with a new endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing endothelin receptor antagonist use in the management of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel dual endothelin receptor antagonist macitentan reverses severe pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
Introduction: Positioning N-Despropyl-N-ethyl Macitentan in Preclinical Research
An In-Depth Guide to the Preclinical Application of N-Despropyl-N-ethyl Macitentan
Prepared for: Researchers, Scientists, and Drug Development Professionals
This compound (CAS 441796-13-0) is a close structural analogue of Macitentan, a potent dual endothelin receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] While the primary active metabolite of Macitentan is ACT-132577 (N-Despropyl Macitentan), formed by oxidative depropylation[4][5][6], this compound represents a distinct chemical entity where the N-propyl group of the parent drug is replaced by an N-ethyl group.
In the landscape of preclinical drug development, compounds like this compound serve two critical functions:
-
Analytical Reference Standard: Its primary application is as a certified reference material for the identification and quantification of potential impurities and related substances during the synthesis and stability testing of Macitentan drug products.[7][8] Regulatory bodies require that analytical methods be "stability-indicating," meaning they can resolve the active pharmaceutical ingredient (API) from any potential degradation products or process impurities.
-
Tool for Structure-Activity Relationship (SAR) Studies: As a close analogue, it serves as an excellent tool for comparative pharmacology. By evaluating its binding affinity, potency, and efficacy relative to Macitentan, researchers can elucidate how small structural modifications to the N-alkylsulfamide moiety impact the drug's interaction with endothelin receptors and its overall biological activity.
This guide provides detailed protocols and scientific rationale for the application of this compound in these preclinical contexts, grounded in the established pharmacology of endothelin receptor antagonists.
Scientific Background: The Endothelin System in Pathophysiology
The endothelin (ET) system is a critical regulator of vascular tone and cellular proliferation.[9] The primary isoform, endothelin-1 (ET-1), is one of the most potent vasoconstrictors known.[10] It exerts its effects by binding to two G-protein coupled receptor subtypes: ET-A and ET-B.[11]
-
ET-A Receptors: Located predominantly on vascular smooth muscle cells, their activation by ET-1 leads to potent vasoconstriction and stimulates cell proliferation and fibrosis.[12]
-
ET-B Receptors: These have a more complex role. On endothelial cells, they mediate the release of vasodilators like nitric oxide (NO) and prostacyclin and are involved in clearing circulating ET-1.[13] However, they are also present on smooth muscle cells, where their activation can contribute to vasoconstriction.[12]
In diseases like PAH, the ET system is chronically upregulated, leading to sustained vasoconstriction, excessive vascular remodeling, inflammation, and fibrosis, which collectively drive the increase in pulmonary vascular resistance and subsequent right heart failure.[14] Dual ERAs like Macitentan block both receptor subtypes, comprehensively inhibiting the deleterious effects of ET-1.[15]
Caption: The Endothelin Signaling Pathway and Site of Action for Macitentan.
Application I: Analytical Reference Standard for Quality Control
The most immediate and critical use of this compound is in the analytical development and quality control of Macitentan. It serves to challenge the specificity of chromatographic methods.
Protocol: Stability-Indicating RP-HPLC Method for Impurity Profiling
This protocol is designed to separate Macitentan from its process-related impurities, including this compound, and any degradation products.
Objective: To develop a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of quantifying Macitentan while confirming the absence or acceptable levels of impurities.
Materials & Reagents:
-
HPLC system with PDA or UV detector
-
Analytical column: Zorbax SB C8 (150mm x 4.6mm, 5µm particle size) or equivalent[16]
-
Mobile Phase A: 0.1% Orthophosphoric Acid (OPA) in water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile and pH 6.8 Phosphate Buffer (80:20 v/v)[16]
-
Reference Standards: Macitentan, this compound
Chromatographic Conditions:
-
Mode: Isocratic[16]
-
Mobile Phase Composition: 0.1% OPA and Acetonitrile (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Prepare a primary stock solution of Macitentan reference standard (e.g., 1000 µg/mL) in diluent.
-
Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in diluent.
-
Create a "spiked" resolution solution by adding a small, known amount of the this compound stock to the Macitentan stock solution to demonstrate separation.
-
-
Sample Preparation (for Macitentan Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to one tablet's dosage into a volumetric flask.
-
Add diluent to approximately 70% of the flask volume, sonicate for 15 minutes to dissolve, then dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and System Suitability:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the resolution solution. The method is suitable if the resolution between the Macitentan peak and the this compound peak is greater than 2.0.
-
Perform replicate injections of a working standard solution to check for system precision (Relative Standard Deviation [RSD] should be <2.0%).
-
-
Method Validation (per ICH Guidelines):
-
Specificity: Analyze forced degradation samples (acid, base, oxidative, thermal, photolytic stress) to ensure no degradant peaks co-elute with the main peak.[8]
-
Linearity: Analyze a series of Macitentan concentrations (e.g., 30–150 µg/mL) to establish a linear relationship between concentration and peak area (r² > 0.999).[16]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of Macitentan and its impurities. Recoveries should be within 98-102%.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations. RSD should be <2.0%.
-
Robustness: Introduce small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature) to assess the method's reliability.
-
Caption: Workflow for Analytical Method Development and Validation.
Application II: Comparative In Vitro Pharmacology
To understand the pharmacological consequences of the N-propyl to N-ethyl substitution, this compound can be directly compared to Macitentan in a series of in vitro assays.
Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human ET-A and ET-B receptors and compare it to Macitentan.
Materials & Reagents:
-
Membrane preparations from CHO or HEK293 cells stably expressing either human ET-A or ET-B receptors.[10]
-
Radioligand: [¹²⁵I]-ET-1
-
Test Compounds: Macitentan, this compound
-
Non-specific binding control: Unlabeled ET-1 (1 µM)
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, BSA, and protease inhibitors.
-
Scintillation counter and vials.
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [¹²⁵I]-ET-1 (near its Kd value), and serial dilutions of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (excess unlabeled ET-1).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillant and measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Functional Vascular Reactivity Assay
Objective: To measure the functional antagonist potency (pA₂) of this compound against ET-1-induced vasoconstriction.
Materials & Reagents:
-
Thoracic aortas isolated from Sprague-Dawley rats.
-
Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂.
-
Endothelin-1 (ET-1)
-
Test Compounds: Macitentan, this compound
-
Organ bath system with isometric force transducers.[17]
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta, remove connective tissue, and cut into 3-4 mm rings. The endothelium may be mechanically removed by gentle rubbing to focus on the direct smooth muscle effects mediated by ET-A receptors.[18]
-
Mounting: Mount the aortic rings in organ baths containing Krebs solution at 37°C. Apply a resting tension (e.g., 1.5-2.0 g) and allow to equilibrate for 60-90 minutes.
-
Viability Check: Contract the rings with a high-potassium solution (e.g., KCl) to ensure tissue viability.
-
Antagonist Incubation: Add a fixed concentration of the test compound (or vehicle control) to the baths and incubate for 30-60 minutes.
-
ET-1 Concentration-Response Curve: Add cumulative concentrations of ET-1 to the baths and record the contractile response until a maximal effect is reached.
-
Data Analysis:
-
Plot the contractile force against the log concentration of ET-1 for each antagonist concentration.
-
The antagonist will cause a rightward shift in the ET-1 curve. The magnitude of this shift is used to calculate the pA₂ value via a Schild plot analysis. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. It is a measure of antagonist potency.[18]
-
Data Summary Table
| Parameter | Macitentan (Reference) | This compound | Interpretation |
| ET-A Binding (Ki, nM) | ~0.2 - 0.8[15][18] | To be determined | Lower Ki indicates higher binding affinity. |
| ET-B Binding (Ki, nM) | ~10 - 130[15][18] | To be determined | Lower Ki indicates higher binding affinity. |
| Selectivity Ratio (Ki ETB/Ki ETA) | ~50[15][19] | To be determined | Compares selectivity for ET-A over ET-B. |
| Functional Potency (pA₂) | ~8.0 (Human Pulm. Artery)[17] | To be determined | Higher pA₂ indicates greater functional potency. |
Application III: In Vivo Preclinical Efficacy Assessment
Should in vitro data suggest interesting properties, this compound could be advanced into an in vivo model of PAH as a pharmacological tool.
Protocol: Monocrotaline (MCT)-Induced PAH in Rats
The MCT model is a widely used and well-characterized model of PAH, involving vascular remodeling and right ventricular hypertrophy.[20][21]
Objective: To evaluate the ability of this compound to attenuate the development of PAH in rats.
Procedure:
-
Disease Induction: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) to male Sprague-Dawley rats.[21] Animals will develop progressive PAH over the next 3-4 weeks.
-
Treatment Groups:
-
Group 1: Vehicle Control (Healthy, no MCT)
-
Group 2: MCT + Vehicle (Disease Control)
-
Group 3: MCT + Macitentan (Positive Control, e.g., 10-30 mg/kg/day via oral gavage)
-
Group 4: MCT + this compound (Test arm, dose selected based on PK and in vitro potency)
-
-
Dosing: Begin daily oral dosing of compounds one day after MCT injection and continue for the duration of the study (e.g., 28 days).
-
Terminal Assessment (Day 28):
-
Hemodynamics: Anesthetize the animals and perform right heart catheterization to directly measure Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Arterial Pressure (mPAP).
-
Hypertrophy Assessment: Euthanize the animals and excise the heart. Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh each part separately and calculate the Fulton Index (RV / (LV+S)) as a measure of right ventricular hypertrophy.
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess pulmonary vessel wall thickness and muscularization.
-
-
Data Analysis: Compare the parameters (RVSP, Fulton Index, vessel wall thickness) between the treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in these parameters in the treatment group compared to the MCT + Vehicle group indicates efficacy.
References
-
Bruderer, S., et al. (2012). Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans. Xenobiotica, 42(8), 779-791. [Link][5]
-
Gatfield, J., et al. (2012). A comprehensive drug review on Macitentan: A preeminent inclusion to pulmonary arterial hypertension therapy. Journal of Basic and Clinical Pharmacy, 3(2), 331-339. (Note: This is a review article summarizing data, original source for metabolism is often the ADME study). [Link][4]
-
Sidharta, P. N., et al. (2011). Macitentan: entry-into-humans study with a new endothelin receptor antagonist. European Journal of Clinical Pharmacology, 67(10), 977-984. [Link][19]
-
Carla, S. A., et al. (2016). Animal Models for the Study of Pulmonary Hypertension: Potential and Limitations. Pulmonary Medicine, 2016, 7369362. [Link][20]
-
Wang, D., et al. (2021). Experimental animal models of pulmonary hypertension: Development and challenges. Journal of Cellular and Molecular Medicine, 25(12), 5374-5386. [Link][22]
-
Protheragen. In Vivo Model Development for Pulmonary Arterial Hypertension. Protheragen Website. Accessed January 15, 2026. [Link][23]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16004692, Macitentan. PubChem. Accessed January 15, 2026. [Link][6]
-
Sidharta, P. N., et al. (2015). Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects. British Journal of Clinical Pharmacology, 79(4), 635-643. [Link][24]
-
Ryan, J. J., & Archer, S. L. (2014). Animal models of pulmonary arterial hypertension: the hope for etiological discovery and pharmacological cure. American Journal of Physiology-Lung Cellular and Molecular Physiology, 306(12), L1055-L1071. [Link][25]
-
Greentech Bioscience. Models of Pulmonary Arterial Hypertension. Greentech Bioscience Website. Accessed January 15, 2026. [Link][21]
-
Iwasaki, T., et al. (2000). Methods for assessing endothelin ETA-receptor antagonists in preclinical studies. Journal of Pharmacological and Toxicological Methods, 44(2), 333-341. [Link][10]
-
Angus, J. A., et al. (2017). Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro. European Journal of Pharmacology, 804, 47-53. [Link][17]
-
Pullamsetti, S. S., & Schermuly, R. T. (2009). Endothelin receptor antagonists in preclinical models of pulmonary hypertension. European Journal of Clinical Investigation, 39 Suppl 2, 3-13. [Link][14]
-
Patel, T. P., et al. (2014). A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. Open Access Journals. [Link][1]
-
Wu, C., et al. (1997). Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay. Journal of Pharmacological and Toxicological Methods, 38(4), 209-215. [Link][26]
-
SynZeal. This compound. SynZeal Website. Accessed January 15, 2026. [Link][2]
-
Davenport, A. P., et al. (2016). Endothelin Receptors and Their Antagonists. Pharmacological Reviews, 68(4), 997-1037. [Link][12]
-
Galiè, N., & Manes, A. (2007). Endothelin receptor antagonists in pulmonary arterial hypertension. European Respiratory Review, 16(103), 4-9. [Link][13]
-
Kretzschmar, A., & D'Orléans-Juste, P. (2014). Endothelin receptor antagonists in clinical research--lessons learned from preclinical and clinical kidney studies. Pharmacology & Therapeutics, 144(1), 58-71. [Link][27]
-
Vachiéry, J. L., & D'Alto, M. (2020). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. Journal of Clinical Medicine, 9(5), 1361. [Link][11][28]
-
SynZeal. Macitentan Impurities. SynZeal Website. Accessed January 15, 2026. [Link][7]
-
Sidharta, P. N., et al. (2011). Macitentan: entry-into-humans study with a new endothelin receptor antagonist. European journal of clinical pharmacology, 67(10), 977–984. [Link][15][19]
-
Kawanabe, Y., & Nauli, S. M. (2011). Endothelin. Cellular and Molecular Life Sciences, 68(2), 195-203. (Note: This is a general review of Endothelin). [Link][9]
-
Pharmaffiliates. This compound. Pharmaffiliates Website. Accessed January 15, 2026. [Link][29]
-
Kumar, B. S., et al. (2019). Method development and validation of macitentan in pharmacetical tablet dosage forms by rp-hplc. JETIR, 6(6). [Link][16]
-
Lakka, N. S., et al. (2018). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Journal of Chromatographic Science, 56(10), 903-913. [Link][8]
-
U.S. Food and Drug Administration. (2013). Pharmacology/Toxicology NDA Review and Evaluation for Opsumit (macitentan). accessdata.fda.gov. [Link][18]
-
Dove Research & Analytics Laboratory. This compound. Dove-RA Website. Accessed January 15, 2026. [Link][30]
-
Karasulu, H. Y., et al. (2020). A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension. Journal of Pharmaceutical and Biomedical Analysis, 180, 113063. [Link][31]
-
Patel, A., et al. (2019). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. International Journal of Applied Pharmaceutics, 11(5), 237-246. [Link][32]
Sources
- 1. rroij.com [rroij.com]
- 2. This compound | 441796-13-0 | SynZeal [synzeal.com]
- 3. This compound | CAS No- 441796-13-0 | this compound [chemicea.com]
- 4. researchgate.net [researchgate.net]
- 5. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macitentan | C19H20Br2N6O4S | CID 16004692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Macitentan Impurities | SynZeal [synzeal.com]
- 8. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Endothelin receptor antagonists in preclinical models of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
- 17. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Macitentan: entry-into-humans study with a new endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fortunejournals.com [fortunejournals.com]
- 21. Models of Pulmonary Arterial Hypertension – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 22. researchgate.net [researchgate.net]
- 23. Expertise in Pulmonary Arterial Hypertension Model Development Services - Protheragen [protheragen.us]
- 24. Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Endothelin receptor antagonists in clinical research--lessons learned from preclinical and clinical kidney studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. pharmaffiliates.com [pharmaffiliates.com]
- 30. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Despropyl-N-ethyl Macitentan Synthesis
Welcome to the technical support guide for the synthesis of N-Despropyl-N-ethyl Macitentan. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize this specific synthetic transformation. The N-alkylation of the N-despropyl macitentan precursor is a critical step that often presents yield-related challenges. This guide provides in-depth troubleshooting, frequently asked questions, and a validated protocol to help you navigate these complexities and achieve higher, more consistent yields.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical transformation in the synthesis of this compound?
A1: The synthesis involves the N-alkylation of the secondary sulfonamide group on the N-Despropyl Macitentan precursor. This is typically an SN2 (bimolecular nucleophilic substitution) reaction where the deprotonated sulfonamide nitrogen acts as a nucleophile, attacking an ethylating agent and displacing a leaving group.[1][2]
Q2: My reaction yield is consistently low, with a significant amount of starting material remaining. What is the most common cause?
A2: The most frequent cause is incomplete deprotonation of the sulfonamide precursor. The N-H bond of a sulfonamide is acidic, but it requires a sufficiently strong base to generate the nucleophilic anion in a high enough concentration to drive the reaction to completion. Using a base that is too weak or using an insufficient molar equivalent of the base are common pitfalls.[3][4]
Q3: I am observing a significant byproduct with a slightly different polarity from my desired product. What could it be?
A3: A common byproduct in the alkylation of sulfonamides is the N,N-dialkylated product.[3] In this case, it would be the N-propyl, N-ethyl derivative of the sulfonamide. This occurs if the newly formed N-ethyl product is deprotonated and reacts with another molecule of the ethylating agent. This side reaction is more prevalent when a large excess of the alkylating agent is used.
Q4: Which analytical technique is best for monitoring the reaction progress?
A4: High-Performance Liquid Chromatography (HPLC) is the most robust method for monitoring this reaction. It allows for the quantitative assessment of the consumption of starting material and the formation of the product and any byproducts.[5][6] For quick, qualitative checks, Thin-Layer Chromatography (TLC) is also highly effective. A typical TLC system would be silica gel plates with a mobile phase such as ethyl acetate/hexane.
Visualized Reaction Pathway
The ethylation of N-Despropyl Macitentan proceeds via a classical SN2 mechanism, which is initiated by the deprotonation of the sulfonamide nitrogen.
Caption: SN2 pathway for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis, providing causal explanations and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| 1. Low Conversion / Incomplete Reaction | A. Insufficient Base Strength: The pKa of the sulfonamide N-H is ~10-11. A base like K₂CO₃ may not be strong enough for complete deprotonation, leading to a low concentration of the active nucleophile.[3][4] | Solution: Switch to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LiHMDS). These bases will irreversibly deprotonate the sulfonamide, shifting the equilibrium entirely towards the reactive anion. |
| B. Inappropriate Solvent: The reaction rate is highly dependent on the solvent. Protic solvents (e.g., ethanol, water) will protonate the sulfonamide anion, quenching its nucleophilicity. | Solution: Use a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).[3] These solvents effectively solvate the counter-ion of the base (e.g., Na⁺) without interfering with the nucleophile, thereby accelerating the SN2 reaction.[7] | |
| C. Low Temperature or Insufficient Time: SN2 reactions involving moderately reactive nucleophiles and electrophiles often have a significant activation energy barrier. | Solution: While starting the addition of reagents at a lower temperature (0 °C) is good for control, the reaction may need to be gently heated (e.g., 40-50 °C) to proceed to completion. Monitor the reaction by HPLC/TLC to determine the optimal reaction time and ensure it has reached its endpoint.[3][8] | |
| 2. Formation of Significant Byproducts | A. Over-alkylation: The mono-ethylated product can be deprotonated and react again, especially if excess ethylating agent is present. | Solution: Carefully control the stoichiometry. Use a slight excess (1.05-1.2 equivalents) of the ethylating agent. Consider adding the agent slowly via a syringe pump to maintain its low concentration in the reaction vessel, which kinetically favors mono-alkylation.[3] |
| B. Starting Material Degradation: The pyrimidine core of Macitentan can be susceptible to degradation under harsh basic or thermal conditions.[][10] | Solution: Avoid excessively high temperatures (>60-70 °C) for prolonged periods. If using a very strong base like NaH, ensure the reaction is properly cooled during its addition. During the aqueous workup, use a buffered solution or a mild acid (e.g., saturated NH₄Cl) to neutralize the mixture, avoiding exposure to strong acids or bases. | |
| 3. Difficult Product Purification | A. Similar Polarity: The product, unreacted starting material, and potential over-alkylated byproduct often have very similar polarities, making separation by column chromatography challenging. | Solution: Optimize the chromatography. Use a high-quality silica gel with a shallow solvent gradient (e.g., starting with 20% ethyl acetate in hexane and slowly increasing to 40%). If co-elution persists, recrystallization is an excellent secondary purification step. Test various solvent systems (e.g., ethyl acetate/heptane, methanol/water, acetonitrile) to find one that selectively crystallizes the desired product.[11] |
Troubleshooting Workflow
Use this decision tree to diagnose synthesis issues systematically.
Caption: A decision tree for troubleshooting low-yield synthesis.
Optimized Experimental Protocol
This protocol is designed to be self-validating by incorporating in-process controls (IPCs) to maximize the probability of a high-yield outcome.
Reagents & Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | CAS No. |
| N-Despropyl Macitentan | C₁₆H₁₄Br₂N₆O₄S | 546.20 | 1.0 | 5.46 g | 1103522-45-7 |
| Sodium Hydride (60% disp.) | NaH | 24.00 | 1.2 | 0.48 g | 7646-69-7 |
| Ethyl Iodide | C₂H₅I | 155.97 | 1.2 | 1.4 mL | 75-03-6 |
| Anhydrous DMF | C₃H₇NO | 73.09 | - | 100 mL | 68-12-2 |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | 100 mL | 12125-02-9 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 500 mL | 141-78-6 |
| Brine | NaCl (aq) | 58.44 | - | 200 mL | 7647-14-5 |
Instrumentation: Magnetic stirrer, round-bottom flask, nitrogen inlet, thermometer, syringe pump.
Procedure
-
Preparation (Inert Atmosphere):
-
Under a nitrogen atmosphere, add N-Despropyl Macitentan (5.46 g, 10.0 mmol) to a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF (100 mL) via cannula or syringe. Stir the mixture until all solids are dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) to the cooled solution in small portions over 15 minutes.
-
IPC-1: Observe for hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30-45 minutes after the addition is complete. The cessation of bubbling indicates the completion of deprotonation. The solution should become a clear, homogeneous mixture.
-
-
N-Alkylation (SN2 Reaction):
-
Load a syringe with ethyl iodide (1.4 mL, 12.0 mmol) and place it on a syringe pump.
-
Add the ethyl iodide to the reaction mixture dropwise over 1 hour, maintaining the internal temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
IPC-2: Monitor the reaction progress every 1-2 hours using TLC (3:7 Ethyl Acetate:Hexane) or HPLC. The reaction is complete when the starting material spot/peak is no longer visible (typically 4-6 hours).
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL) dropwise to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add deionized water (200 mL) and ethyl acetate (250 mL).
-
Separate the layers. Extract the aqueous layer again with ethyl acetate (2x 125 mL).
-
Combine the organic layers and wash with brine (2x 100 mL) to remove residual DMF.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.
-
Elute with a gradient of 20% to 50% ethyl acetate in hexane.
-
IPC-3: Collect fractions and analyze by TLC to identify those containing the pure product (Rf will be slightly higher than the starting material).
-
Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid.
-
For highest purity, recrystallize the solid from a suitable solvent system like methanol or ethyl acetate/heptane.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
- BenchChem. (2025).
- Lakshmi D, et al. (2016). Quality by Design Based HPLC Method Development of Macitentan and its Related Compounds in Bulk Drugs. J Pharm Drug Deliv Res.
-
Salehi, P., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Brunner, L. A., et al. (2020). The endothelin receptor antagonist macitentan for the treatment of pulmonary arterial hypertension: A cross-species comparison of its cytochrome P450 induction pattern. Basic & Clinical Pharmacology & Toxicology. [Link]
-
Lakka, N. S., et al. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Journal of Pharmaceutical Analysis. [Link]
-
Baxter, E. W., et al. (2022). Development of a Supply Route for the Synthesis of an iNOS Inhibitor: Complications of the Key SN2 Reaction. Organic Process Research & Development. [Link]
-
Barrow, J. C. (2016). The isocyanide SN2 reaction. Nature. [Link]
-
Soderberg, T. (2019). Application: Useful SN2 Reactions. Chemistry LibreTexts. [Link]
-
Scripps Research Institute. (2013). Century old chemistry problem solved: Foundational reaction on stubborn chemicals may improve drug synthesis. ScienceDaily. [Link]
-
Whittingham, W. G., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters. [Link]
-
McLaughlin, M. G. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Tetrahedron Letters. [Link]
-
ResearchGate. (2019). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. ResearchGate. [Link]
- Google Patents. (2014). New preparation method of macitentan intermediate.
- Google Patents. (2020). Method for refining high-purity macitentan.
-
Trivedi, R. K., et al. (2018). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. International Journal of Applied Pharmaceutics. [Link]
Sources
- 1. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scitechnol.com [scitechnol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 11. CN105461639A - Method for refining high-purity macitentan - Google Patents [patents.google.com]
N-Despropyl-N-ethyl Macitentan stability and storage conditions
Welcome to the technical support guide for N-Despropyl-N-ethyl Macitentan (CAS 441796-13-0). This document provides in-depth guidance on the stability and storage of this compound, designed for researchers, scientists, and drug development professionals. Given that this compound is a close structural analog of Macitentan, much of the stability profile is inferred from extensive studies on the parent drug. This guide synthesizes available data to provide best-practice recommendations and troubleshooting advice for your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: How should I store the solid (powder) form of this compound?
A: For optimal long-term stability, the solid compound should be stored at -20°C.[1] Based on data from the parent compound Macitentan, which demonstrates long-term stability at this temperature for four years or more, this condition is recommended to minimize thermal degradation and other potential reactions.[1] For short-term storage, storage at 2-8°C in a desiccator is acceptable. Always ensure the container is tightly sealed to protect it from moisture.[2]
Q2: What is the best way to prepare and store stock solutions?
A: this compound, like its parent compound, is soluble in organic solvents such as DMSO and DMF.[1] We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes in tightly sealed vials and store them at -20°C or -80°C. This practice minimizes contamination and avoids repeated freeze-thaw cycles, which can degrade the compound over time.[3]
Q3: How stable is this compound in aqueous solutions or cell culture media?
A: Aqueous solutions of the parent compound, Macitentan, are not recommended for storage longer than one day.[1] We strongly advise preparing fresh dilutions from your frozen organic stock solution immediately before each experiment. The sulfamide and ether linkages in the molecule are susceptible to hydrolysis, a process that is accelerated in aqueous environments, particularly at non-neutral pH.
Q4: Is the compound sensitive to light?
A: Based on forced degradation studies on Macitentan, the molecule is not significantly susceptible to photolytic degradation under standard laboratory light conditions (UV and fluorescent light).[4][5] However, as a general best practice for all research compounds, we recommend storing both solid material and solutions in amber vials or by wrapping containers in aluminum foil to protect them from light.
Section 2: In-Depth Stability Profile
Understanding the chemical liabilities of this compound is critical for designing robust experiments and interpreting results. The stability profile is largely based on forced degradation studies of Macitentan, which subject the drug to harsh conditions to identify potential degradation pathways.[4][6][7]
Key Factors Influencing Stability:
-
Hydrolysis: This is the most significant degradation pathway. The parent drug, Macitentan, readily degrades under both acidic and basic conditions, particularly when heated.[4][5][6][8] The degradation involves the cleavage of the ether and sulfamide bonds. Therefore, it is critical to control the pH of any aqueous buffers or media used in your experiments.
-
Temperature: Macitentan has shown sensitivity to thermal stress.[4][5] Elevated temperatures can accelerate hydrolytic degradation and potentially cause other decomposition reactions. Long-term storage should be at low temperatures (-20°C), and exposure to high heat during experimental procedures should be minimized.[1]
-
Oxidation: The molecule is relatively stable against oxidative stress. Studies using hydrogen peroxide (H₂O₂) showed only slight degradation of Macitentan.[7]
-
Physical State: The compound is most stable in its solid, crystalline form. In solution, its stability is highly dependent on the solvent, pH, and temperature.
Summary of Stability Under Stress Conditions (Based on Macitentan)
| Stress Condition | Reagents & Conditions | Observed Degradation | Citation |
| Acid Hydrolysis | 1 N HCl, 80°C, 15 min | Significant Degradation | [4][5] |
| Base Hydrolysis | 1 N NaOH, 25-80°C | Significant Degradation | [4][5][8] |
| Oxidative | 6% H₂O₂, 80°C, 15 min | Slight to No Degradation | [4][7] |
| Thermal | 105°C, 16 hours | Significant Degradation | [4][5] |
| Photolytic | UV (200 Wh/m²) & Fluorescent Light | Stable | [4][5][6] |
| Humidity | 90% RH, 25°C, 24 hours | Stable | [4] |
Section 3: Troubleshooting Guide
This guide provides solutions to common issues encountered during experimentation.
Diagram: Troubleshooting Unexpected Analytical Results
This decision tree helps diagnose issues when your analytical results (e.g., from HPLC or LC-MS) are not as expected.
Caption: Workflow for preparing and storing solutions.
Protocol 2: Stability-Indicating Analysis by RP-HPLC
This protocol provides a starting point for developing a method to assess the purity and stability of this compound, based on published methods for Macitentan. [4][7]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). [7]3. Mobile Phase A: 0.1% Formic Acid in Water or 10mM Ammonium Acetate (pH 4.5). [7][9]4. Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with a gradient appropriate for resolving the parent compound from potential impurities (e.g., 10-90% B over 30 minutes).
-
A typical flow rate is 1.0 - 1.5 mL/min. [7]6. Detection: UV detection at a wavelength of approximately 266-269 nm. [7][10]7. Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Inject 10-20 µL onto the column.
-
-
Forced Degradation (Preliminary Test):
-
Acidic: To 1 mL of your sample solution, add 100 µL of 1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 100 µL of 1 N NaOH before injection.
-
Basic: To 1 mL of your sample solution, add 100 µL of 1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with 100 µL of 1 N HCl before injection.
-
Control: Use an untreated sample solution for comparison.
-
-
Analysis: Run the control and stressed samples on the HPLC. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the stressed samples indicates degradation. This confirms your method is "stability-indicating."
Section 5: References
-
Lakka, N. S., Kuppan, C., & Rangasamy, P. (2018). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Journal of Pharmaceutical Analysis, 9(3), 195-203.
-
Suganthi, A., et al. (2024). Development of a novel HPTLC method for stability assessment and quantification of Macitentan, including application in accelera. Journal of Pharmaceutical Research International, 36(2), 149-163.
-
Sivakumar, T., et al. (2018). Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 156, 332-341.
-
Lakka, N. S., et al. (2019). [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study]. Yao Xue Xue Bao, 54(1), 134-142.
-
Zhang, Y., et al. (2015). Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1002, 297-302.
-
J&J Medical Connect. (2025). Safety Data Sheet - Macitentan. Available at: [Link]
-
Bruderer, S., et al. (2012). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 51(11), 751-766.
-
Trivedi, R. K., & Patel, M. (2018). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. International Journal of Applied Pharmaceutics, 10(5), 81-89.
-
Lakka, N. S. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. ResearchGate.
-
Bruderer, S., et al. (2012). Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans. Xenobiotica, 42(9), 903-912.
-
Janssen Medical Cloud. (n.d.). Opsumit, INN- macitentan. Available at: [Link]
-
European Medicines Agency. (n.d.). Opsumit, INN-macitentan. Available at: [Link]
-
Senol, O., & Yilmaz, B. (2022). A New Spectrophotometric Method for The Determination of Macitentan in Human Plasma. Journal of Research in Pharmacy, 26(5), 1331-1338.
-
J&J Medical Connect. (2025). OPSUMIT - Storage and Stability Excursion Information. Available at: [Link]
-
Taylor & Francis Online. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry.
-
Taylor & Francis Online. (n.d.). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry.
-
U.S. Food & Drug Administration. (2012). Center for Drug Evaluation and Research - Application Number: 204410Orig1s000. Available at: [Link]
-
Veeprho. (n.d.). This compound | CAS 441796-13-0. Available at: [Link]
-
Pharmaffiliates. (n.d.). Macitentan-impurities. Available at: [Link]
-
ResearchGate. (n.d.). Stability of macitentan in human plasma under various conditions.
-
Quick Company. (n.d.). Improved Process For Synthesis Of Macitentan.
-
SynZeal. (n.d.). Macitentan Impurities. Available at: [Link]
-
Dove Research & Analytics Laboratory. (n.d.). Product - this compound.
-
JETIR. (n.d.). Method development and validation of macitentan in pharmacetical tablet dosage forms by rp-hplc.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Restricted [jnjmedicalconnect.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 5. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jmnc.samipubco.com [jmnc.samipubco.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with N-Despropyl-N-ethyl Macitentan
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for N-Despropyl-N-ethyl Macitentan. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a derivative of Macitentan, a Biopharmaceutics Classification System (BCS) Class II drug, this compound is characterized by low aqueous solubility and high permeability.[1] This inherent lipophilicity presents significant hurdles in experimental and preclinical development.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. Our approach is rooted in foundational physicochemical principles to not only offer solutions but to explain the causality behind them, enabling you to make informed decisions in your formulation development process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental solubility characteristics of this compound?
Understanding the basic physicochemical properties is the first step in any formulation strategy. While specific data for this compound is limited, we can infer its behavior from its parent compound, Macitentan, and available metabolite data. Macitentan is practically insoluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][3] this compound is expected to have a similar profile.
| Property | Macitentan | This compound | N-Despropyl Macitentan (Aprocitentan) | Source |
| Molecular Formula | C₁₉H₂₀Br₂N₆O₄S | C₁₈H₁₈Br₂N₆O₄S | C₁₆H₁₄Br₂N₆O₄S | [4][5] |
| Molecular Weight | 588.3 g/mol | 574.3 g/mol | 546.2 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | White to Off-White Solid | White To Off-White Solid | [5] |
| Aqueous Solubility | Insoluble | Presumed Insoluble | Presumed Insoluble | |
| Organic Solubility | ~33 mg/mL in DMSO & DMF | Data not available | ≥ 46 mg/mL in DMSO | [2][] |
| BCS Class | Class II (Low Solubility, High Permeability) | Presumed Class II | Presumed Class II | [1] |
| pKa | 6.2 | Data not available | Data not available | |
| Log D (pH 7.4) | 2.9 | Data not available | Data not available |
Table 1: Comparative physicochemical properties. Data for this compound is inferred from the parent drug and related metabolites where direct data is unavailable.
Q2: I am preparing a stock solution for an in vitro assay. What is the best practice?
For initial solubilization, an organic solvent is necessary. DMSO is the most common and effective choice for creating a high-concentration stock solution.
Causality: The highly polar, aprotic nature of DMSO effectively disrupts the crystal lattice of the compound, allowing it to solvate the lipophilic molecule. This is crucial because direct dissolution in aqueous buffers will be unsuccessful.
See Protocol 1 for a detailed step-by-step guide on preparing a stable stock solution. A key consideration is the final concentration of DMSO in your assay. Most cell-based assays can tolerate DMSO up to 0.5% or 1% (v/v), but this must be validated for your specific cell line and endpoint.
Q3: My compound is precipitating out of solution when I add it to my aqueous cell culture media or buffer. How can I fix this?
This is a common and expected issue known as "crashing out." It occurs when a drug-rich organic solution is diluted into an aqueous "anti-solvent," leading to rapid supersaturation and subsequent precipitation. The workflow below outlines a systematic approach to troubleshooting this problem.
-
pH Adjustment : Since Macitentan has a pKa of 6.2, it is weakly acidic. Increasing the pH of your buffer to >7.2 will ionize the molecule, which typically increases aqueous solubility.[7][8] However, this must be compatible with your assay's biological constraints.
-
Co-solvents : Adding a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to the final aqueous solution can increase the overall solvent polarity, making it more hospitable to the drug.[9][10] This is often the simplest and most effective solution for in vitro work. See Protocol 2 for a screening method.
-
Surfactants : Non-ionic surfactants like polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the hydrophobic drug, keeping it dispersed in the aqueous phase.[9][11] This is effective but requires careful consideration of potential cellular toxicity.
Q4: For my in vivo animal studies, I need a scalable oral formulation with improved bioavailability. What are the primary strategies?
Moving from the benchtop to an in vivo model requires more robust formulation strategies that enhance not just solubility, but also absorption. For a BCS Class II compound, the goal is to increase the dissolution rate in the gastrointestinal tract.[12] Several advanced techniques are available.[13]
-
Amorphous Solid Dispersions (ASDs) : This is a leading strategy for BCS Class II drugs.[14][15]
-
Mechanism : Crystalline drugs require significant energy to break their lattice structure before they can dissolve. By dispersing the drug in an amorphous (non-crystalline) state within a polymer carrier (e.g., PVP, HPMCAS), this energy barrier is eliminated.[16][17] Upon contact with water, the polymer dissolves and releases the drug in a high-energy, supersaturated state, which enhances absorption.[15]
-
Best For : Creating a solid oral dosage form (e.g., powder for suspension, capsules) with high drug loading potential.[18]
-
-
Lipid-Based Drug Delivery Systems (LBDDS) : Given the lipophilic nature of the compound (Log D = 2.9), this is an excellent approach.[19]
-
Mechanism : The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[20] When this mixture encounters the aqueous environment of the gut, it spontaneously forms a fine emulsion or microemulsion (in the case of SMEDDS/SNEDDS).[21] This formulation leverages the body's natural lipid absorption pathways, improving bioavailability.[22][23]
-
Best For : Liquid formulations for oral gavage in preclinical studies; can be filled into softgel capsules for later-stage development.
-
-
Nanosuspensions : This technique focuses on physical modification of the drug particles.
-
Mechanism : The drug's particle size is reduced to the sub-micron (nanometer) range. According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a much faster dissolution rate.[10][24][25] The nanosized particles are stabilized with surfactants or polymers to prevent agglomeration.[26][27]
-
Best For : When chemical modification is undesirable. Can be used for oral, parenteral, or other routes of administration.[25]
-
-
Cyclodextrin Complexation : This involves creating an inclusion complex.
-
Mechanism : Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[28] The hydrophobic drug molecule partitions into the cavity, forming a complex that has a water-soluble exterior, thereby increasing the apparent solubility of the drug.[29][30][31][32]
-
Best For : Enhancing solubility for both oral and parenteral formulations, particularly when a clear aqueous solution is desired.
-
| Technique | Core Principle | Common Excipients | Primary Advantage | Key Consideration |
| Amorphous Solid Dispersion | Eliminate crystal lattice energy | HPMCAS, PVP, Soluplus® | High drug loading, proven scalability | Physical stability (risk of recrystallization) |
| LBDDS (SMEDDS) | Solubilization in lipids | Capryol®, Cremophor®, Labrasol® | Enhances lymphatic uptake, mitigates food effect | Potential for GI irritation from high surfactant levels |
| Nanosuspension | Increase surface area for dissolution | Poloxamers, Lecithin, Tween® 80 | Applicable to many APIs, versatile routes | Requires specialized equipment (homogenizers, mills) |
| Cyclodextrin Complexation | Encapsulate hydrophobic drug | HP-β-CD, SBE-β-CD (Captisol®) | Can create true solutions, well-established | Limited by stoichiometry, potential for nephrotoxicity with some CDs |
Table 2: Comparison of advanced solubility enhancement technologies.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Weighing : Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition : Transfer the powder to an appropriate sterile vial (e.g., glass or polypropylene). Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mg/mL).
-
Dissolution : Vortex the vial vigorously for 2-5 minutes. If dissolution is slow, sonicate in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture. As recommended for Macitentan, aqueous solutions should not be stored for more than one day.[2]
Protocol 2: Screening for Optimal Co-solvent Concentration
-
Prepare Drug Stock : Prepare a concentrated stock of the drug in 100% DMSO (e.g., 20 mg/mL or 400x the final concentration).
-
Prepare Buffers : Prepare the primary aqueous buffer (e.g., PBS, pH 7.4) and a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20% Ethanol in PBS).
-
Test Dilutions : In separate microcentrifuge tubes, add the drug stock to each buffer/co-solvent mixture to achieve the final desired drug concentration (e.g., 50 µM). Ensure the final DMSO concentration remains constant and low (e.g., 0.25%).
-
Incubation & Observation : Vortex each tube immediately after adding the drug stock. Incubate at the experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Assessment : Visually inspect for precipitation (cloudiness or visible particles). For a quantitative measure, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes and measure the drug concentration in the supernatant via HPLC-UV. The highest concentration without precipitation indicates the optimal co-solvent level.
Protocol 3: Feasibility Study for Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Co-dissolution : Dissolve the drug and a selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or acetone) at a specific drug:polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Solvent Evaporation : Place the solution in a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator. This should be done quickly to "trap" the drug in its amorphous state within the polymer.
-
Drying : Dry the resulting solid film/powder in a vacuum oven overnight to remove any residual solvent.
-
Characterization : Scrape the solid dispersion from the flask. Characterize its physical form using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating amorphous material) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.
-
Dissolution Testing : Perform a dissolution test comparing the pure crystalline drug to the prepared ASD in a relevant buffer (e.g., simulated intestinal fluid). A significant increase in the dissolution rate and extent for the ASD indicates a successful formulation.
References
- Vertex AI Search. Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- Cayman Chemical. (2025). Macitentan - PRODUCT INFORMATION.
- Singh, A. K., & Chaurasiya, A. (2017). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery and Therapeutics, 7(5), 116-123.
-
Popovici, C., & Hoti, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1898. Available from: [Link]
- Kumar, S., & Singh, S. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(6), 1-10.
- Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3).
-
Paudwal, G., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Pharmaceutical Investigation, 51, 21-43. Available from: [Link]
- Strickley, R. G. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review.
-
S. M., E. (2019). Cyclodextrins and their applications in pharmaceutical and related fields. In Advances in Pharmaceutical Product Development and Research. Academic Press. Available from: [Link]
- Serán BioScience, LLC. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
- Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11), 22-25.
- PharmTech. (2024). Nanosuspension-an effective approach for solubility enhancement.
-
Fenyvesi, É., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? Molecules, 25(4), 888. Available from: [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. Available from: [Link]
- Shetty, T. (2017). Oral lipid drug delivery system for poor water soluble drugs. SlideShare.
- Maestrelli, F., & Cirri, M. (2018). Cyclodextrins in Drug Formulation and Delivery. Pharma Excipients.
-
Hintz, R. J., & Johnson, K. C. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. International Journal of Pharmaceutics, 333(1-2), 1-13. Available from: [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 13(1), 54-62.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- Waykar, M. (2015). Methods of solubility enhancements. SlideShare.
- Lee, P. (2017). Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-Soluble Drugs: Understanding the Effect. TSpace Repository.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Navigating the Chemical Landscape: Key Properties of Macitentan for Researchers.
-
Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-8. Available from: [Link]
- Kalepu, S., & Nekkanti, V. (2015). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 6, 255.
-
Varga, B., et al. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 15(2), 528. Available from: [Link]
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- Lubrizol. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Therapeutic Goods Administration (TGA). (n.d.). PRODUCT INFORMATION OPSUMIT™ (macitentan).
- Tillotson, J. K. (n.d.). Improving the Solubility of a BCS Class ll Drug Through Excipient Selection. SPI Pharma.
- CymitQuimica. (n.d.). N-Despropyl Macitentan (Aprocitentan).
- BOC Sciences. (n.d.). N-Despropyl-macitentan.
- Google Patents. (2018). WO2018153925A1 - Stable pharmaceutical compositions comprising macitentan.
- Patel, M., et al. (2023). Development and Optimization of Macitentan Loaded Self-Micro Emulsifying Tablets. Journal of Chemical Health Risks, 13(6), 486-499.
- ScienceDirect. (2026). PH adjustment: Significance and symbolism.
- SynZeal. (n.d.). This compound.
- Simson Pharma Limited. (n.d.). This compound.
- Chemicea. (n.d.). This compound.
-
Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(1), 3. Available from: [Link]
-
Chen, X. Q., & T. G. (2003). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 92(4), 843-848. Available from: [Link]
-
Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. Available from: [Link]
-
Gao, P., et al. (2011). Effect of ionization of drug on drug solubilization in SMEDDS prepared using Capmul MCM and caprylic acid. Journal of Pharmacy and Pharmacology, 63(1), 44-52. Available from: [Link]
- Dove Research & Analytics Laboratory. (n.d.). Product - this compound.
Sources
- 1. WO2018153925A1 - Stable pharmaceutical compositions comprising macitentan - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 441796-13-0 | SynZeal [synzeal.com]
- 5. N-Despropyl Macitentan (Aprocitentan) | CymitQuimica [cymitquimica.com]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 8. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]
- 12. spipharma.com [spipharma.com]
- 13. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 14. crystallizationsystems.com [crystallizationsystems.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oral lipid drug delivery system for poor water soluble drugs | PPTX [slideshare.net]
- 21. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. asiapharmaceutics.info [asiapharmaceutics.info]
- 25. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijpsjournal.com [ijpsjournal.com]
- 30. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Redirecting [linkinghub.elsevier.com]
- 32. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing LC-MS/MS for N-Despropyl-N-ethyl Macitentan
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the quantitative analysis of N-Despropyl-N-ethyl Macitentan using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers, scientists, and drug development professionals to provide both foundational methods and advanced troubleshooting strategies. As your virtual application scientist, I will guide you through the causal relationships in experimental design to ensure robust and reliable results.
This compound is a key analog and potential metabolite of Macitentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Accurate quantification of this and related compounds in biological matrices is crucial for pharmacokinetic, drug metabolism, and clinical studies.[3][4] This guide synthesizes established bioanalytical principles and specific methodologies developed for the parent drug to create a comprehensive resource for your work with this specific analyte.
Section 1: Foundational Knowledge & Initial Setup (FAQs)
This section addresses the most common initial questions to establish a strong analytical foundation.
Q1: What are the key chemical properties of this compound?
Understanding the analyte's physicochemical properties is the first step in method development. This compound is structurally similar to Macitentan, differing by the substitution of the N-propyl group with an N-ethyl group on the sulfamide moiety.
-
Rationale: The molecule retains the hydrophobic characteristics of the parent compound due to the bromophenyl and pyrimidinyl groups, suggesting good retention on a reversed-phase column (e.g., C18). The presence of multiple nitrogen atoms makes it amenable to protonation, favoring positive mode electrospray ionization (ESI+).
| Property | Value | Source |
| Chemical Name | N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-ethylsulfamide | [5] |
| CAS Number | 441796-13-0 | [6] |
| Molecular Formula | C18H18Br2N6O4S | [6] |
| Molecular Weight | 574.25 g/mol | [6][7] |
Q2: How do I determine the starting Multiple Reaction Monitoring (MRM) transitions for this analyte?
MRM transitions are the cornerstone of a sensitive and specific quantitative LC-MS/MS assay.[8] Since this is a specific analog, we will predict its transitions based on the known fragmentation of Macitentan and its primary active metabolite, ACT-132577.[4]
-
Precursor Ion ([M+H]⁺): The precursor ion will be the protonated molecule. For a molecular weight of 574.25, the expected m/z for the singly charged precursor ion is 575.2 .
-
Product Ions: Fragmentation of Macitentan (m/z 589.0) is known to yield a characteristic product ion at m/z 203.0, corresponding to the bromopyrimidine-oxy-ethoxy fragment.[4][9] We can hypothesize a similar stable fragment for this compound. Another common fragmentation pathway for sulfonamides involves cleavage at the S-N bond.
-
Expert Recommendation: Infuse a dilute solution (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) of the this compound reference standard directly into the mass spectrometer. Perform a product ion scan on the precursor m/z 575.2 to experimentally confirm the most abundant and stable product ions.
| Analyte | Proposed Precursor Ion (m/z) | Proposed Product Ions (m/z) | Role |
| This compound | 575.2 | Hypothesized: ~203.0 (confirm experimentally) | Quantifier |
| This compound | 575.2 | Hypothesized: Other stable fragment | Qualifier |
| Stable Isotope Labeled IS (e.g., -d4) | 579.2 | Confirm experimentally | Internal Standard |
Note: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects and variability.[10] If a custom SIL-IS like this compound-d4 is available, it should be used.
Section 2: Troubleshooting Common Issues
This section provides a structured approach to diagnosing and resolving frequent challenges in a Q&A format.
Chromatography (LC) Problems
Q3: My peak shape is poor (tailing or fronting). What should I do?
Poor peak shape compromises integration accuracy and resolution.[11]
-
Cause 1: Secondary Silanol Interactions (Peak Tailing): The basic nitrogen atoms on your analyte can interact with acidic silanol groups on the silica-based column packing.[12] This is a very common cause of peak tailing for basic analytes.
-
Solution: Ensure your mobile phase is adequately acidified. A concentration of 0.1% formic acid is typically sufficient to protonate the analyte and suppress silanol activity. If tailing persists, consider a column with advanced end-capping or a hybrid particle technology.[12]
-
-
Cause 2: Mobile Phase / Sample Solvent Mismatch (Peak Fronting/Splitting): Injecting a sample in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase can cause the analyte to move through the top of the column too quickly, resulting in distorted peaks.
-
Solution: Whenever possible, dissolve your final extracted sample in a solvent that is as weak as, or weaker than, your starting mobile phase conditions. If you must use a strong solvent for solubility, minimize the injection volume.
-
-
Cause 3: Column Overload (Peak Fronting): Injecting too much mass of the analyte onto the column can saturate the stationary phase.
-
Solution: Verify this by injecting a 10-fold dilution of your sample. If the peak shape improves and the retention time increases slightly, overload is the likely cause.[11]
-
Mass Spectrometry (MS) Problems
Q4: My signal is low or inconsistent. How can I improve sensitivity?
Low signal intensity is a frequent hurdle in bioanalysis, often linked to ionization efficiency or matrix effects.[10][13]
-
Cause 1: Suboptimal Ion Source Parameters: The efficiency of electrospray ionization is highly dependent on parameters like gas flows, temperatures, and voltages.[14][15]
-
Solution: Systematic Source Optimization. Using your infused analyte solution, systematically adjust key ESI parameters. Do not simply maximize the signal for one parameter; find a stable plateau where minor fluctuations will not cause large signal changes.[16]
-
Nebulizer Gas: Affects droplet size.
-
Drying Gas (Heater Gas): Affects solvent evaporation rate.
-
Capillary Voltage: Affects the charge imparted on the droplets.
-
Source Temperature: Aids in desolvation.[15]
-
-
-
Cause 2: Ion Suppression (Matrix Effect): This is a critical challenge in bioanalysis where co-eluting components from the biological matrix (e.g., phospholipids, salts) compete with the analyte for ionization, reducing its signal.[17][18] Ion suppression is one of the most pervasive obstacles affecting LC-MS/MS sensitivity.[13]
-
Solution 1: Improve Sample Preparation. Simple protein precipitation is fast but leaves many matrix components in the extract.[19] Consider using Solid-Phase Extraction (SPE) for a cleaner sample.[20][21]
-
Solution 2: Modify Chromatography. Develop a chromatographic gradient that separates the analyte from the major matrix components. Phospholipids, a common cause of suppression, often elute in the middle of a typical reversed-phase gradient.[22] A faster gradient or a column with different selectivity may help elute your analyte away from this interference zone.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard. This is the most effective way to compensate for ion suppression, as the SIL-IS will be affected by the matrix in the same way as the analyte, preserving the analyte-to-IS ratio.[10]
-
Section 3: Experimental Protocols & Workflows
This section provides detailed, actionable protocols as a starting point for your method development.
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This method is fast and suitable for initial discovery-phase studies.[19][23]
-
Aliquot: Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add Internal Standard: Spike with 10 µL of working internal standard solution (e.g., 500 ng/mL SIL-IS in 50% methanol).
-
Precipitate: Add 200 µL of cold acetonitrile containing 0.1% formic acid. The acid helps in protein denaturation and keeps the analyte protonated.
-
Vortex: Mix vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.
-
Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 100 µL of a weak solvent matching the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid). This step minimizes solvent mismatch issues.
Protocol 2: Recommended Starting LC-MS/MS Parameters
These parameters are adapted from validated methods for Macitentan and its metabolites and serve as an excellent starting point.[4][9]
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, ≤ 3.5 µm, e.g., 100 x 2.1 mm | Provides good reversed-phase retention for this hydrophobic molecule.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes ESI+ ionization and improves peak shape.[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common, effective organic modifier for these analytes.[4] |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion. |
| Gradient | 10% B to 95% B over 5 minutes | A generic gradient to start. This must be optimized to separate the analyte from matrix interferences and any related compounds (e.g., Macitentan). |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The molecule's nitrogen atoms are readily protonated. |
| MRM Transitions | See Table in FAQ 2 (To be determined experimentally) | For high selectivity and sensitivity quantification.[8] |
| Dwell Time | ~100 ms | A good starting point for sufficient data points across the peak. |
| Source Settings | Instrument Dependent (Optimize via infusion) | Must be tuned to achieve stable and efficient ionization.[16] |
Workflow Visualization
Below are diagrams illustrating the overall analytical process and a troubleshooting decision tree for a common issue.
Caption: High-level workflow for bioanalysis of this compound.
Caption: Decision tree for troubleshooting common peak shape issues in HPLC.
References
-
Bruderer, S., et al. (2012). "Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans." PubMed. Available at: [Link]
-
Wikipedia. "Macitentan." Available at: [Link]
-
AMSbiopharma. (2025). "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis." Available at: [Link]
-
Agilent Technologies. "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates." Available at: [Link]
-
ResearchGate. (2024). "(PDF) 'Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis'." Available at: [Link]
-
Sidharta, P. N., et al. (2015). "Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan." PMC - NIH. Available at: [Link]
-
Zhang, W., et al. (2015). "Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry." PubMed. Available at: [Link]
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Available at: [Link]
-
Element Lab Solutions. "10 Tips for Electrospray Ionisation LC-MS." Available at: [Link]
-
Pharmaffiliates. "this compound." Available at: [Link]
-
Biotrial. "GLP Quantitative Bioanalysis using LC-MS/MS." Available at: [Link]
-
Hahne, T., et al. (2013). "Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis." PubMed. Available at: [Link]
-
Matuszewski, B. K. "Ion Suppression: A Major Concern in Mass Spectrometry." LCGC International. Available at: [Link]
-
Dolan, J. W. (2012). "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International. Available at: [Link]
-
MacNeill, R. (2016). "Solid-phase extraction: a principal option for peptide bioanalytical sample preparation." Bioanalysis. Available at: [Link]
-
PubChem. "N-Despropyl Macitentan-d4." Available at: [Link]
-
ResearchGate. "Proposed metabolic pathways of macitentan in humans and animals." Available at: [Link]
-
LCGC International. (2006). "LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method." Available at: [Link]
-
ResearchGate. "Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry." Available at: [Link]
-
Agilent. "Tips and Tricks of HPLC System Troubleshooting." Available at: [Link]
-
LCGC International. "Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There." Available at: [Link]
-
Lee, J. Y., et al. (2019). "The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics." MDPI. Available at: [Link]
-
Golec, A., et al. (2016). "Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine." Spectroscopy Online. Available at: [Link]
-
SynZeal. "this compound." Available at: [Link]
-
Drug Discovery World. (2023). "Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges." Available at: [Link]
-
Furlong, M. T., et al. (2015). "Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins." PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (2012). "Pharmacology Review." Available at: [Link]
-
Waters Corporation. "Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC." Available at: [Link]
-
Chemistry LibreTexts. (2023). "Solid-Phase Extraction." Available at: [Link]
-
Veeprho. "this compound." Available at: [Link]
-
ACS Publications. (2018). "Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions." Available at: [Link]
-
Patsnap Synapse. (2024). "What is the mechanism of Macitentan?" Available at: [Link]
-
Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Available at: [Link]
-
YouTube. (2024). "Troubleshooting Poor Peak Shape and Resolution in HPLC." Available at: [Link]
-
American Laboratory. (2014). "How Solid-Phase Extraction Affects Challenges in Bioanalysis." Available at: [Link]
-
LCGC International. "Tips for Optimizing Key Parameters in LC–MS." Available at: [Link]
-
Purushothaman, M., et al. (2017). "Bioanalytical Method Validation for determination of Macitentan in K2EDTA Human plasma by LC-MS/MS." International Journal of ChemTech Research. Available at: [Link]
-
LCGC International. "The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research." Available at: [Link]
-
Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Longdom Publishing. Available at: [Link]
-
Alphalyse. "Sample Preparation for Protein Quantification by LC MS/MS." Available at: [Link]
Sources
- 1. Macitentan - Wikipedia [en.wikipedia.org]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 441796-13-0 | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. veeprho.com [veeprho.com]
- 8. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 19. agilent.com [agilent.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. waters.com [waters.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Matrix Effects in the Bioanalysis of N-Despropyl-N-ethyl Macitentan
Welcome to the technical support center for the bioanalysis of N-Despropyl-N-ethyl Macitentan. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative bioanalysis. Here, we provide in-depth, experience-driven answers to common challenges, ensuring the integrity and reliability of your experimental data. Our approach is grounded in scientific principles and validated methodologies to empower you to diagnose, troubleshoot, and mitigate matrix effects effectively.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a critical concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix.[1][2][3] In the context of LC-MS/MS bioanalysis, these effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of this compound.[3][4]
Q2: My assay for this compound is showing poor accuracy and precision. How can I determine if matrix effects are the root cause?
A2: To systematically diagnose matrix effects, a multi-step approach is recommended. The "gold standard" quantitative assessment involves a post-extraction spike experiment.[12] This allows for the calculation of the Matrix Factor (MF).
Here’s a logical workflow to investigate the issue:
Caption: Troubleshooting workflow for diagnosing matrix effects.
Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). Spike the extracted matrix with the analyte and IS to the same final concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction process (these are your standard QC samples).
-
-
Analyze and Calculate:
-
Analyze all three sets via LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[12]
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
This value should be close to 1, indicating that the IS effectively tracks and compensates for the matrix effect.[12] A value significantly different from 1 suggests the IS is not appropriate.
-
-
Assess Recovery:
-
Recovery (%) = (Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set B) * 100
-
-
According to FDA and ICH M10 guidelines, the precision of the matrix factor across different lots of matrix should be ≤15%.[9][11]
Q3: What are the most common sources of matrix effects in plasma-based assays for this compound, and how can I mitigate them?
A3: In plasma, the primary culprits for matrix effects, especially in ESI-positive mode, are phospholipids .[13][14] These endogenous molecules are abundant in cell membranes and can co-extract with analytes, particularly with simple sample preparation methods like protein precipitation (PPT).[15] Due to their amphipathic nature, they often elute as broad peaks in reversed-phase chromatography, potentially overlapping with the analyte of interest and causing significant ion suppression.[13]
Mitigation Strategies:
The key to overcoming matrix effects is to improve the cleanliness of the final sample extract injected into the LC-MS/MS system. This can be achieved by optimizing both sample preparation and chromatography.
Caption: Key strategies for mitigating matrix effects.
1. Advanced Sample Preparation:
While protein precipitation is fast and simple, it often yields the "dirtiest" extracts.[16] Consider more selective techniques:
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences (like salts) and macromolecules in the aqueous phase. For Macitentan and its metabolites, methods using diethyl ether and dichloromethane have been successfully developed.[17]
-
Solid-Phase Extraction (SPE): SPE offers high selectivity by utilizing specific interactions between the analyte and a solid sorbent. This can effectively remove phospholipids and other interferences.[15][16]
-
Phospholipid Removal (PLR) Products: Specialized SPE plates or cartridges (e.g., HybridSPE-PPT) are designed to specifically retain phospholipids while allowing the analyte to pass through, resulting in significantly cleaner extracts.[14] This approach can reduce phospholipid content by over 95% compared to standard PPT.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Relative Cleanliness | Throughput | Development Time | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | Low | High | Low | Poor |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium | Moderate |
| Solid-Phase Extraction (SPE) | High | Medium-High | High | High |
| Phospholipid Removal (PLR) | Very High | High | Low-Medium | >95%[13][15] |
2. Chromatographic Optimization:
The goal is to achieve chromatographic separation between this compound and the region where matrix components, particularly phospholipids, elute.
-
Gradient Adjustment: Employ a sufficiently long and steep gradient to elute late-eluting phospholipids after the analyte peak has been recorded.
-
Divert Valve: Use a divert valve to direct the early and late portions of the chromatographic run (where salts and phospholipids typically elute) to waste instead of the mass spectrometer source. This prevents contamination and reduces matrix effects.[4]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) a foolproof solution for matrix effects?
A4: Using a SIL-IS, such as a deuterated or ¹³C-labeled version of this compound, is the most effective strategy to compensate for matrix effects.[5][12] A SIL-IS is chemically identical to the analyte and will therefore have the same extraction recovery, chromatographic retention time, and ionization efficiency. Consequently, any suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS.[12] When you calculate the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized, restoring accuracy and precision.
However, it is not entirely foolproof. A SIL-IS can compensate for matrix effects, but it does not eliminate them. High levels of ion suppression can still reduce the signal of both the analyte and the IS to a point where the assay sensitivity is compromised (i.e., the signal-to-noise ratio becomes unacceptably low). Therefore, the best practice is to first minimize matrix effects through optimized sample preparation and chromatography and then use a SIL-IS to compensate for any residual, unavoidable effects.[18] Published methods for Macitentan have successfully used Macitentan-d4 as an internal standard.[17]
References
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]
-
Chambers, A. G. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
Patel, C. D., Guttikar, S., & Patel, B. H. (2016). Development and validation of bioanalytical method for macitentan in human plasma using liquid chromatography-tandem mass spectrometry. International Journal of Pharmaceutical Sciences and Research, 7(11), 4526-4534. [Link]
-
Law, B. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2747-2755. [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
-
All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. [Link]
-
Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. (n.d.). Chromatography Today. [Link]
-
Bruderer, S., et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(9), 911-924. [Link]
-
Selvan, P. S., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(7), 532-540. [Link]
-
Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2025). Request PDF. [Link]
-
Jian, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. [Link]
-
Yu, L., et al. (2015). Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 998-999, 110-115. [Link]
-
Purushothaman, M., et al. (2017). Bioanalytical Method Validation for determination of Macitentan in K2EDTA Human plasma by LC-MS/MS. International Journal of ChemTech Research, 10(5), 735-745. [Link]
-
Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 70-76. [Link]
-
Li, W., & Cohen, L. H. (2013). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 5(21), 2633-2639. [Link]
-
Van Eeckhaut, A., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpcbs.com [ijpcbs.com]
- 18. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for N-Despropyl-N-ethyl Macitentan
Welcome to the technical support center for the purification of N-Despropyl-N-ethyl Macitentan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful isolation and purification of this specific Macitentan-related compound.
Understanding the Challenge: Physicochemical Profile of this compound
This compound is a known impurity and analogue of Macitentan, an endothelin receptor antagonist.[1][2][3][4][5][6][7] A thorough understanding of its physicochemical properties is the cornerstone of developing an effective purification strategy. While experimental data for this specific compound is not extensively published, we can infer its likely characteristics based on its structure and data from closely related analogues like Macitentan and N-Despropyl Macitentan.
Structural Comparison:
-
Macitentan: Possesses a propyl group on the sulfonamide nitrogen.
-
This compound: The propyl group is replaced by an ethyl group.
-
N-Despropyl Macitentan: The propyl group is absent, leaving a primary sulfonamide.[8][]
This seemingly minor structural change from a propyl to an ethyl group can subtly influence polarity, solubility, and chromatographic behavior.
Estimated Physicochemical Properties:
| Property | Estimated Value/Characteristic | Rationale and Implications for Purification |
| Molecular Formula | C18H18Br2N6O4S | The presence of two bromine atoms and a sulfonamide group contributes to its relatively high molecular weight and potential for multiple interaction modes during chromatography.[5] |
| Molecular Weight | 574.25 g/mol | This moderate molecular weight allows for standard reversed-phase and normal-phase chromatographic techniques.[5] |
| pKa (estimated) | Acidic (sulfonamide NH, ~8-10), Basic (pyrimidine nitrogens, ~2-4) | The sulfonamide proton is weakly acidic, while the pyrimidine nitrogens are weakly basic. The pKa will be crucial for manipulating retention in ion-exchange chromatography or for pH optimization in reversed-phase HPLC to control peak shape and selectivity.[8][10][11][12] |
| logP (estimated) | High (likely > 3) | The molecule is predominantly hydrophobic due to the two bromophenyl rings and the overall aromatic structure. This suggests good retention on reversed-phase columns.[13] |
| Solubility | Likely soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents; sparingly soluble in alcohols; and poorly soluble in water. | Solubility in the mobile phase is critical. For preparative chromatography, a solvent system that ensures complete dissolution at the desired concentration is necessary to avoid precipitation on the column. Based on its analogue N-Despropyl Macitentan, solubility in DMSO is expected to be high.[8][][14] |
Strategic Approach to Purification
A multi-step approach is often necessary to achieve high purity of this compound, especially when dealing with a complex mixture of related impurities.
Workflow for Purification Strategy
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a crude mixture containing this compound?
A1: The initial approach depends on the purity of your crude material. If the target compound is the major component and is crystalline, recrystallization can be a cost-effective first step to significantly increase purity.[8] For more complex mixtures, flash chromatography is recommended as a primary purification step to remove grossly different impurities.
Q2: Which chromatographic mode is better: normal-phase or reversed-phase?
A2: Given the hydrophobic nature of this compound (estimated high logP), reversed-phase chromatography is generally the more suitable and widely used technique for this class of compounds.[4][5][10][15][16] It offers excellent separation for compounds with subtle differences in hydrophobicity.
Q3: What type of reversed-phase column should I choose?
A3: A C18 column is a good starting point due to its high hydrophobicity and wide availability. For potentially challenging separations involving closely related isomers or impurities, a phenyl-hexyl column can offer alternative selectivity due to π-π interactions with the aromatic rings of the analyte.
Q4: How do I select the mobile phase for reversed-phase HPLC?
A4: A typical mobile phase for reversed-phase HPLC of Macitentan and its analogues consists of an aqueous component (A) and an organic modifier (B).
-
Aqueous Phase (A): Water with an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic pH protonates the basic pyrimidine nitrogens, leading to sharper peaks and better retention.
-
Organic Phase (B): Acetonitrile is a common choice. Methanol can also be used and may offer different selectivity.
Start with a gradient elution (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate elution conditions, then optimize to an isocratic or a shallow gradient method for preparative scale.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Poor Separation from Macitentan or Other N-alkyl Analogues
Symptoms:
-
Co-eluting peaks or poor resolution between the target peak and other impurities in the HPLC chromatogram.
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps |
| Insufficient Selectivity | 1. Change the organic modifier: If using acetonitrile, try methanol, or a mixture of both. This alters the selectivity of the separation. 2. Modify the mobile phase pH: A slight adjustment in pH can alter the ionization state of the compounds and improve resolution. However, be mindful of the stability of the compound and the column. 3. Change the stationary phase: If a C18 column is not providing adequate separation, try a phenyl-hexyl or an embedded polar group (EPG) column to introduce different separation mechanisms. |
| Suboptimal Gradient | For preparative HPLC, a shallow gradient around the elution point of the target compound can significantly improve resolution. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps |
| Secondary Interactions with Silanols | 1. Lower the mobile phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or TFA) will protonate residual silanol groups on the silica support, minimizing their interaction with the basic sites on the analyte. 2. Use a base-deactivated column: Modern HPLC columns are often end-capped to reduce silanol activity. Ensure you are using a high-quality, base-deactivated column. |
| Column Overload | This is common in preparative chromatography. Reduce the sample load and re-inject. If tailing persists, the issue is likely not overload. |
Issue 3: Low Recovery After Purification
Symptoms:
-
The amount of purified product is significantly lower than expected based on the initial crude analysis.
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps |
| Poor Solubility in Mobile Phase | Ensure the sample is fully dissolved in the injection solvent and that this solvent is miscible with the mobile phase. If the compound precipitates upon injection, recovery will be low. Consider using a stronger injection solvent, but be aware this can affect peak shape. |
| On-Column Degradation | Sulfonamides can be susceptible to degradation under harsh pH conditions.[1][2] If you suspect on-column degradation, try using a mobile phase with a more neutral pH (if the chromatography allows) or reducing the time the sample spends on the column by using a faster flow rate or a steeper gradient. |
| Irreversible Adsorption | Highly active sites on the column can lead to irreversible binding. This can be mitigated by using a well-maintained, high-quality column and appropriate mobile phase conditions. |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC Method Development
This protocol provides a starting point for developing an analytical method to assess the purity of this compound and to guide the development of a preparative method.
Instrumentation and Materials:
-
HPLC or UPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: Crude this compound dissolved in a suitable solvent (e.g., 50:50 Acetonitrile:Water)
Procedure:
-
Column Equilibration: Equilibrate the column with 95% A and 5% B for at least 10 column volumes.
-
Gradient Elution:
-
Time 0 min: 5% B
-
Time 25 min: 95% B
-
Time 30 min: 95% B
-
Time 31 min: 5% B
-
Time 35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 5-10 µL
Data Analysis:
-
Identify the peak corresponding to this compound (based on retention time relative to standards, if available, or by LC-MS).
-
Assess the resolution between the target peak and adjacent impurities.
-
Use this information to develop an optimized isocratic or shallow gradient method for preparative scale-up.
Protocol 2: Preparative Reversed-Phase HPLC
This protocol is a general guideline for scaling up an analytical method to a preparative scale.
Instrumentation and Materials:
-
Preparative HPLC system with a fraction collector
-
Preparative reversed-phase C18 column (e.g., 21.2 x 250 mm, 5 µm)
-
Optimized mobile phase from analytical development
-
Concentrated solution of crude this compound in a suitable solvent
Procedure:
-
Method Scaling: Scale the flow rate and injection volume from the analytical method to the preparative column dimensions. A number of online calculators are available for this purpose.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for at least 5 column volumes.
-
Injection: Inject the concentrated sample solution.
-
Elution: Run the scaled-up isocratic or gradient method.
-
Fraction Collection: Collect fractions corresponding to the target peak based on the UV signal.
-
Post-Purification: Combine the pure fractions, remove the solvent (e.g., by rotary evaporation), and analyze the purity of the final product by analytical HPLC.
Visualization of Key Concepts
Troubleshooting Logic for Poor Separation
Sources
- 1. Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labcompare.com [labcompare.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. veeprho.com [veeprho.com]
- 8. Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Unwanted Peaks for HPLC | Phenomenex [phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
Common challenges in working with N-Despropyl-N-ethyl Macitentan
Technical Support Center: N-Despropyl-N-ethyl Macitentan
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for this compound, also known as ACT-132577 or Aprocitentan.[1][2][3] As the primary active metabolite of Macitentan, this compound is of significant interest in pharmacokinetic (PK), drug metabolism (DMPK), and clinical studies related to the treatment of pulmonary arterial hypertension (PAH).[4][5][6] Our work in the field has shown that precise and accurate handling and quantification of this metabolite are paramount to generating reliable and reproducible data.
This guide is structured from our direct experience supporting researchers like you. It is designed to be a practical resource, moving beyond simple protocols to address the nuanced challenges that can arise during your experiments. Here, we will explore the causality behind common issues and provide robust, validated solutions to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound (ACT-132577) is the major pharmacologically active metabolite of Macitentan, an endothelin receptor antagonist used to treat PAH.[6][7] It is formed in the body via oxidative depropylation of the parent drug, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[4][7] Although it is approximately five-fold less potent than Macitentan at the ETA receptor, its significant plasma concentrations and long half-life mean it contributes substantially to the overall therapeutic effect.[5][6] Therefore, accurately quantifying this metabolite is crucial for understanding the complete pharmacological profile, assessing patient exposure, and conducting comprehensive drug-drug interaction studies.
Q2: What are the key physicochemical properties I should be aware of?
Understanding the fundamental properties of this compound is the first step to successful experimentation. Key properties are summarized below. The compound is sparingly soluble in aqueous buffers, necessitating the use of organic solvents for stock solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-sulfamide | [1][3] |
| Molecular Formula | C16H14Br2N6O4S | [1] |
| Molecular Weight | 546.2 g/mol | [1] |
| Solubility | Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers. | [8] |
| Appearance | Crystalline solid | [8] |
Q3: How should I prepare and store stock solutions and analytical standards?
For maximum stability, this compound should be stored as a solid at -20°C. Stock solutions should be prepared in a high-quality organic solvent such as DMSO or DMF.[8] For subsequent dilutions into aqueous matrices (e.g., for cell-based assays or creating calibration standards in plasma), it is critical to first dissolve the compound in an organic solvent before diluting with the aqueous buffer. Direct dissolution in aqueous media is often incomplete and can lead to inaccurate concentrations. Aqueous solutions should be prepared fresh and not stored for more than one day to avoid potential degradation.[8]
Troubleshooting Guide: Bioanalytical Quantification (LC-MS/MS)
The most common application involving this compound is its quantification in biological matrices like human plasma. Below are common challenges encountered during LC-MS/MS method development and sample analysis.
Problem 1: Poor chromatographic peak shape (fronting, tailing, or splitting).
-
Underlying Cause: Peak tailing for sulfamide-containing compounds can often be attributed to secondary interactions with active sites (e.g., residual silanols) on the stationary phase of the HPLC column. Peak fronting may indicate column overload, while splitting can suggest a partially clogged frit or an issue with the injection solvent.
-
Solution Pathway:
-
Mobile Phase Modification: The addition of a small amount of an acid, such as 0.1-0.2% formic acid, to the mobile phase can help protonate free silanol groups, reducing peak tailing.[9]
-
Column Selection: If tailing persists, consider using a column with advanced end-capping technology or a different stationary phase chemistry. A C18 column is a common starting point.[9]
-
Injection Solvent: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase with 20% acetonitrile) can cause poor peak shape.
-
Check for Overload: Dilute the sample and reinject. If the peak shape improves, the original concentration was likely overloading the column.
-
Problem 2: Low sensitivity or poor signal-to-noise (S/N) ratio.
-
Underlying Cause: This can stem from inefficient ionization in the mass spectrometer source, ion suppression from the sample matrix, or suboptimal sample preparation leading to low recovery.
-
Solution Pathway:
-
MS Source Optimization: Systematically optimize source parameters such as capillary voltage, gas temperatures, and gas flow rates by infusing a standard solution of the analyte. Electrospray ionization (ESI) in positive mode is typically used.[10]
-
MRM Transition Selection: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions. For this compound, a common transition is m/z 589.0 → 203.0.[9]
-
Sample Preparation: A simple protein precipitation with acetonitrile is often used, but if ion suppression is severe, a more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample.[9][11]
-
Problem 3: Significant matrix effects leading to poor accuracy and precision.
-
Underlying Cause: Co-eluting endogenous components from the biological matrix (e.g., phospholipids from plasma) can interfere with the ionization of the analyte, either suppressing or enhancing the signal.[12] This is a major challenge in bioanalysis.[13]
-
Solution Pathway:
-
Chromatographic Separation: Adjust the HPLC gradient to better separate the analyte from the bulk of the matrix components. A divert valve can also be used to send the highly unretained matrix components to waste instead of the MS source.
-
Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects. If a SIL-IS is not available, a structural analog that co-elutes and experiences similar matrix effects should be used.[14]
-
Extraction Method: As mentioned above, SPE is generally more effective than protein precipitation at removing phospholipids and other interfering substances.[11]
-
Dilution: In some cases, simply diluting the sample with a clean solvent can mitigate matrix effects, although this may compromise the limit of quantification.
-
Table 2: Troubleshooting Summary for LC-MS/MS Analysis
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Add 0.1% formic acid to mobile phase; use an end-capped column. |
| Low Signal | Ion suppression; poor ionization | Optimize MS source; improve sample cleanup (SPE); use SIL-IS. |
| High Variability | Inconsistent matrix effects | Use a stable isotope-labeled internal standard (SIL-IS). |
| Co-elution | Similar polarity to parent drug | Optimize LC gradient; screen different column chemistries. |
Detailed Experimental Protocol
Protocol: Quantification of this compound in Human Plasma via LC-MS/MS
This protocol provides a robust starting point for method development.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL primary stock solution of this compound in DMSO.
-
Perform serial dilutions in a 50:50 acetonitrile:water mixture to create working standard solutions.
-
Spike the working standards into blank human plasma to create calibration standards ranging from 1-500 ng/mL.[9] Prepare QCs at low, medium, and high concentrations similarly.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog or a suitable structural analog like donepezil).[9]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-SP, 100 x 2.1 mm, 3.5 µm).[9]
-
Mobile Phase A: 0.2% Formic Acid in Water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Gradient: Start with a suitable low percentage of B, ramp up to elute the analyte, then wash and re-equilibrate.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI, Positive Mode.
-
MRM Transitions:
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus concentration for the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in QC and unknown samples by interpolating from the calibration curve.
-
Visualizations
Metabolic Pathway
The following diagram illustrates the primary metabolic conversion of Macitentan to its active metabolite, this compound.
Caption: Metabolic activation of Macitentan.
Bioanalytical Workflow
This workflow outlines the key steps for quantifying the metabolite in a plasma sample.
Caption: Bioanalytical workflow for plasma samples.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Macitentan? Retrieved from [Link]
-
Bruderer, S., et al. (2020). The endothelin receptor antagonist macitentan for the treatment of pulmonary arterial hypertension: A cross-species comparison of its cytochrome P450 induction pattern. Clinical and Translational Science, 13(4), 755-764. Available from: [Link]
-
Srivastava, A., et al. (2014). A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. Journal of Pharmaceutical Sciences and Research, 6(1), 1-8. Available from: [Link]
-
Bruderer, S., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 56(11), 1331-1343.
-
Bruderer, S., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 56(11), 1331-1343. Available from: [Link]
-
Galiè, N., et al. (2017). Efficacy, safety and clinical pharmacology of macitentan in comparison to other endothelin receptor antagonists in the treatment of pulmonary arterial hypertension. Expert Opinion on Drug Metabolism & Toxicology, 13(6), 647-664.
-
New Drug Approvals. (2024). ACT-132577, Aprocitentan. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Pharmacology/Toxicology NDA/BLA Review and Evaluation for NDA 204410. Available from: [Link]
-
Srivastava, A., et al. (2014). A comprehensive drug review on Macitentan: A preeminent inclusion to pulmonary arterial hypertension therapy.
-
G, S., et al. (2019). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MACITENTAN IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECT. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 225-230. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Aprocitentan. PubChem Compound Database. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Medical Review for NDA 204410. Available from: [Link]
-
Singh, V., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical and Scientific Innovation, 1(2), 19-24. Available from: [Link]
-
Iglarz, M., et al. (2021). Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension. Current Hypertension Reports, 23(8), 34. Available from: [Link]
-
Veeprho. (n.d.). N-Despropyl Macitentan. Retrieved from [Link]
-
Yuan, J., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277-304. Available from: [Link]
-
American Society of Health-System Pharmacists. (2013). Macitentan approved by FDA to delay progression of PAH. American Journal of Health-System Pharmacy, 70(23), 2084. Available from: [Link]
-
Monleon, D., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(11), 256. Available from: [Link]
-
Yuan, J., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277-304. Available from: [Link]
-
ResearchGate. (n.d.). Troubleshooting Guide for LC-MS/MS.
-
Yilmaz, B., et al. (2019). A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension. Biomedical Chromatography, 33(8), e4502.
-
Yu, J., et al. (2015). Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 998-999, 110-115. Available from: [Link]
-
Purushothaman, M., et al. (2017). Bioanalytical Method Validation for determination of Macitentan in K2EDTA Human plasma by LC-MS/MS. International Journal of ChemTech Research, 10(9), 833-844. Available from: [Link]
-
JETIR. (2019). Method development and validation of macitentan in pharmacetical tablet dosage forms by rp-hplc. Retrieved from [Link]
-
Lakshmi, D., et al. (2016). Quality by Design Based HPLC Method Development of Macitentan and its Related Compounds in Bulk Drugs. Journal of Pharmaceutical and Drug Delivery Research, 5(6). Available from: [Link]
-
Dove Research & Analytics Laboratory. (n.d.). This compound. Retrieved from [Link]
-
Trivedi, J. K., et al. (2020). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. International Journal of Applied Pharmaceutics, 12(6), 133-143.
-
SynZeal. (n.d.). This compound. Retrieved from [Link]
-
Scilit. (n.d.). RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF MACITENTAN WITH ITS KNOWN AND UNKNOWN DEGRADATION IMPURITIES IN ITS TABLET DOSAGE FORM. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
-
Salehi, P., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Chemistry of Heterocyclic Compounds, 53(3), 261-264.
- Google Patents. (2017). Process for preparation of macitentan.
-
Li, W., et al. (2022). A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study. Journal of Pharmaceutical and Biomedical Analysis, 207, 114421. Available from: [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from: [Link]
Sources
- 1. Aprocitentan | C16H14Br2N6O4S | CID 25099191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 5. rroij.com [rroij.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Macitentan Impurities
Welcome to the technical support resource for drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific analytical challenge of enhancing the chromatographic resolution of N-Despropyl-N-ethyl Macitentan from its parent compound, Macitentan. As structurally similar molecules, achieving baseline separation is critical for accurate quantification and impurity profiling, yet it often presents a significant hurdle. This document is designed to provide both foundational knowledge and actionable, field-proven solutions to overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution from Macitentan critical?
This compound is a process-related impurity of Macitentan.[1][2] In pharmaceutical analysis, regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the accurate identification and quantification of all impurities above a certain threshold.[3] Co-elution (the failure to separate two or more compounds) leads to inaccurate measurements of both the active pharmaceutical ingredient (API) and its impurities, potentially compromising the safety and efficacy data of the final drug product. Therefore, achieving a baseline resolution (typically defined as Rs ≥ 1.5) is a non-negotiable goal in method development and validation.
Q2: My primary issue is the co-elution of Macitentan and this compound. What is the first parameter I should investigate?
When facing co-elution of closely related compounds, the most impactful parameter to adjust is selectivity (α) .[4][5] Selectivity describes the ability of the chromatographic system to distinguish between two analytes. The most direct way to alter selectivity is by modifying the composition of the mobile phase. Consider making small, systematic changes to the organic modifier (e.g., switching from acetonitrile to methanol or vice-versa) or adjusting the pH of the aqueous portion of the mobile phase.
Q3: Is an isocratic method suitable for separating these compounds, or is a gradient necessary?
While isocratic methods are simpler, a gradient elution is often necessary for separating complex mixtures that include the API and its related impurities.[6] Published methods for Macitentan and its related substances predominantly use gradient elution.[7][8][] A gradient allows for the fine-tuning of mobile phase strength over the course of the run, which can effectively pull apart closely eluting peaks that would otherwise merge under constant (isocratic) conditions.
Advanced Troubleshooting Guide
This guide provides a systematic approach to resolving persistent separation issues. Each section addresses a specific chromatographic problem with underlying causes and recommended actions.
Issue 1: Poor Resolution (Rs < 1.5) with Symmetrical Peak Shapes
Question: My chromatogram shows sharp, symmetrical peaks for both Macitentan and this compound, but they are not baseline separated. How can I systematically improve the separation?
Answer: This scenario indicates that while your column efficiency is good, the selectivity (α) and/or retention factor (k) of your method are suboptimal for this specific pair of analytes. The goal is to alter the chemical interactions within the column to increase the time differential between the two peaks as they elute.
Follow this logical workflow:
Caption: Troubleshooting workflow for poor resolution with good peak shape.
Detailed Steps & Rationale:
-
Modify Mobile Phase Selectivity (α):
-
Adjust pH: Macitentan contains basic nitrogen atoms. Altering the mobile phase pH can change the degree of ionization of the analytes, which significantly impacts their interaction with the C8 or C18 stationary phase.[8] Try adjusting the pH of your aqueous buffer by ±0.2 units to see if selectivity improves.
-
Change Organic Solvent: Acetonitrile and methanol have different solvent properties. Switching from one to the other can alter elution patterns and improve the resolution of closely related compounds.[4]
-
Adjust Gradient: If using a gradient, make the slope shallower around the elution time of the critical pair. A slower increase in organic solvent percentage gives the analytes more time to interact with the stationary phase, enhancing separation.[6]
-
-
Change Stationary Phase or Temperature:
-
Column Chemistry: If mobile phase adjustments are insufficient, the stationary phase may not be suitable. Consider a column with a different selectivity, such as a Phenyl-Hexyl phase, which offers alternative pi-pi interactions.
-
Temperature: Lowering the column temperature generally increases retention and can sometimes improve resolution, although it will also increase backpressure and run time.[10] Conversely, increasing temperature can improve efficiency but may decrease retention and selectivity. Some published methods for Macitentan utilize elevated temperatures (e.g., 30-45°C).[7][8]
-
-
Optimize Column Efficiency (N):
-
Decrease Flow Rate: Reducing the flow rate can increase column efficiency (N), leading to sharper peaks and potentially better resolution, at the cost of a longer analysis time.[10]
-
Use a Longer Column or Smaller Particles: A longer column or a column packed with smaller particles (e.g., switching from a 5 µm to a sub-2 µm particle for UPLC) dramatically increases the number of theoretical plates (N), which directly improves resolution.[4] This is a powerful but often last-resort option due to the need for UPLC-rated hardware and potential method revalidation.
-
Issue 2: Poor Resolution with Asymmetrical (Tailing or Fronting) Peaks
Question: My peaks are broad and tailing, which is preventing accurate integration and causing them to overlap. What is the cause and how do I fix it?
Answer: Peak asymmetry is a common problem that degrades resolution. It is typically caused by unwanted secondary chemical interactions, column issues, or improper method parameters.[11]
Common Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Secondary Silanol Interactions | Free silanol groups on the silica backbone of the stationary phase can interact strongly with basic analytes like Macitentan, causing peak tailing. | Use a modern, end-capped column. Alternatively, add a competing base (e.g., 0.1% triethylamine) to the mobile phase or use a lower pH to protonate the analyte and minimize interaction. |
| Column Overload | Injecting too much sample mass saturates the stationary phase, leading to peak fronting or tailing and reduced retention.[10] | Reduce the injection volume or dilute the sample. A good starting point is to inject 1-2% of the total column volume.[10] |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the peak shape can be distorted, especially for early-eluting peaks. | Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent is required for solubility, minimize the injection volume. |
| Column Contamination or Void | Contaminants at the column inlet or a void in the packing material can create alternative flow paths, leading to band broadening and split or tailing peaks.[12] | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening. | Use shorter, narrower internal diameter tubing (e.g., 0.005" ID) to connect the HPLC components. |
Optimized Experimental Protocols
This section provides a validated starting point for your method development based on established literature.
Protocol 1: Recommended Starting HPLC Method
This method is adapted from published stability-indicating methods for Macitentan and its impurities.[7][8]
| Parameter | Recommended Condition |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Ammonium acetate buffer (pH 4.5, adjusted with glacial acetic acid)[8] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Example: 0-10 min (30% B), 10-40 min (30-70% B), 40-50 min (70% B) |
| Flow Rate | 1.0 - 1.5 mL/min[7][8] |
| Column Temperature | 30°C[8] |
| Detection Wavelength | 266 nm[8] |
| Injection Volume | 10-20 µL[8] |
Note: The gradient program is illustrative and must be optimized for your specific system and impurity profile.
Protocol 2: Mobile Phase A Preparation (Ammonium Acetate, pH 4.5)
-
Weigh an appropriate amount of ammonium acetate to prepare a 10-20 mM solution in HPLC-grade water.
-
Dissolve the salt completely using a magnetic stirrer.
-
Calibrate a pH meter and carefully adjust the pH to 4.5 using glacial acetic acid.
-
Filter the buffer solution through a 0.45 µm nylon filter to remove particulates and degas the solution before use.
The Science of Resolution
Chromatographic resolution is governed by the resolution equation, which breaks down the separation into three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k).[13] Understanding this relationship is key to logical troubleshooting.
Caption: The three pillars of chromatographic resolution.
-
Efficiency (N): A measure of the column's ability to minimize peak broadening. Higher efficiency leads to sharper, narrower peaks, which are easier to resolve.[4]
-
Selectivity (α): The most critical factor for separating closely related compounds. It is a measure of the relative retention of the two analytes. A value of α = 1 means the peaks co-elute completely.[4]
-
Retention Factor (k): Describes how long an analyte is retained on the column. Optimal resolution is typically achieved when k is between 2 and 10. If retention is too low (k < 2), there is insufficient time for separation to occur.
By systematically addressing these three factors using the troubleshooting guide above, you can develop a robust and reliable method for the accurate quantification of this compound.
References
-
Lakshmi D, Hitesh Kumar P, Praveen M, et al. Quality by Design Based HPLC Method Development of Macitentan and its Related Compounds in Bulk Drugs. J Pharm Drug Deliv Res. 2016;5:6. [Link]
-
Chrom Tech, Inc. Methods for Changing Peak Resolution in HPLC. [Link]
-
Pharmastuff4u. What factors affect resolution in chromatography? [Link]
-
HPLC GURU. Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. 2024. [Link]
-
Slideshare. Factors Affecting Resolution In HPLC. [Link]
-
Trivedi R, et al. RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. ResearchGate. 2018. [Link]
-
Reddy, G.S., et al. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. 2018;32(14):1149-1158. [Link]
-
Lakka, N.S.L., et al. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Chinese Journal of Pharmaceutical Analysis. 2019. [Link]
-
Sharma, S. The Key to Accurate Analysis- Chromatographic Resolution. ResearchGate. 2023. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Albayrak, M., et al. A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension. ResearchGate. 2019. [Link]
-
Swain, D., et al. DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MACITENTAN IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECT. Asian Journal of Pharmaceutical and Clinical Research. 2018. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Albayrak, M., et al. A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension. PubMed. 2019. [Link]
-
Bruderer, S., et al. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans. Xenobiotica. 2012. [Link]
-
Albayrak, M., et al. Development and validation of novel UPLC-MS/MS method for the analysis of macitentan in pharmaceutical formulations. MACHINERY. 2019. [Link]
-
Thummar, B., et al. Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. 2024. [Link]
-
ResearchGate. Development and Validation of Novel UPLC-MS/MS Method for the Analysis of Macitentan in Pharmaceutical Formulations. [Link]
-
Semantic Scholar. Quality by Design Based HPLC Method Development of Macitentan and its Related Compounds in Bulk Drugs. [Link]
-
Thummar, B., et al. Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. 2024. [Link]
-
PubChem. N-Despropyl Macitentan-d4. [Link]
-
SynZeal. This compound. [Link]
-
Veeprho. This compound. [Link]
-
ResearchGate. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. [Link]
Sources
- 1. This compound | 441796-13-0 | SynZeal [synzeal.com]
- 2. veeprho.com [veeprho.com]
- 3. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. What factors affect resolution in chromatography? [pharmastuff4u.com]
- 6. researchgate.net [researchgate.net]
- 7. scitechnol.com [scitechnol.com]
- 8. researchgate.net [researchgate.net]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]
Troubleshooting guide for N-Despropyl-N-ethyl Macitentan experiments
Welcome to the technical support resource for N-Despropyl-N-ethyl Macitentan. This guide is designed for researchers, analytical chemists, and drug development professionals to provide expert insights and practical solutions for common experimental challenges. Our goal is to ensure the integrity and success of your research by addressing specific issues in a direct, question-and-answer format.
Introduction: Understanding this compound
This compound (CAS 441796-13-0) is a key analytical reference standard related to Macitentan, a potent dual endothelin (ET) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH)[1][2][3][4]. Macitentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to both ET-A and ET-B receptors, thereby mitigating vasoconstriction and smooth muscle proliferation[4][5][6]. This compound is primarily utilized in quality control (QC) applications, such as analytical method development and validation for Macitentan drug products, to identify and quantify impurities or related substances[2].
This guide provides troubleshooting advice for the common experimental hurdles encountered when working with this specific compound.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Compound Handling and Preparation
Question 1: I am having difficulty dissolving this compound. What is the recommended procedure for preparing stock solutions?
Answer:
This is a common issue stemming from the compound's poor aqueous solubility, a characteristic shared with the parent drug, Macitentan[7]. Direct dissolution in aqueous buffers will likely result in incomplete solubilization and inaccurate concentrations. The key is to use a suitable organic solvent first.
Causality: this compound, like Macitentan, is a complex, crystalline organic molecule that is practically insoluble in water[4]. Organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly effective at disrupting the crystal lattice energy, allowing the molecule to dissolve.
Recommended Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Calculate Required Mass: Based on the molecular weight of this compound (574.25 g/mol ), calculate the mass needed for your desired volume and concentration[3]. For 1 mL of a 10 mM stock, you would need 0.574 mg.
-
Pre-weigh Compound: Accurately weigh the solid compound in a microcentrifuge tube or appropriate vial.
-
Initial Solubilization: Add the required volume of high-purity, anhydrous DMSO. Macitentan's solubility in DMSO is approximately 33 mg/mL, and its primary metabolite, N-Despropyl Macitentan, is soluble at ≥ 46 mg/mL in DMSO; a similar range is expected for this analog[7][].
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate in a water bath to ensure all solid material has dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The compound is stable for at least 4 years when stored as a solid at -20°C[7].
For experiments requiring an aqueous buffer, a serial dilution from the organic stock solution is necessary. When diluting into your final aqueous medium (e.g., PBS), ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Solvents |
| This compound | 441796-13-0 | C18H18Br2N6O4S | 574.25 | DMSO, DMF[2][3] |
| Macitentan (Parent Drug) | 441798-33-0 | C19H20Br2N6O4S | 588.3 | DMSO, DMF (~33 mg/mL)[7] |
| N-Despropyl Macitentan (Aprocitentan) | 1103522-45-7 | C16H14Br2N6O4S | 546.20 | DMSO (≥ 46 mg/mL)[][9] |
| Table 1: Physicochemical Properties and Recommended Solvents. |
Question 2: What is the expected stability of this compound in solution, and how can I minimize degradation?
Answer:
While specific stability data for this compound is not extensively published, its stability can be inferred from studies on the parent drug, Macitentan. Macitentan is susceptible to degradation under harsh acidic and basic conditions[10]. Therefore, careful handling and storage of solutions are critical for experimental reproducibility.
Causality: The chemical structure, containing ether and sulfamide linkages, can be susceptible to hydrolysis under strong acidic or basic pH conditions. Oxidative stress can also pose a risk.
Best Practices for Ensuring Solution Stability:
-
pH Control: Prepare working solutions in buffers close to physiological pH (7.2-7.4) and use them promptly. Avoid highly acidic or alkaline conditions unless required for specific forced degradation studies.
-
Storage of Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day[7]. Prepare fresh dilutions from your frozen organic stock for each experiment.
-
Stock Solution Management: Store organic stock solutions at -20°C or -80°C in tightly sealed vials. When thawing, allow the vial to come to room temperature before opening to prevent condensation from introducing water.
-
Light Sensitivity: While Macitentan is not reported to be light-sensitive, it is good laboratory practice to store solutions in amber vials or protected from direct light to minimize the risk of photochemical degradation[11].
Section 2: Analytical Chromatography & Quantification
Question 3: I am observing poor peak shape (e.g., tailing, fronting) and inadequate separation from other impurities in my HPLC analysis. What are the recommended starting conditions?
Answer:
Achieving optimal chromatographic separation of Macitentan and its related substances requires careful method development. Poor peak shape is often related to mobile phase pH, column choice, or secondary interactions with the stationary phase.
Causality: The nitrogen atoms in the pyrimidine rings can interact with residual silanols on the silica backbone of the column, leading to peak tailing. Using a well-end-capped, high-purity silica column and a buffered mobile phase can mitigate these effects. A gradient elution is typically necessary to resolve compounds with different polarities, such as Macitentan and its impurities[10].
Recommended Starting Protocol for RP-HPLC Method Development:
-
Column: A C8 or C18 column with high-purity silica and robust end-capping. A common choice is a column with dimensions of 4.6 x 150 mm, 5 µm particle size[10][12].
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid[10]. The buffer helps maintain a consistent ionization state for the analytes and improves peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection Wavelength: Approximately 266-269 nm, which is a common UV maximum for Macitentan[10][13].
-
Column Temperature: 30-40°C to improve efficiency and reduce viscosity.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Example Gradient:
-
0-10 min: 30% B to 70% B
-
10-15 min: 70% B to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% B to 30% B
-
21-25 min: Re-equilibration at 30% B
-
This gradient should be optimized based on your specific instrument and the impurity profile you are observing.
Question 4: My quantification of this compound in plasma samples is inconsistent. How can I improve accuracy and sensitivity using LC-MS/MS?
Answer:
Quantitative analysis in biological matrices like plasma presents challenges due to matrix effects and the need for high sensitivity. A robust LC-MS/MS method with proper sample preparation and an appropriate internal standard is essential.
Causality: Components of blood plasma (salts, lipids, proteins) can co-elute with the analyte and interfere with its ionization in the mass spectrometer source, either suppressing or enhancing the signal. This "matrix effect" is a major source of variability. Using a stable isotope-labeled internal standard (SIL-IS), which behaves nearly identically to the analyte during extraction and ionization, is the gold standard for correcting this variability[14].
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 441796-13-0 | SynZeal [synzeal.com]
- 3. veeprho.com [veeprho.com]
- 4. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. N-Despropyl Macitentan (Aprocitentan) | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Nuances of N-Despropyl-N-ethyl Macitentan Bioanalysis: A Technical Support Guide
Welcome to the technical support center for the bioanalysis of N-Despropyl-N-ethyl Macitentan, the primary active metabolite of Macitentan.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving reproducible and accurate results in its quantification. Variability in bioanalytical assays is a common challenge, but with a systematic approach to troubleshooting, it can be effectively managed.[3] This document provides in-depth, experience-driven insights into potential pitfalls and their resolutions, ensuring the integrity and reliability of your pharmacokinetic and pharmacodynamic studies.[1]
Troubleshooting Guide: A Symptom-Based Approach
High variability in your this compound (ACT-132577) assay results can manifest in several ways: inconsistent calibrator responses, poor precision in quality control (QC) samples, or unexpected fluctuations in study sample concentrations.[3][4] This section addresses common issues in a question-and-answer format, delving into the root causes and providing actionable solutions.
Question 1: Why am I seeing significant variability in my internal standard (IS) response across an analytical run?
An inconsistent internal standard response is a primary indicator of underlying issues in a bioanalytical method and can significantly impact the accuracy of your results.[3][4]
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: The sample extraction process is a critical step where variability can be introduced.[3]
-
Expert Insight: While protein precipitation is a rapid and common technique, it may be less effective at removing interfering matrix components, leading to ion suppression or enhancement.[4][5][6][7] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide a cleaner sample extract, minimizing matrix effects.[5][8][9][10]
-
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: Compare the recovery of your analyte and IS using different extraction techniques. Aim for consistent and comparable recovery for both compounds.[5]
-
Optimize LLE/SPE Parameters: If using LLE, experiment with different organic solvents. For SPE, test various sorbents and elution protocols to maximize the removal of interfering substances.[8][11]
-
Ensure Complete Protein Precipitation: If using protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile) to plasma is sufficient and that vortexing is thorough to ensure complete protein removal.[1][6]
-
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte and IS in the mass spectrometer source.[7][12][13]
-
Expert Insight: The "matrix effect" is a notorious source of variability in LC-MS/MS assays.[12][13] It can vary between different lots of matrix and even between individual patient samples.[14] The best defense is a robust sample cleanup procedure and chromatographic separation.
-
Troubleshooting Steps:
-
Assess Matrix Factor: Quantitatively evaluate the matrix effect by comparing the response of the analyte and IS in post-extraction spiked blank matrix to their response in a neat solution.[13]
-
Chromatographic Optimization: Adjust the HPLC gradient to better separate the analyte and IS from the regions where matrix components elute, particularly phospholipids which are a common cause of ion suppression.[12]
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS, such as N-Despropyl Macitentan-d4, is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[2][3]
-
-
-
Instrument-Related Issues: Variability can also stem from the LC-MS/MS system itself.[15]
-
Expert Insight: Minor drifts in instrument calibration or performance can accumulate over a long analytical run.[15]
-
Troubleshooting Steps:
-
System Suitability Tests: Before each run, perform a system suitability test to ensure the instrument is performing optimally.
-
Monitor Instrument Parameters: Keep a close watch on parameters like ion source temperature and gas flows throughout the run.
-
Regular Maintenance: Adhere to a strict schedule of preventative maintenance for your LC-MS/MS system.
-
-
Visualizing the Troubleshooting Workflow
To aid in systematically addressing variability, the following diagram outlines a logical workflow for troubleshooting inconsistent assay results.
Caption: A logical workflow for troubleshooting assay variability.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the this compound assay.
Q1: What is the recommended internal standard for the this compound assay?
The use of a stable isotope-labeled (SIL) internal standard, such as N-Despropyl Macitentan-d4, is highly recommended.[2] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any variability.[2][3] If a SIL-IS is not available, a structural analog can be used, but it requires more rigorous validation to ensure it adequately tracks the analyte.[3]
Q2: What are the most common sample preparation techniques for this compound?
Protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are all viable options.[1][5]
-
Protein Precipitation: This is a simple and fast method, often using acetonitrile.[1][6] However, it may result in a less clean extract and is more susceptible to matrix effects.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than protein precipitation by partitioning the analyte into an immiscible organic solvent.[8]
-
Solid-Phase Extraction (SPE): SPE offers the most thorough sample cleanup by selectively retaining the analyte on a solid sorbent while washing away interfering matrix components.[9][10]
The choice of technique depends on the required sensitivity and the complexity of the biological matrix.[8]
Q3: How can I minimize matrix effects in my assay?
Minimizing matrix effects is crucial for assay accuracy and precision.[12] Key strategies include:
-
Effective Sample Cleanup: Employing LLE or SPE to remove interfering substances is a primary strategy.[4][8][10]
-
Chromatographic Separation: Optimize your HPLC method to separate the analyte from co-eluting matrix components.[9]
-
Use of a SIL-IS: A stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, effectively normalizing the response.[2][3]
-
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components.[14]
Q4: What are the key stability considerations for this compound in biological samples?
Ensuring the stability of the analyte in the biological matrix throughout the sample lifecycle is critical for accurate quantification.[16][17] Stability should be evaluated under various conditions:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.[16]
-
Short-Term (Bench-Top) Stability: Determine how long samples can remain at room temperature without significant degradation.
-
Long-Term Storage Stability: Evaluate analyte stability at the intended storage temperature (e.g., -20°C or -80°C) for the expected duration of the study.[16]
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler before injection.
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can also provide valuable information about the analyte's stability profile.[18][19]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method suitable for high-throughput analysis.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., N-Despropyl Macitentan-d4 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[1][6]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters (Example)
The following table provides a starting point for LC-MS/MS method development. Optimization will be required for your specific instrumentation.
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 3.5 µm)[1][6] |
| Mobile Phase A | 0.1% Formic acid in water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.3 mL/min[2][6] |
| Injection Volume | 10 µL[2] |
| Gradient | Optimized to ensure separation from matrix components |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| MRM Transitions | To be determined by direct infusion of reference standards[2] |
Visualizing the Analytical Workflow
The following diagram illustrates the key stages of the bioanalytical workflow for this compound.
Caption: Key stages of the this compound bioanalytical workflow.
References
- BenchChem Technical Support Team. (2025).
- Patel, B. H., et al. (2018). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MACITENTAN IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECT. International Journal of Pharmaceutical and Chemical Sciences.
- Bruderer, S., et al. (2012). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics.
- BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
- Future Science. (n.d.). Reasons for Calibration Standard Curve Slope Variation in LC–MS Assays and How to Address It. Future Science.
- Ding, L., et al. (2015). Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry.
- Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.
- Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
- EMBL-EBI. (n.d.).
- International Journal of ChemTech Research. (n.d.). Bioanalytical Method Validation for determination of Macitentan in K2EDTA Human plasma by LC-MS/MS.
- Chromatography Today. (n.d.). Variability in Response for Bioanalytical Assay using LC-MS/MS.
- ResearchGate. (n.d.). Stability of macitentan in human plasma under various conditions.
- Biotage. (n.d.).
- BMC Bioinformatics. (2023). Variability analysis of LC-MS experimental factors and their impact on machine learning.
- BenchChem. (n.d.). Application Note: Metabolite Identification Using N-Despropyl Macitentan-d4. BenchChem.
- Journal of Applied Pharmaceutical Science. (2024). Development of a novel HPTLC method for stability assessment and quantification of Macitentan, including application in accelera. Journal of Applied Pharmaceutical Science.
- Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
- Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Phenomenex.
- PubMed. (2019).
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- Jetir.Org. (n.d.). method development and validation of macitentan in pharmacetical tablet dosage forms by rp-hplc. Jetir.Org.
- PubMed Central (PMC). (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central (PMC).
- CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
- ResearchGate. (n.d.). (PDF) RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form.
- PubMed Central (PMC). (n.d.).
- SciTechnol. (n.d.). Quality by Design Based HPLC Method Development of Macitentan and its Related Compounds in Bulk Drugs. SciTechnol.
- AWS. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
- ResearchGate. (2025). (PDF) Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study.
- ResearchGate. (n.d.). (PDF) A novel, rapid and sensitive UPLC‐MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension.
- PubMed. (n.d.). A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension. PubMed.
- Daicel Pharma Standards. (n.d.). Macitentan Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 9. Sample preparation | Metabolomics [ebi.ac.uk]
- 10. biotage.com [biotage.com]
- 11. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 12. eijppr.com [eijppr.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. tandfonline.com [tandfonline.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. researchgate.net [researchgate.net]
- 18. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating an Analytical Method for N-Despropyl-N-ethyl Macitentan
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an in-depth, experience-driven approach to validating a robust analytical method for the quantification of N-Despropyl-N-ethyl Macitentan, a potential impurity in the synthesis of Macitentan. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind methodological choices and offering a comparative analysis of potential analytical approaches. This guide is grounded in the principles of scientific integrity, with all recommendations and protocols aligned with the International Council for Harmonisation (ICH) guidelines.
The Criticality of Impurity Profiling in Macitentan
Macitentan is an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1] During its synthesis, various related substances, including this compound, can arise as process-related impurities or degradation products.[2][3] The presence of such impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, a highly specific, sensitive, and accurate analytical method is crucial for their detection and quantification. Regulatory bodies, such as the FDA and EMA, mandate rigorous validation of these analytical methods to ensure their suitability for their intended purpose.[4][5]
Designing a Validated Analytical Method: A Comparative Approach
The selection of an appropriate analytical technique is the foundation of a successful validation. For the quantification of this compound, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., UV, MS/MS) are viable options.[6]
Proposed Method: A Robust RP-HPLC Method
Based on a comprehensive review of existing methodologies for Macitentan and its impurities, a reversed-phase HPLC (RP-HPLC) method is proposed as a primary analytical technique.[7][8] This choice is predicated on its widespread availability, robustness, and proven efficacy in separating structurally similar compounds.
Rationale for Method Selection:
-
Specificity: RP-HPLC with a C18 column offers excellent selectivity for separating non-polar to moderately polar compounds like Macitentan and its analogues.
-
Sensitivity: A photodiode array (PDA) detector allows for the selection of an optimal wavelength for detection, enhancing sensitivity.
-
Cost-Effectiveness: Compared to UPLC-MS/MS, HPLC is a more economical option for routine quality control.
Alternative Method: The Power of UPLC-MS/MS
For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or in complex biological matrices, a UPLC-MS/MS method presents a superior alternative.[9]
Advantages of UPLC-MS/MS:
-
Enhanced Sensitivity: Mass spectrometry offers significantly lower limits of detection (LOD) and quantification (LOQ).[9]
-
Unambiguous Identification: Provides structural information, confirming the identity of the impurity.
-
Faster Analysis: UPLC technology allows for shorter run times compared to conventional HPLC.
Method Performance Comparison
The following table provides a comparative overview of the proposed RP-HPLC method and the alternative UPLC-MS/MS method.
| Feature | Proposed RP-HPLC Method | Alternative UPLC-MS/MS Method |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation coupled with mass-based detection. |
| Selectivity | Good, but potential for co-elution with other impurities. | Excellent, highly specific due to mass fragmentation. |
| Sensitivity (LOQ) | Typically in the µg/mL range.[7] | Can reach ng/mL or even pg/mL levels.[9] |
| Run Time | 15-30 minutes. | 5-10 minutes. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Application | Routine quality control, stability studies. | Trace-level analysis, bioanalytical studies, impurity identification. |
The Validation Protocol: A Step-by-Step Guide
The validation of the chosen analytical method must be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability.[4][5][10] The following sections detail the experimental protocols for each validation parameter.
System Suitability
Before commencing any validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately.
Experimental Protocol:
-
Prepare a standard solution of this compound.
-
Inject the solution six replicate times.
-
Calculate the relative standard deviation (RSD) for peak area, retention time, and tailing factor.
-
The acceptance criteria are typically RSD ≤ 2.0% for peak area and retention time, and a tailing factor ≤ 2.0.[11]
Specificity and Forced Degradation
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[12][13][14]
Experimental Protocol (Forced Degradation):
-
Subject separate solutions of this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[1]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[1]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: 105°C for 48 hours.[1]
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for a defined period.[1]
-
-
Analyze the stressed samples using the proposed method.
-
Assess the purity of the this compound peak using a PDA detector to ensure no co-eluting peaks.
Workflow for Method Specificity Validation
Caption: Workflow for establishing method specificity.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
The acceptance criterion is typically r² ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare spiked placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each concentration level in triplicate.
-
Calculate the percentage recovery for each sample.
-
The acceptance criteria are typically recoveries between 98.0% and 102.0%.[7]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and equipment.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst and/or different equipment.
-
Calculate the RSD of the combined results from both days.
-
-
The acceptance criterion for both is typically an RSD of ≤ 2.0%.
Relationship between Validation Parameters
Caption: Interdependence of key validation parameters.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on signal-to-noise ratio):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations to confirm the ratios.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Wavelength (e.g., ± 2 nm)
-
-
Analyze a standard solution under each varied condition.
-
Evaluate the impact on system suitability parameters and the final result. The method is considered robust if the results remain within the acceptance criteria.
Conclusion
The validation of an analytical method for an impurity like this compound is a rigorous but essential process in pharmaceutical development. By following a systematic approach grounded in ICH guidelines and a thorough understanding of the scientific principles behind each validation parameter, researchers can ensure the development of a reliable and robust method. This guide provides a framework for not only executing the validation but also for making informed decisions on the most appropriate analytical strategy. The choice between a workhorse RP-HPLC method for routine analysis and a high-sensitivity UPLC-MS/MS method for more demanding applications will ultimately depend on the specific requirements of the analytical challenge at hand.
References
-
Lakshmi D, Hitesh Kumar P, Praveen M, et al. Quality by Design Based HPLC Method Development of Macitentan and its Related Compounds in Bulk Drugs. J Pharm Drug Deliv Res. 2016;5(6). doi:10.4172/2325-9604.1000158. Available from: [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available from: [Link]
-
Trivedi JK, Patel CJ, Patel MM. RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. Int J App Pharm. 2018;10(5):132-141. doi:10.22159/ijap.2018v10i5.27745. Available from: [Link]
-
Lakka NS, Kuppan C, Rangasamy P. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Chin J Anal Chem. 2019;47(1):114-123. doi:10.1016/S1872-2040(18)61138-X. Available from: [Link]
-
Trivedi JK, Patel CJ, Patel MM. RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF MACITENTAN WITH ITS KNOWN AND UNKNOWN DEGRADATION IMPURITIES IN ITS TABLET DOSAGE FORM. Scilit. Available from: [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Published September 17, 2021. Available from: [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Published November 2005. Available from: [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Published April 24, 2024. Available from: [Link]
-
Ahmed M, Shetty S. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF MACITENTAN IN TABLET DOSAGE FORM. Semantic Scholar. Published 2018. Available from: [Link]
-
Singh S, Kumar A, Kumar R, et al. Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. J Liq Chromatogr Relat Technol. 2024;47(1-2):35-46. doi:10.1080/10826076.2023.2273619. Available from: [Link]
-
Lakka NS, Kuppan C, Rangasamy P. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. ResearchGate. Published January 2019. Available from: [Link]
-
Jetir. method development and validation of macitentan in pharmacetical tablet dosage forms by rp-hplc. Journal of Emerging Technologies and Innovative Research. Published December 2018. Available from: [Link]
-
Lakka NS, Kuppan C, Rangasamy P. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study]. Zhongguo Fenxi Huaxue. 2019;47(1):114-123. Available from: [Link]
-
Gol D, Dedania Z, Vijayenda S, et al. Stability Indicating RP-HPLC-DAD method for simultaneous estimation of tadalafil and macitentan in synthetic mixture for treatment of pulmonary arterial hypertension. Ann Pharm Fr. 2024;82(3):464-472. doi:10.1016/j.pharma.2023.10.006. Available from: [Link]
-
Unsal S, Uslu B. Development and Validation of Novel UPLC-MS/MS Method for the Analysis of Macitentan in Pharmaceutical Formulations. Bentham Science Publishers. Published August 1, 2019. Available from: [Link]
-
Unsal S, Uslu B. Development and validation of novel UPLC-MS/MS method for the analysis of macitentan in pharmaceutical formulations. MACHINERY. Available from: [Link]
-
Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Published November 5, 2025. Available from: [Link]
-
Pharmaffiliates. Macitentan-impurities. Available from: [Link]
-
Veeprho. This compound | CAS 441796-13-0. Available from: [Link]
-
Unsal S, Uslu B. A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension. ResearchGate. Published January 2019. Available from: [Link]
-
Alsante KM, Hatajik TD, Lohr LL, et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Published October 2, 2003. Available from: [Link]
-
SynThink Research Chemicals. N-Despropyl Macitentan Impurity | 1103522-45-7. Available from: [Link]
-
Singh S, Kumar A, Kumar R, et al. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal. 2013;3(3):159-168. doi:10.1016/j.jpha.2012.11.002. Available from: [Link]
Sources
- 1. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Secure Verification [machinery.mas.bg.ac.rs]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. tandfonline.com [tandfonline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Macitentan Bioanalysis: Navigating Cross-Reactivity with the N-Despropyl-N-ethyl Metabolite
For researchers, clinical scientists, and drug development professionals engaged in the study of Macitentan, the accurate quantification of the parent drug and its active metabolite, N-Despropyl-N-ethyl Macitentan (also known as ACT-132577 or Aprocitentan), is of paramount importance for pharmacokinetic, pharmacodynamic, and toxicological assessments. This guide provides an in-depth comparison of analytical methodologies, with a special focus on the potential for cross-reactivity in immunoassays and the robust specificity offered by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Significance of Specific Macitentan and Metabolite Quantification
Macitentan is an orally active dual endothelin receptor antagonist approved for the treatment of pulmonary arterial hypertension (PAH)[1][2]. Following administration, Macitentan is metabolized, primarily through oxidative depropylation, to form its major and pharmacologically active metabolite, ACT-132577[1][3]. This metabolite also exhibits endothelin receptor antagonism and contributes to the overall therapeutic effect[4]. Given that both the parent drug and its metabolite are active, distinguishing between the two is crucial for a comprehensive understanding of the drug's disposition and its pharmacological effects in patients.
The Challenge of Cross-Reactivity: A Structural Perspective
The potential for cross-reactivity in any ligand-binding assay, such as an immunoassay, is fundamentally linked to the structural similarity between the target analyte and other molecules present in the sample[5][6]. In the case of Macitentan and its N-despropyl metabolite, the structural difference is minimal, confined to the presence of a propyl group on the sulfamide nitrogen in the parent compound, which is absent in the metabolite.
Caption: Structural comparison of Macitentan and its active metabolite.
This high degree of structural homology presents a significant challenge for the development of a highly specific immunoassay. An antibody raised against Macitentan would have a high probability of recognizing and binding to ACT-132577, leading to an overestimation of the parent drug concentration. Conversely, an assay designed for the metabolite could potentially cross-react with the parent drug.
Comparative Analysis of Assay Methodologies
| Analytical Method | Principle | Specificity for Macitentan vs. Metabolite | Throughput | Development Complexity |
| Immunoassay (Hypothetical) | Antibody-antigen recognition | Potentially low to moderate due to high structural similarity, leading to cross-reactivity. | High | Moderate to High |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection | High; capable of baseline separation and independent quantification based on distinct parent and product ion masses. | Moderate | High |
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Given the critical need for specificity, LC-MS/MS has been established as the definitive method for the simultaneous quantification of Macitentan and ACT-132577 in biological matrices[7][8][9]. This technique offers unparalleled selectivity by combining the physical separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry.
Caption: LC-MS/MS workflow for specific quantification.
Recommended Experimental Protocol: LC-MS/MS for Simultaneous Quantification
This protocol is based on validated methods reported in the scientific literature[7][8].
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of Macitentan or a structurally similar compound not present in the samples).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 30% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Macitentan: m/z 589.0 → 203.3 (example transition, specific ions should be optimized).
-
ACT-132577: m/z 547.1 → 201.0 (example transition, specific ions should be optimized).
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for each analyte and the internal standard.
4. Data Analysis and Validation
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
-
Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and include assessments of linearity, accuracy, precision, selectivity, recovery, and matrix effects.
Conclusion and Recommendation
While immunoassays can offer high throughput for screening purposes, the inherent risk of cross-reactivity between Macitentan and its active metabolite, this compound, due to their high structural similarity, makes this methodology suboptimal for specific and accurate quantification. For rigorous pharmacokinetic and metabolic studies, a validated LC-MS/MS method is the unequivocal choice. The specificity afforded by chromatographic separation and mass-based detection ensures that the concentrations of both the parent drug and its active metabolite are determined without interference, providing reliable data for critical decision-making in drug development and clinical research.
References
-
The chemical structure of macitentan. ResearchGate. Available at: [Link]
-
Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
OPSUMIT (macitentan) Label. accessdata.fda.gov. Available at: [Link]
-
Chemical structures of macitentan and its major metabolite ACT-132577. ResearchGate. Available at: [Link]
-
Macitentan | C19H20Br2N6O4S | CID 16004692. PubChem. Available at: [Link]
-
Chemical structure of macitentan and its main metabolite ACT-132577. ResearchGate. Available at: [Link]
-
Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. Available at: [Link]
-
Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology | Oxford Academic. Available at: [Link]
-
(PDF) RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. ResearchGate. Available at: [Link]
-
Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. PubMed Central. Available at: [Link]
-
Interferences in Immunoassay. PMC - PubMed Central - NIH. Available at: [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. NIH. Available at: [Link]
-
NDA 204410 Pharmacology Review. accessdata.fda.gov. Available at: [Link]
-
Aprocitentan | C16H14Br2N6O4S | CID 25099191. PubChem. Available at: [Link]
-
N-Despropyl Macitentan-d4 | C18H18Br2N6O4S | CID 169449924. PubChem. Available at: [Link]
-
NDA 204410 Clinical Pharmacology Review. accessdata.fda.gov. Available at: [Link]
-
Structure of macitentan and its metabolites ACT-132577 and ACT-373898. ResearchGate. Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. PMC - NIH. Available at: [Link]
-
Macitentan-impurities. Pharmaffiliates. Available at: [Link]
-
This compound | 441796-13-0. SynZeal. Available at: [Link]
-
Macitentan for the treatment of pulmonary arterial hypertension. PMC - NIH. Available at: [Link]
-
Macitentan: An important addition to the treatment of pulmonary arterial hypertension. PMC. Available at: [Link]
-
A Pulmonary Arterial Hypertension Study With Macitentan to Validate the PAH-SYMPACT™ in France, Italy and Spain. ClinicalTrials.gov. Available at: [Link]
Sources
- 1. Macitentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of the Potency of Macitentan and its Metabolites
An In-depth Guide for Researchers in Drug Development
This guide provides a detailed comparison of the endothelin receptor antagonist Macitentan and its primary active metabolite, N-Despropyl-Macitentan (ACT-132577). While the initial inquiry focused on N-Despropyl-N-ethyl Macitentan, a comprehensive literature search revealed that this compound is classified as a process impurity or related substance of Macitentan, with no publicly available data on its pharmacological potency. Consequently, this guide will focus on the well-documented and clinically relevant comparison between Macitentan and its active metabolite, ACT-132577, to provide meaningful insights for the scientific community.
Introduction: The Endothelin System and its Antagonism
The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1), plays a significant role in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH)[1]. ET-1 exerts its effects by binding to two G protein-coupled receptor subtypes: ETA and ETB[2]. The activation of these receptors on vascular smooth muscle cells leads to vasoconstriction and cellular proliferation[2].
Macitentan is an orally active, potent dual ETA and ETB receptor antagonist developed for the long-term treatment of PAH[1][3]. Its design as a dual antagonist is intended to provide a more comprehensive blockade of the endothelin system[4]. In vivo, Macitentan is metabolized, primarily by the cytochrome P450 enzyme CYP3A4, to a major and pharmacologically active metabolite, N-Despropyl-Macitentan, also known as ACT-132577[2][3][4]. This metabolite also functions as a dual endothelin receptor antagonist and contributes to the overall therapeutic effect of Macitentan[4][5]. Understanding the relative potencies of the parent drug and its active metabolite is crucial for a complete pharmacological assessment.
The Endothelin Signaling Pathway
The following diagram illustrates the signaling cascade initiated by endothelin-1 and the points of intervention by dual endothelin receptor antagonists like Macitentan and ACT-132577.
Caption: Endothelin-1 signaling and antagonism by Macitentan/ACT-132577.
Comparative Potency of Macitentan and N-Despropyl-Macitentan (ACT-132577)
In vitro functional assays are instrumental in determining the inhibitory potency of endothelin receptor antagonists. The data consistently show that while N-Despropyl-Macitentan (ACT-132577) is a potent antagonist, it is less potent than its parent compound, Macitentan.
| Compound | Target Receptor | Potency Metric | Value | Receptor Selectivity (ETA/ETB) | Reference |
| Macitentan | ETA / ETB | 5-fold more potent than ACT-132577 | - | ~50 | [2] |
| N-Despropyl-Macitentan (ACT-132577) | ETA / ETB | ~5-fold less potent than Macitentan on ETA | - | ~16 | [2] |
Note: Specific IC50 or Ki values from a single direct comparative study were not consistently available across the literature; however, the relative potency is well-established.
The data indicate that Macitentan has a higher selectivity for the ETA receptor compared to the ETB receptor than its metabolite, ACT-132577[6]. Despite being less potent, ACT-132577 still exhibits nanomolar inhibitory constants and contributes significantly to the overall pharmacological effect of Macitentan, in part due to its longer half-life[3][5][7].
Experimental Methodologies for Potency Determination
The determination of the potency of endothelin receptor antagonists relies on robust in vitro assays. The following are representative protocols for a radioligand binding assay and a functional vasodilation assay.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of Macitentan and N-Despropyl-Macitentan for the ETA and ETB receptors.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues known to express high levels of ETA or ETB receptors in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a multi-well plate, add the prepared cell membranes, a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1), and varying concentrations of the unlabeled test compounds (Macitentan or N-Despropyl-Macitentan). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Functional Vasodilation Assay
This ex vivo assay measures the ability of a compound to inhibit the contraction of isolated blood vessels induced by an endothelin receptor agonist.
Objective: To assess the functional antagonist potency of Macitentan and N-Despropyl-Macitentan.
Experimental Workflow:
Caption: Workflow for a functional vasodilation assay.
Step-by-Step Protocol:
-
Tissue Preparation: Euthanize a laboratory animal (e.g., a rat) and carefully dissect a suitable artery, such as the thoracic aorta. Clean the artery of adherent connective tissue and cut it into rings of 2-3 mm in length. The endothelium may be removed by gentle rubbing of the intimal surface if endothelium-independent effects are to be studied.
-
Mounting: Suspend the arterial rings in organ baths filled with a physiological salt solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension, with periodic washing.
-
Pre-incubation: Add varying concentrations of Macitentan or N-Despropyl-Macitentan to the organ baths and incubate for a defined period.
-
Contraction: Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ baths and recording the resulting contraction.
-
Data Analysis: Compare the concentration-response curves to ET-1 in the absence and presence of the antagonist. The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Conclusion
Macitentan is a potent dual endothelin receptor antagonist that is metabolized to the active compound N-Despropyl-Macitentan (ACT-132577). While both molecules contribute to the therapeutic effect, in vitro studies have established that Macitentan is approximately five times more potent than its metabolite at the ETA receptor. This difference in potency, along with their respective pharmacokinetic profiles, contributes to the overall clinical efficacy of Macitentan in the treatment of pulmonary arterial hypertension. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel endothelin receptor antagonists.
References
-
Iglarz, M., Binkert, C., Morrison, K., et al. (2008). Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 736-745. [Link]
-
Gatfield, J., Mueller Grandjean, C., Sasse, T., Clozel, M., & Nayler, O. (2012). Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells. PLoS One, 7(10), e47662. [Link]
-
Sidharta, P. N., Treiber, A., & Dingemanse, J. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(5), 457–471. [Link]
-
Dingemanse, J., Sidharta, P. N., Maddrey, W. C., Rubin, L. J., & Mickail, H. (2014). Efficacy, safety and clinical pharmacology of macitentan in comparison to other endothelin receptor antagonists in the treatment of pulmonary arterial hypertension. Expert Opinion on Drug Safety, 13(3), 391-405. [Link]
-
Vachiéry, J. L., & Galiè, N. (2018). Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand?. European Respiratory Review, 27(150), 180063. [Link]
-
Sidharta, P. N., van Giersbergen, P. L., & Dingemanse, J. (2013). Macitentan: entry-into-humans study with a new endothelin receptor antagonist. European Journal of Clinical Pharmacology, 69(8), 1517-1524. [Link]
-
Bruderer, S., et al. (2012). Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans. Xenobiotica, 42(10), 999-1010. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
Patel, T. R., & McKeage, K. (2014). Macitentan: a review of its use in patients with pulmonary arterial hypertension. American Journal of Cardiovascular Drugs, 14(2), 143-152. [Link]
-
Kunita, A., et al. (2018). Safety, efficacy, and clinical utility of macitentan in the treatment of pulmonary arterial hypertension. Drug Design, Development and Therapy, 12, 1213–1222. [Link]
-
Chetty, S. S., & Pan, X. Q. (2016). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Journal of Pharmacology and Pharmacotherapeutics, 7(2), 57–63. [Link]
-
Sharma, K., & Kumar, A. (2014). A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. Journal of Pharmaceutical Sciences and Research, 6(1), 1-8. [Link]
-
ResearchGate. (n.d.). Structure of macitentan and its metabolites ACT-132577 and ACT-373898. [Link]
-
ResearchGate. (n.d.). Chemical structures of macitentan and its major metabolite ACT-132577. [Link]
-
Patsnap Synapse. (2024, June 14). What is Macitentan used for?[Link]
Sources
- 1. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, efficacy, and clinical utility of macitentan in the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Analysis of Macitentan and its Active Metabolite, N-Despropyl-N-ethyl Macitentan (ACT-132577)
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of treatments for pulmonary arterial hypertension (PAH), Macitentan (Opsumit®) stands out as a potent dual endothelin receptor antagonist (ERA).[1][2][3] Its efficacy, however, is not solely attributable to the parent drug. Upon administration, Macitentan is metabolized to a major and pharmacologically active metabolite, N-Despropyl-N-ethyl Macitentan, also known as ACT-132577.[2][3][4][5] This guide provides an in-depth pharmacokinetic comparison of Macitentan and ACT-132577, offering insights into their distinct profiles and synergistic contribution to the overall therapeutic effect. Understanding these nuances is critical for researchers in the field of drug metabolism and pharmacokinetics, as well as for clinicians seeking to optimize patient outcomes.
Metabolic Transformation: From Prodrug to Active Moiety
Macitentan undergoes oxidative depropylation to form ACT-132577.[4][6] This metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C19.[2][7][8] The resulting metabolite, ACT-132577, is not merely a byproduct but a significant contributor to the drug's sustained pharmacological activity.[2][7]
Caption: Metabolic pathway of Macitentan to its active metabolite, ACT-132577.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of Macitentan and ACT-132577 exhibit key differences that influence the drug's overall clinical effect. Following oral administration, Macitentan is slowly absorbed.[3][9] The formation of ACT-132577 is also slow, and it possesses a significantly longer half-life than the parent compound, leading to its accumulation upon multiple dosing.[10][11]
| Pharmacokinetic Parameter | Macitentan | This compound (ACT-132577) |
| Time to Maximum Plasma Concentration (Tmax) | ~8-30 hours[3] | ~30-48 hours[3][11] |
| Apparent Elimination Half-Life (t½) | ~16-18.5 hours[3][9][10] | ~40-66 hours[3][9][10] |
| Apparent Volume of Distribution (Vd/F) | ~50 L[3][6] | ~40 L[3][6] |
| Plasma Protein Binding | >99%[3][12] | >99%[3][12] |
| Accumulation Factor (multiple dosing) | ~1.5 to 2-fold[11][13] | ~7 to 12-fold[14] |
| Relative Potency (ETA/ETB Receptor Antagonism) | 50-fold more selective for ETA over ETB[6][15] | 16-fold more selective for ETA over ETB[6] |
Experimental Protocol for a Human Pharmacokinetic Study
To elucidate the pharmacokinetic profiles of Macitentan and ACT-132577, a robust clinical study design is paramount. The following protocol outlines a standard approach for a single-dose, open-label study in healthy subjects.
1. Subject Selection and Screening:
-
Enroll healthy male and female volunteers, typically aged 18-45.
-
Conduct a thorough medical history, physical examination, and clinical laboratory tests to ensure the absence of underlying health conditions.
-
Obtain written informed consent from all participants.
2. Study Design and Dosing:
-
This is a single-center, open-label, single-dose study.
-
Following an overnight fast, subjects receive a single oral dose of 10 mg Macitentan.[4][16]
-
Standardized meals are provided at specified times post-dose.
3. Pharmacokinetic Blood Sampling:
-
Collect serial venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-defined time points.
-
Typical sampling schedule: pre-dose (0 hours), and at 1, 2, 4, 6, 8, 12, 24, 36, 48, 72, 96, and 120 hours post-dose.
-
Immediately centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -20°C or lower until analysis.
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Macitentan and ACT-132577 in human plasma.[3][9]
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, and stability.
5. Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters for both Macitentan and ACT-132577 from the plasma concentration-time data.
-
Parameters to be calculated include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), t½, Vd/F, and clearance (CL/F).
-
Software such as WinNonlin® or Phoenix® is commonly used for these calculations.
6. Safety and Tolerability Monitoring:
-
Monitor subjects for any adverse events throughout the study.
-
Record vital signs (blood pressure, heart rate), and perform clinical laboratory tests at the end of the study.
Caption: Experimental workflow for a clinical pharmacokinetic study of Macitentan.
Clinical and Research Implications
The distinct pharmacokinetic profiles of Macitentan and ACT-132577 have significant clinical implications. The long half-life of ACT-132577 and its substantial accumulation with once-daily dosing contribute to the sustained and consistent endothelin receptor blockade, which is crucial for the long-term management of PAH.[2][10] This prolonged activity ensures a stable therapeutic effect over the 24-hour dosing interval.
For researchers, the dual contribution of the parent drug and its active metabolite necessitates a comprehensive assessment in any new drug interaction studies or investigations in special populations.[16] For instance, the impact of CYP3A4 inhibitors or inducers on the exposure of both Macitentan and ACT-132577 must be carefully evaluated.[8] While studies have shown that hepatic or renal impairment does not necessitate a dose adjustment for Macitentan, the exposure to its metabolites was also assessed in these studies.[3][16]
References
-
Sidharta, P. N., Lindegger, N., Ulč, I., & Dingemanse, J. (2014). Pharmacokinetics of the novel dual endothelin receptor antagonist macitentan in subjects with hepatic or renal impairment. Journal of Clinical Pharmacology, 54(3), 291–300. [Link]
-
Issac, M., Dingemanse, J., & Sidharta, P. N. (2017). Pharmacokinetics of Macitentan in Patients With Pulmonary Arterial Hypertension and Comparison With Healthy Subjects. Journal of Clinical Pharmacology, 57(8), 997–1004. [Link]
-
Bruderer, S., Hopfgartner, G., Seiberling, M., Wank, J., & Dingemanse, J. (2012). Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans. Xenobiotica, 42(9), 901–910. [Link]
-
Patsnap. (2024). What is the mechanism of Macitentan? Patsnap Synapse. [Link]
-
Sidharta, P. N., van Giersbergen, P. L., & Dingemanse, J. (2013). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 52(8), 615–632. [Link]
-
Gatpande, P., Singh, S. K., & Singh, P. (2015). A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. Journal of Pharmaceutical Sciences and Research, 7(5), 263-271. [Link]
-
ResearchGate. (n.d.). Structure of macitentan and its metabolites ACT-132577 and ACT-373898. ResearchGate. [Link]
-
de Kanter, R., van Giersbergen, P. L., Gnerre, C., & Dingemanse, J. (2015). Physiologically-Based Pharmacokinetic Modeling of Macitentan: Prediction of Drug-Drug Interactions. Clinical Pharmacokinetics, 54(12), 1275–1285. [Link]
-
Bruderer, S., Hopfgartner, G., Seiberling, M., Wank, J., & Dingemanse, J. (2012). Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans. Xenobiotica, 42(9), 901-910. [Link]
-
Kummer, O., Haschke, M., Wank, J., & Dingemanse, J. (2009). Macitentan: entry-into-humans study with a new endothelin receptor antagonist. European Journal of Clinical Pharmacology, 65(10), 985–992. [Link]
-
ResearchGate. (n.d.). Chemical structures of macitentan and its major metabolite ACT-132577. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2012). 204410Orig1s000. accessdata.fda.gov. [Link]
-
ResearchGate. (n.d.). Effects of other drugs on macitentan and ACT-132577 pharmacokinetics. ResearchGate. [Link]
-
ResearchGate. (n.d.). Absorption, Distribution, Metabolism, and Excretion of Macitentan, a Dual Endothelin Receptor Antagonist, in Humans. ResearchGate. [Link]
-
Iglarz, M., Binkert, C., Morrison, K., Fischli, W., Gatfield, J., & Clozel, M. (2008). Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 736–745. [Link]
-
U.S. Food and Drug Administration. (2013). 204410Orig1s000. accessdata.fda.gov. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic variables of macitentan in healthy subjects after... ResearchGate. [Link]
-
ResearchGate. (n.d.). A Population Pharmacokinetic Model of Macitentan and Its Active Metabolite Aprocitentan in Healthy Volunteers and Patients with Pulmonary Arterial Hypertension. ResearchGate. [Link]
-
ResearchGate. (n.d.). Comparison of the dissolution and pharmacokinetic profiles of two galenical formulations of the endothelin receptor antagonist macitentan. ResearchGate. [Link]
-
Sidharta, P. N., Kuth, F., & Dingemanse, J. (2012). Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects. British Journal of Clinical Pharmacology, 74(3), 503–510. [Link]
-
Shin, K. H., Kim, Y. H., Kim, J., Kim, S. H., & Lee, S. Y. (2014). Pharmacokinetic-pharmacodynamic relationships of macitentan, a new endothelin receptor antagonist, after multiple dosing in healthy Korean subjects. European Journal of Drug Metabolism and Pharmacokinetics, 39(4), 271–279. [Link]
-
ResearchGate. (n.d.). Efficacy, safety and clinical pharmacology of macitentan in comparison to other endothelin receptor antagonists in the treatment of pulmonary arterial hypertension. ResearchGate. [Link]
Sources
- 1. Pharmacokinetics of Macitentan in Patients With Pulmonary Arterial Hypertension and Comparison With Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. Physiologically-Based Pharmacokinetic Modeling of Macitentan: Prediction of Drug-Drug Interactions [pubmed.ncbi.nlm.nih.gov]
- 9. Macitentan: entry-into-humans study with a new endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic-pharmacodynamic relationships of macitentan, a new endothelin receptor antagonist, after multiple dosing in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Pharmacokinetics of the novel dual endothelin receptor antagonist macitentan in subjects with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Despropyl-Macitentan and Other Macitentan Metabolites for Drug Development Professionals
In the landscape of endothelin receptor antagonists (ERAs), macitentan stands out for its clinical efficacy in treating pulmonary arterial hypertension (PAH). However, a comprehensive understanding of its metabolic fate is crucial for researchers and drug development professionals. This guide provides an in-depth comparison of N-despropyl-macitentan (also known as ACT-132577 or aprocitentan), the major active metabolite of macitentan, with its parent drug and other key metabolites. We will delve into their pharmacological profiles, supported by experimental data and detailed protocols for their characterization.
The Metabolic Journey of Macitentan: An Overview
Macitentan is a dual endothelin receptor antagonist, targeting both the endothelin A (ETA) and endothelin B (ETB) receptors.[1] Its therapeutic effects are not solely attributable to the parent compound; its metabolism gives rise to several molecules with distinct pharmacological activities.[2][3] The primary metabolic pathway involves the cytochrome P450 (CYP) enzyme system, predominantly CYP3A4, which leads to the formation of its major active metabolite, N-despropyl-macitentan (ACT-132577), through oxidative depropylation.[3][4] Another notable, albeit inactive, metabolite is ACT-373898, formed via oxidative cleavage.[2][4]
The significance of N-despropyl-macitentan lies in its own substantial pharmacological activity and its pharmacokinetic profile, which contributes significantly to the overall therapeutic effect of macitentan.[4][5] Understanding the nuances of this active metabolite in comparison to macitentan and other metabolites is paramount for optimizing therapeutic strategies and developing next-generation ERAs.
Caption: Metabolic pathway of Macitentan.
Comparative Pharmacological and Pharmacokinetic Profiles
A direct comparison of macitentan and its primary active metabolite, N-despropyl-macitentan, reveals important distinctions in their potency, selectivity, and pharmacokinetic properties. While other metabolites are formed, they are either pharmacologically inactive or present in much lower concentrations, making N-despropyl-macitentan the most significant contributor to macitentan's overall activity profile.
| Parameter | Macitentan | N-Despropyl-Macitentan (ACT-132577/Aprocitentan) | Other Metabolites (e.g., ACT-373898) |
| Pharmacological Activity | Active dual ETA/ETB antagonist[1] | Active dual ETA/ETB antagonist[6] | Generally inactive or significantly less active[4] |
| Potency | High | Approximately 5-fold less potent than macitentan[3][7] | N/A |
| Receptor Selectivity (ETA/ETB) | ~50-fold selective for ETA[3] | ETA/ETB inhibitory potency ratio of 16[3] | N/A |
| Half-life (t1/2) | ~16 hours[8] | ~44-48 hours[6][8] | Varies |
| Time to Peak Plasma Concentration (Tmax) | ~8 hours | ~30 hours[8] | Varies |
| Plasma Protein Binding | >99% | >99%[9] | Varies |
Data Interpretation and Experimental Rationale:
The extended half-life of N-despropyl-macitentan (aproximately 44-48 hours) compared to macitentan (approximately 16 hours) is a critical factor in the sustained therapeutic effect observed with once-daily dosing of macitentan.[6][8] This prolonged presence in the circulation ensures continuous endothelin receptor blockade. While N-despropyl-macitentan is less potent than its parent compound, its substantial exposure (higher AUC) compensates for this, contributing significantly to the overall clinical efficacy.[3][7]
The shift in receptor selectivity, with macitentan being more selective for the ETA receptor, is another noteworthy difference. The rationale for developing dual ETA/ETB antagonists stems from the understanding that both receptor subtypes are involved in the pathophysiology of diseases like PAH.[10] The slightly different selectivity profiles of the parent drug and its active metabolite may offer a broader spectrum of action.
Experimental Protocols for Characterization
To empirically determine and compare the pharmacological profiles of macitentan and its metabolites, a series of well-established in vitro assays are essential. The following protocols provide a detailed, step-by-step guide for researchers.
Endothelin Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of macitentan and its metabolites for the ETA and ETB receptors.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the endothelin receptors. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki).
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[11]
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation (typically 5-20 µg of protein per well).[11]
-
Add increasing concentrations of the test compound (macitentan or its metabolites).
-
Add a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) at a concentration at or below its Kd value.[7]
-
For total binding, add only the radioligand and membranes. For non-specific binding, add an excess of an unlabeled endothelin ligand.
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[11]
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.[7][11]
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[11]
-
-
Detection and Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive receptor binding assay.
Calcium Mobilization Functional Assay
Objective: To assess the functional antagonist activity of macitentan and its metabolites by measuring their ability to inhibit endothelin-1-induced intracellular calcium mobilization.
Principle: Activation of ETA and ETB receptors, which are Gq-coupled G-protein coupled receptors (GPCRs), leads to an increase in intracellular calcium concentration ([Ca2+]i). This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to measure changes in [Ca2+]i upon receptor activation and its inhibition by an antagonist.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing endothelin receptors (e.g., human pulmonary arterial smooth muscle cells) in a 96- or 384-well plate and incubate overnight.[5]
-
Remove the culture medium and wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Prepare a loading buffer containing a cell-permeant calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.[3][4]
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test antagonist (macitentan or its metabolites) to the wells and incubate for a predetermined time to allow for receptor binding.
-
-
Agonist Stimulation and Signal Detection:
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR instrument).
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of endothelin-1 (ET-1) to stimulate the receptors.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the response as a percentage of the maximal ET-1 response against the log concentration of the antagonist.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the ET-1-induced calcium mobilization.
-
CRE-Luciferase Reporter Gene Assay
Objective: To measure the functional antagonism of macitentan and its metabolites through a downstream signaling pathway.
Principle: While ET receptors primarily signal through Gq, they can also couple to Gs, leading to the activation of the cAMP/PKA pathway and subsequent transcription from cAMP Response Element (CRE). This assay utilizes a reporter gene (luciferase) under the control of a CRE promoter. Inhibition of ET-1-induced luciferase expression by an antagonist is measured.
Methodology:
-
Cell Transfection:
-
Compound Treatment:
-
Treat the cells with varying concentrations of the test antagonist (macitentan or its metabolites) for a short pre-incubation period.
-
Stimulate the cells with an appropriate concentration of ET-1.
-
-
Incubation and Lysis:
-
Luminescence Measurement and Analysis:
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log concentration of the antagonist to determine the IC50 value.
-
LC-MS/MS for Pharmacokinetic Analysis
Objective: To quantify the concentrations of macitentan and its metabolites in biological matrices (e.g., plasma) to determine pharmacokinetic parameters.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used to separate, identify, and quantify compounds in a complex mixture.
Methodology:
-
Sample Preparation:
-
To a plasma sample, add an internal standard (a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding a solvent like acetonitrile.[15]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
LC Separation:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Use a suitable column (e.g., C18) and a mobile phase gradient to separate macitentan and its metabolites.[15]
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The analytes are ionized (e.g., by electrospray ionization).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for highly selective and sensitive quantification.[15]
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentrations of macitentan and its metabolites in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as half-life, Cmax, and AUC.
-
Caption: Comparative receptor affinities of Macitentan and its active metabolite.
Conclusion
The pharmacological activity of macitentan is a composite of the parent drug and its primary active metabolite, N-despropyl-macitentan (ACT-132577/aprocitentan). While macitentan is more potent, its metabolite possesses a significantly longer half-life, contributing to a sustained therapeutic effect.[6][8] A thorough understanding of the distinct pharmacological and pharmacokinetic profiles of these entities is indispensable for the rational design and development of novel endothelin receptor antagonists. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of such compounds, enabling researchers to make informed decisions in their drug discovery and development endeavors.
References
-
Patel, T. R., & Dhillon, S. (2014). Macitentan: A Review of Its Use in Patients with Pulmonary Arterial Hypertension. American Journal of Cardiovascular Drugs, 14(6), 465–476. [Link]
-
Sidharta, P. N., van Giersbergen, P. L. M., & Dingemanse, J. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(3), 229–243. [Link]
-
ResearchGate. (n.d.). Structure of macitentan and its metabolites ACT-132577 and ACT-373898. Retrieved from [Link]
-
Bruderer, S., Äänismaa, P., Homery, M. C., Häusler, M., Landolt, H., & Dingemanse, J. (2012). Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects. British Journal of Clinical Pharmacology, 73(3), 412–422. [Link]
-
Cains, T., S. C. C. Grant, and P. J. C. Dooley. "Comparative adherence of macitentan versus ambrisentan and bosentan in Australian patients with pulmonary arterial hypertension: a retrospective real-world database study." Respirology 25 (2020): 59-60. [Link]
-
Wikipedia contributors. (2023, December 28). Macitentan. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Sidharta, P. N., van Giersbergen, P. L. M., & Dingemanse, J. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Angeli, F., Reboldi, G., & Verdecchia, P. (2021). Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension. High Blood Pressure & Cardiovascular Prevention, 28(5), 413–418. [Link]
-
Iglarz, M., Binkert, C., Morrison, K., Fischli, W., Gatfield, J., Treiber, A., ... & Clozel, M. (2008). Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. The Journal of pharmacology and experimental therapeutics, 327(3), 736-745. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Zhang, H., Qiao, A., Yang, L., et al. (2023). Structural basis of peptide recognition and activation of endothelin receptors. Nature Communications, 14(1), 1234. [Link]
-
Sidharta, P. N., van Giersbergen, P. L. M., & Dingemanse, J. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(3), 229–243. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2019). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MACITENTAN IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECT. [Link]
-
BPS Bioscience. (n.d.). CRE/CREB Reporter Assay Kit. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). aprocitentan. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay? Retrieved from [Link]
-
U.S. Food and Drug Administration. (2012). 204410Orig1s000. [Link]
-
Zhang, L., Wang, Y., Zhang, Y., et al. (2023). Effects of bergapten on the pharmacokinetics of macitentan in rats both in vitro and in vivo. Xenobiotica, 53(7), 619-628. [Link]
-
Universität Würzburg. (2016). Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways. [Link]
-
Yao, Y., & Fan, B. (2023). Aprocitentan: A new development of resistant hypertension. Clinical and Experimental Hypertension, 45(1), 220-226. [Link]
-
Ingenta Connect. (n.d.). Simultaneous LC-MS analysis of plasma concentrations of sildenafil, tadalafil, bosentan, ambrisentan, and macitentan in patients. Retrieved from [Link]
-
GenScript. (n.d.). 293/CRE-Luciferase Host Cell Line. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. ijpcbs.com [ijpcbs.com]
A Comparative Guide to the In Vitro and In Vivo Activity of N-Despropyl-N-ethyl Macitentan
For researchers, scientists, and drug development professionals, understanding the translational journey of a drug candidate from benchtop assays to preclinical models is paramount. This guide provides an in-depth comparison of the in vitro and in vivo activity of N-Despropyl-N-ethyl Macitentan, the major and pharmacologically active metabolite of Macitentan (Opsumit®). Macitentan is a potent dual endothelin (ET) receptor antagonist approved for the treatment of pulmonary arterial hypertension (PAH).[1][2] The sustained therapeutic effect of Macitentan is, in part, attributable to the activity of this compound (also known as ACT-132577).[3][4] This guide will dissect the experimental data that underpins our understanding of this active metabolite and its correlation between in vitro potency and in vivo efficacy.
Introduction: The Endothelin System and the Role of Macitentan and its Active Metabolite
The endothelin system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1), plays a crucial role in the pathophysiology of various cardiovascular diseases, including PAH.[4][5] ET-1 exerts its effects through two receptor subtypes: ETA and ETB.[6] The ETA receptor is primarily associated with vasoconstriction and cell proliferation, while the ETB receptor has a dual role, mediating both vasodilation and ET-1 clearance, but also vasoconstriction in certain vascular smooth muscle cells.[6][7]
Macitentan and its active metabolite, this compound, are dual antagonists of both ETA and ETB receptors.[3][8] This dual antagonism is believed to provide a more comprehensive blockade of the deleterious effects of ET-1.[4] Macitentan is metabolized in vivo to form this compound (ACT-132577), which contributes significantly to the overall pharmacological effect.[3][8] Understanding the activity profile of this metabolite is therefore critical for a complete picture of Macitentan's therapeutic action.
In Vitro Activity Profile
The initial characterization of any endothelin receptor antagonist involves a battery of in vitro assays to determine its potency, selectivity, and mechanism of receptor interaction.
Receptor Binding Affinity
Receptor binding assays are fundamental in determining the affinity of a ligand for its target. For this compound, these assays typically involve radioligand displacement studies using cell membranes overexpressing human ETA and ETB receptors.
Comparative Receptor Binding Affinity (IC50, nM)
| Compound | ETA Receptor | ETB Receptor | ETA/ETB Selectivity Ratio |
| Macitentan | ~0.5 nM | ~25 nM | ~50 |
| This compound (ACT-132577) | ~2.5 nM | ~40 nM | ~16 |
Data synthesized from multiple sources.[3][8][9]
As the data indicates, this compound is a potent antagonist at both receptors, albeit approximately fivefold less potent than its parent compound, Macitentan, at the ETA receptor.[3][8] The selectivity ratio for the ETA receptor over the ETB receptor is also lower for the metabolite compared to the parent drug.[3][9]
Functional Antagonism
Beyond simple binding, functional assays are crucial to assess the ability of an antagonist to inhibit the physiological response triggered by an agonist. These assays often utilize isolated tissues or cultured cells.
Experimental Protocol: Functional Assay in Isolated Rat Aorta (ETA Receptor)
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The endothelium is denuded by gentle rubbing of the intimal surface.
-
Mounting: The aorta is cut into 2-3 mm rings and mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Contraction: A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.
-
Antagonist Incubation: After washout and re-equilibration, the tissues are incubated with varying concentrations of this compound or vehicle for a predetermined period (e.g., 60 minutes).
-
Challenge: The concentration-response curve to ET-1 is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the ET-1 concentration-response curve is used to calculate the pA2 value, a measure of antagonist potency.
A similar protocol can be employed using isolated rat trachea to assess ETB receptor-mediated contraction, typically induced by the selective ETB agonist sarafotoxin S6c.[8]
Comparative Functional Antagonism (pA2 / IC50)
| Compound | ETA (Rat Aorta) | ETB (Rat Trachea) |
| Macitentan | High Potency | Potent |
| This compound (ACT-132577) | Potent | Potent |
Qualitative comparison based on published literature.[8]
Functional assays confirm that this compound effectively antagonizes ET-1-induced vasoconstriction, demonstrating its functional activity in a physiological context.[8]
In Vivo Efficacy
The ultimate test of a drug candidate's potential lies in its performance in living organisms. For endothelin receptor antagonists, in vivo models of diseases like pulmonary arterial hypertension are indispensable for evaluating efficacy.
Animal Models of Pulmonary Arterial Hypertension
Several animal models are used to mimic the pathophysiology of human PAH.[10] The monocrotaline-induced PAH model in rats is a widely used and well-characterized model.[11]
Experimental Protocol: Monocrotaline-Induced PAH in Rats
-
Induction: Male Sprague-Dawley rats receive a single subcutaneous injection of monocrotaline (MCT) (e.g., 60 mg/kg) to induce PAH.
-
Treatment: Following MCT injection, rats are orally administered either vehicle, Macitentan, or this compound daily for a specified period (e.g., 4 weeks).
-
Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle to measure right ventricular systolic pressure (RVSP), an indicator of pulmonary artery pressure.
-
Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of RV weight to LV+S weight (Fulton's index) is calculated as a measure of right ventricular hypertrophy.
-
Histopathology: Lung tissue is collected for histological analysis to assess pulmonary vascular remodeling.
Comparative In Vivo Efficacy in a Rat Model of PAH
| Treatment Group | Right Ventricular Systolic Pressure (RVSP) | Right Ventricular Hypertrophy (Fulton's Index) | Survival |
| Control | Normal | Normal | 100% |
| MCT + Vehicle | Significantly Increased | Significantly Increased | Reduced |
| MCT + Macitentan | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle | Markedly Improved |
| MCT + this compound | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle | Improved |
Qualitative comparison based on the expected outcomes from published studies on Macitentan.[8]
In vivo studies demonstrate that both Macitentan and its active metabolite can effectively attenuate the development of pulmonary hypertension and right ventricular hypertrophy, and improve survival in animal models of PAH.[8]
In Vitro-In Vivo Correlation (IVIVC)
A strong in vitro-in vivo correlation is the cornerstone of predictive drug development. For this compound, the data reveals a consistent and logical progression from in vitro activity to in vivo efficacy.
The potent dual endothelin receptor antagonism observed in the in vitro binding and functional assays directly translates to the observed therapeutic effects in the in vivo PAH models. The ability of this compound to block ET-1-induced vasoconstriction in isolated arteries is the mechanistic basis for its ability to reduce pulmonary arterial pressure in living animals.
Furthermore, the pharmacokinetic profile of Macitentan and this compound is a critical component of the IVIVC. Macitentan has a half-life of approximately 16 hours in humans, while its active metabolite, this compound, has an even longer half-life of about 48 hours.[6][12] This prolonged exposure to a pharmacologically active metabolite ensures sustained receptor blockade and contributes significantly to the once-daily dosing regimen and the overall efficacy of Macitentan.[3][13]
The slightly lower in vitro potency of this compound compared to Macitentan is compensated for by its higher and more sustained plasma concentrations.[3] This interplay between potency and pharmacokinetics underscores the importance of evaluating both the parent drug and its major active metabolites to fully understand the in vivo pharmacological effects.
Visualizing the Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Sources
- 1. INTRODUCTION - Macitentan (Opsumit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 5. What is Macitentan used for? [synapse.patsnap.com]
- 6. Macitentan - Wikipedia [en.wikipedia.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ahajournals.org [ahajournals.org]
- 12. karger.com [karger.com]
- 13. Macitentan in Pulmonary Arterial Hypertension: A Focus on Combination Therapy in the SERAPHIN Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation for the Quantification of N-Despropyl-N-ethyl Macitentan in Human Plasma
This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for N-Despropyl-N-ethyl Macitentan, a critical analog in the bioanalysis of the dual endothelin receptor antagonist, Macitentan. This document is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of bioanalytical data across different testing facilities.
Introduction: The Significance of Precise Bioanalysis in Macitentan Research
Macitentan is an oral medication approved for the treatment of pulmonary arterial hypertension (PAH)[1]. Understanding its pharmacokinetics is crucial for optimizing therapeutic outcomes. Macitentan is metabolized in the body to a major and pharmacologically active metabolite, ACT-132577 (N-Despropyl Macitentan)[2][3]. Accurate measurement of both the parent drug and its active metabolite is essential during clinical trials.
To achieve the high sensitivity and specificity required for pharmacokinetic studies, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique[4]. In such assays, a stable, isotopically labeled or a structurally similar analog is used as an internal standard (IS) to ensure accuracy and precision. This compound serves as a key synthetic analog, often utilized for research and as a potential internal standard in the bioanalysis of Macitentan and its primary metabolite. Therefore, ensuring that different laboratories can reliably and consistently measure this analog is paramount for the integrity of clinical study data.
This guide details a robust inter-laboratory validation, or cross-validation, protocol for an LC-MS/MS method for the determination of this compound in human plasma. The principles outlined are grounded in the guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA)[4][5].
The Reference Analytical Method: A Foundation for Comparison
A sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma was developed. The rationale behind the chosen methodology is to ensure robust performance and transferability between laboratories.
Sample Preparation: Protein Precipitation
Protein precipitation was selected for its simplicity, speed, and suitability for high-throughput analysis. This technique effectively removes the majority of proteinaceous matrix components that can interfere with the analysis.
Protocol:
-
To 50 µL of human plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of Macitentan).
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Liquid Chromatography: Rapid and Efficient Separation
A reversed-phase ultra-high-performance liquid chromatography (UHPLC) system is employed for rapid and efficient separation of the analyte from endogenous plasma components.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry: Sensitive and Specific Detection
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection.
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 575.0 | 203.1 | 35 |
| Internal Standard (IS) | To be optimized | To be optimized | To be optimized |
Inter-Laboratory Validation Study Design
The inter-laboratory validation, or cross-validation, is designed to demonstrate that the analytical method is transferable and provides comparable results when performed by different laboratories. This is a critical step before analyzing clinical samples at multiple sites[6][7]. The study involves three independent laboratories (Lab A, Lab B, and Lab C).
Validation Parameters
The validation will assess the following key parameters in accordance with international guidelines[8][9]:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
The overall workflow of the validation study is depicted in the following diagram:
Caption: Inter-laboratory validation workflow.
Comparative Performance Data
The following tables summarize the hypothetical, yet realistic, data obtained from the inter-laboratory validation study.
Accuracy and Precision
The accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).
Table 3: Inter-Laboratory Accuracy and Precision Data
| Lab | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| A | LLOQ | 1.0 | 0.95 | 95.0 | 8.2 |
| LQC | 3.0 | 2.91 | 97.0 | 5.5 | |
| MQC | 50 | 51.5 | 103.0 | 4.1 | |
| HQC | 150 | 147.0 | 98.0 | 3.8 | |
| B | LLOQ | 1.0 | 1.08 | 108.0 | 10.5 |
| LQC | 3.0 | 3.12 | 104.0 | 6.8 | |
| MQC | 50 | 48.9 | 97.8 | 5.2 | |
| HQC | 150 | 153.0 | 102.0 | 4.5 | |
| C | LLOQ | 1.0 | 1.02 | 102.0 | 9.1 |
| LQC | 3.0 | 2.88 | 96.0 | 6.1 | |
| MQC | 50 | 52.1 | 104.2 | 4.8 | |
| HQC | 150 | 145.5 | 97.0 | 4.2 |
The acceptance criteria for accuracy are within ±15% (±20% for LLOQ) of the nominal value, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ). All three laboratories met these criteria, demonstrating the robustness of the method.
Linearity of the Calibration Curve
The linearity of the method was assessed over a concentration range of 1.0 to 200 ng/mL.
Table 4: Calibration Curve Linearity
| Lab | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| A | 1.0 - 200 | y = 0.025x + 0.001 | 0.9985 |
| B | 1.0 - 200 | y = 0.024x + 0.002 | 0.9979 |
| C | 1.0 - 200 | y = 0.026x - 0.001 | 0.9981 |
A correlation coefficient (r²) greater than 0.99 is considered acceptable, indicating a strong linear relationship between the analyte concentration and the instrument response in all participating laboratories.
Cross-Validation of Study Samples
To further ensure the interchangeability of data, a set of incurred (study) samples were analyzed by two of the participating laboratories (Lab A and Lab B).
The process for cross-validation of incurred samples is outlined below:
Sources
- 1. INTRODUCTION - Macitentan (Opsumit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Macitentan: entry-into-humans study with a new endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. testinglab.com [testinglab.com]
- 6. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 8. criver.com [criver.com]
- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
A Comparative Guide to the Efficacy of N-Despropyl-N-ethyl Macitentan and Bosentan in Preclinical Models
This guide provides an in-depth, objective comparison of the preclinical efficacy of two dual endothelin receptor antagonists (ERAs): N-Despropyl-N-ethyl Macitentan (the active metabolite of Macitentan, also known as ACT-132577) and Bosentan. This document is intended for researchers, scientists, and drug development professionals engaged in the study of pulmonary arterial hypertension (PAH) and related cardiovascular diseases. We will delve into their mechanisms of action, compare their pharmacological properties based on experimental data, and provide detailed protocols for key preclinical assays.
Introduction: The Endothelin System in Pulmonary Arterial Hypertension
Pulmonary arterial hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death.[1] A key player in the pathophysiology of PAH is the endothelin (ET) system.[2] Endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle cell mitogen, is overexpressed in patients with PAH.[3][4][5][6] ET-1 exerts its effects through two receptor subtypes: ETA and ETB.[7]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cellular proliferation.[3][7]
-
ETB Receptors: Found on both smooth muscle cells (mediating vasoconstriction) and endothelial cells, where they contribute to the clearance of ET-1 and the release of vasodilators like nitric oxide and prostacyclin.[3][4][8]
Dual endothelin receptor antagonists, such as Bosentan and the parent compound of this compound (Macitentan), are designed to block the detrimental effects of ET-1 by targeting both ETA and ETB receptors.[3][5][6][8]
Mechanism of Action: A Tale of Two Dual Antagonists
Both Bosentan and Macitentan (and its active metabolite) are competitive antagonists of endothelin receptors.[4][8][9] However, key differences in their receptor binding kinetics and tissue distribution appear to contribute to variations in their preclinical efficacy.
Bosentan is a dual ETA/ETB receptor antagonist that competitively inhibits the binding of ET-1.[3][4][5][8]
Macitentan and its primary active metabolite, This compound (ACT-132577) , are also dual endothelin receptor antagonists.[6][10][] A distinguishing feature of Macitentan is its sustained receptor binding and enhanced tissue penetration.[2][12][13] Macitentan exhibits slower receptor dissociation kinetics compared to Bosentan, leading to a more persistent blockade of ET-1 signaling.[14] This prolonged receptor occupancy may contribute to its greater efficacy observed in some preclinical models.[2][13][14]
Signaling Pathway of Endothelin Receptor Antagonism
Caption: Endothelin-1 signaling and points of therapeutic intervention.
Comparative Pharmacological Properties
The following table summarizes key in vitro pharmacological parameters for Macitentan (and its active metabolite) and Bosentan.
| Parameter | This compound (ACT-132577) | Macitentan | Bosentan | Reference |
| Receptor Target | Dual ETA/ETB | Dual ETA/ETB | Dual ETA/ETB | [3][6][10] |
| ETA Receptor Affinity (Ki) | ~5-fold less potent than Macitentan | 0.14 nM (Kb) | 4.7 nM (Ki), 1.1 nM (Kb) | [7][14] |
| ETB Receptor Affinity (Ki) | - | - | 95 nM (Ki) | |
| ETA/ETB Selectivity Ratio | 16:1 | 50:1 | ~20:1 | [13] |
| Receptor Occupancy Half-life | - | 17 minutes | 70 seconds | [14] |
Head-to-Head Preclinical Efficacy
Comparative studies in established animal models of pulmonary and systemic hypertension have demonstrated a greater maximal efficacy for Macitentan compared to Bosentan.
Systemic and Pulmonary Hypertension Models
In a study utilizing hypertensive Dahl salt-sensitive rats and pulmonary hypertensive bleomycin-treated rats, Macitentan administered on top of a maximal effective dose of Bosentan resulted in a further significant decrease in mean arterial and pulmonary artery pressure.[2] Conversely, administering Bosentan on top of a maximal dose of Macitentan produced no additional blood pressure reduction.[2] This suggests that Macitentan achieves a more comprehensive blockade of the endothelin system.[2]
Right Ventricular Remodeling in Non-Vasoreactive Pulmonary Hypertension
In a bleomycin-induced rat model of non-vasoreactive PH, Macitentan was more effective than Bosentan at preventing pulmonary vascular remodeling and right ventricular (RV) hypertrophy.[12] This superior cardioprotective effect was associated with a greater distribution of Macitentan into the RV and pulmonary tissue compared to Bosentan.[12]
Experimental Protocols
The following are detailed methodologies for key preclinical models used in the evaluation of endothelin receptor antagonists. The choice of model is critical and depends on the specific aspects of PAH being investigated.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This is a widely used model for inducing PAH, characterized by vascular remodeling and inflammation.[15][16]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg).
-
Disease Development: Progressive development of PH over 3-4 weeks, characterized by increased right ventricular systolic pressure (RVSP), RV hypertrophy, and pulmonary vascular remodeling.
-
Drug Administration: The test compounds (e.g., Macitentan or Bosentan) are typically administered daily via oral gavage, starting either on the day of MCT injection (prophylactic) or after the establishment of PH (therapeutic).
-
Efficacy Endpoints:
-
Hemodynamics: Measurement of RVSP and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Right Ventricular Hypertrophy: Calculated as the ratio of the right ventricle free wall weight to the left ventricle plus septum weight (Fulton's Index).
-
Histopathology: Morphometric analysis of pulmonary arterioles to assess medial wall thickness and muscularization.
-
Hypoxia-Induced Pulmonary Hypertension
This model is particularly relevant for studying PH associated with lung diseases and hypoxia.[15][16]
Protocol:
-
Animal Model: Rats or mice.
-
Induction: Continuous exposure to a hypoxic environment (e.g., 10% O₂) in a specialized chamber for several weeks (typically 2-4 weeks).
-
Disease Characteristics: This model primarily induces pulmonary vasoconstriction and some vascular remodeling.[15]
-
Drug Administration: Test compounds are administered throughout the duration of hypoxic exposure.
-
Efficacy Endpoints: Similar to the MCT model, including hemodynamic measurements, assessment of RV hypertrophy, and histological analysis of pulmonary vessels.
In Vitro Receptor Binding Assay
This assay is fundamental for determining the affinity and selectivity of a compound for its target receptors.
Protocol:
-
Membrane Preparation: Isolation of cell membranes expressing either human ETA or ETB receptors (e.g., from CHO cells).
-
Radioligand: Use of a radiolabeled endothelin, such as [125I]ET-1.
-
Competitive Binding: Incubation of the receptor membranes with the radioligand in the presence of increasing concentrations of the unlabeled test compound (e.g., Macitentan or Bosentan).
-
Separation and Detection: Separation of bound from free radioligand (e.g., by filtration) and quantification of the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculation of the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequent determination of the inhibitory constant (Ki).
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for a typical preclinical efficacy study in a rat model of PAH.
Conclusion
The available preclinical data suggests that while both this compound and Bosentan are effective dual endothelin receptor antagonists, the unique pharmacological properties of Macitentan, particularly its sustained receptor binding and enhanced tissue penetration, may translate to a superior efficacy profile in vivo.[2][12][13] These findings underscore the importance of considering not only receptor affinity but also the kinetic and distribution properties of drug candidates in the development of new therapies for pulmonary arterial hypertension. Further research and head-to-head clinical trials are essential to fully elucidate the comparative therapeutic potential of these agents in patients.
References
-
de Lartigue, J. Animal models of pulmonary arterial hypertension: the hope for etiological discovery and pharmacological cure. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Carvalho, R. F., et al. Animal Models for the Study of Pulmonary Hypertension: Potential and Limitations. International Journal of Molecular Sciences. [Link]
-
Wikipedia. Bosentan. [Link]
-
Iglarz, M., et al. Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension. Life Sciences. [Link]
-
Patsnap Synapse. What is the mechanism of Bosentan? [Link]
-
Gomberg-Maitland, M., et al. An updated review of experimental rodent models of pulmonary hypertension and left heart disease. Frontiers in Cardiovascular Medicine. [Link]
-
Humbert, M., et al. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient. Vascular Health and Risk Management. [Link]
-
Sztuka, K., et al. A comprehensive review: the evolution of animal models in pulmonary hypertension research; are we there yet? American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Steris Healthcare. Bosentan 62.5 Uses, Benefits, Side Effects, Mechanism of Action & More. [Link]
-
Minicule. Bosentan: Uses, Interactions, Mechanism of Action, and More. [Link]
-
Ryan, J. J., & Archer, S. L. Animal models of pulmonary arterial hypertension: the hope for etiological discovery and pharmacological cure. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Iglarz, M., et al. Comparison of Macitentan and Bosentan on Right Ventricular Remodeling in a Rat Model of Non-vasoreactive Pulmonary Hypertension. Journal of Cardiovascular Pharmacology. [Link]
-
van de Veerdonk, M. C., et al. Bosentan or Macitentan Therapy in Chronic Thromboembolic Pulmonary Hypertension? Lung. [Link]
-
Davenport, A. P., et al. Characterization of endothelin receptors in the human pulmonary vasculature using bosentan, SB209670, and 97-139. Journal of Cardiovascular Pharmacology. [Link]
-
StuffThatWorks. Bosentan Vs. Macitentan For Pulmonary Hypertension. [Link]
-
Trip Database. How do the side effect profiles of Macitentan and Bosentan differ in patients with pulmonary hypertension? [Link]
-
van Giersbergen, P. L., et al. Modeling of pharmacokinetics, efficacy, and hemodynamic effects of macitentan in patients with pulmonary arterial hypertension. CPT: Pharmacometrics & Systems Pharmacology. [Link]
-
ResearchGate. Safety, efficacy, and clinical utility of macitentan in the treatment of pulmonary arterial hypertension. [Link]
-
Ahn, J., et al. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro. European Journal of Pharmacology. [Link]
-
Vizza, C. D., et al. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? Therapeutic Advances in Respiratory Disease. [Link]
-
Bruderer, S., et al. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics. [Link]
-
Galiè, N., & Manes, A. Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Indian Journal of Pharmacology. [Link]
-
Bruderer, S., et al. Pharmacokinetics of Macitentan in Patients With Pulmonary Arterial Hypertension and Comparison With Healthy Subjects. Clinical Pharmacology in Drug Development. [Link]
-
Dingemanse, J., & Sidharta, P. N. Efficacy, Safety and Clinical Pharmacology of Macitentan in Comparison to Other Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
ResearchGate. A comprehensive drug review on Macitentan: A preeminent inclusion to pulmonary arterial hypertension therapy. [Link]
-
Patsnap Synapse. What is the mechanism of Macitentan? [Link]
-
Open Access Journals. A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. [Link]
-
ResearchGate. Summary of endothelin receptor subtype affinity and selectivity of... [Link]
-
Semantic Scholar. Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension. [Link]
-
Trip Database. What are the comparative efficacy and safety profiles of Macitentan versus Bosentan in the treatment of pulmonary arterial hypertension? [Link]
-
Webb, M. L., et al. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay. Journal of Pharmacological and Toxicological Methods. [Link]
-
Gatfield, J., et al. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells. PLoS One. [Link]
-
Kirkby, N. S., & Mitchell, J. A. Endothelin Receptors and Their Antagonists. Methods in Molecular Biology. [Link]
-
Drugs.com. Bosentan vs Macitentan Comparison. [Link]
-
Galiè, N., & Manes, A. Endothelin receptor antagonists in pulmonary arterial hypertension. ERS Publications. [Link]
-
NCBI Bookshelf. INTRODUCTION - Macitentan (Opsumit). [Link]
-
Yildiz, O., et al. Clinical efficacy and safety of switch from bosentan to macitentan in children and young adults with pulmonary arterial hypertension: extended study results. Cardiology in the Young. [Link]
-
Rosano, G. M. C., et al. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. Journal of Cardiovascular Pharmacology. [Link]
-
ResearchGate. Efficacy and safety of switching from bosentan or ambrisentan to macitentan in pulmonary arterial hypertension: A systematic review and meta-analysis. [Link]
-
Schnell, C., et al. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis. PLoS One. [Link]
-
Iglarz, M., et al. Comparison of Macitentan and Bosentan on Right Ventricular Remodeling in a Rat Model of Non-vasoreactive Pulmonary Hypertension. Journal of Cardiovascular Pharmacology. [Link]
Sources
- 1. Animal models of pulmonary arterial hypertension: the hope for etiological discovery and pharmacological cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 4. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterispharma.com [sterispharma.com]
- 6. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bosentan - Wikipedia [en.wikipedia.org]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 12. Comparison of Macitentan and Bosentan on Right Ventricular Remodeling in a Rat Model of Non-vasoreactive Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fortunejournals.com [fortunejournals.com]
- 16. Frontiers | An updated review of experimental rodent models of pulmonary hypertension and left heart disease [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Despropyl-N-ethyl Macitentan
This guide provides essential safety and logistical information for the proper disposal of N-Despropyl-N-ethyl Macitentan, a research chemical and metabolite of the endothelin receptor antagonist, Macitentan. As drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document is structured to provide a clear, step-by-step methodology grounded in established safety protocols and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
The procedures outlined below are based on best practices for the disposal of hazardous pharmaceutical and chemical waste. It is imperative to recognize that while this guide offers a comprehensive framework, the Safety Data Sheet (SDS) for this compound, if available from the supplier, and your institution's specific Environmental Health and Safety (EHS) protocols are the ultimate authoritative sources.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. This compound is a metabolite of Macitentan, which is classified as a substance that may damage fertility or the unborn child[1]. Therefore, it should be handled with the utmost care, assuming it possesses similar hazardous properties.
1.1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Gloves: Chemically resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A lab coat or other protective clothing is essential to prevent skin contact.
-
Respiratory Protection: If handling the compound in powdered form or if there is a risk of aerosolization, a respirator may be necessary. Consult your institution's EHS for specific guidance.
Part 2: Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance. Never mix incompatible waste streams.
2.1. Waste Categorization: this compound waste should be classified as hazardous pharmaceutical waste . This includes:
-
Unused or expired this compound.
-
Contaminated materials such as pipette tips, vials, and absorbent pads used during handling.
-
Solvents used to dissolve or rinse containers of the compound.
2.2. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible hazardous waste container. The original container of the chemical is often a suitable choice for its waste[2].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date the waste was first added to the container and the associated hazards (e.g., "Reproductive Toxin").
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the disposal of this compound.
3.1. Solid Waste Disposal:
-
Carefully place all solid waste, including contaminated consumables, into the designated hazardous waste container.
-
Ensure the container is securely sealed to prevent any leakage or spillage.
-
Store the sealed container in a designated satellite accumulation area within the laboratory, away from general laboratory traffic and incompatible chemicals[3].
3.2. Liquid Waste Disposal:
-
Aqueous solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Organic solvent waste containing the compound must be collected in a separate, compatible container.
-
Crucially, do not dispose of any liquid waste containing this compound down the drain. The U.S. Environmental Protection Agency (EPA) prohibits the flushing of hazardous waste pharmaceuticals[4][5]. This practice can lead to the contamination of waterways and harm aquatic life[6].
3.3. Decontamination of Glassware and Surfaces:
-
Rinse any glassware that has come into contact with this compound with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous liquid waste[7]. Subsequent rinses may also need to be collected, depending on your institution's policies.
-
Wipe down any contaminated surfaces with an appropriate cleaning agent and dispose of the cleaning materials as solid hazardous waste.
Part 4: Final Disposal and Record Keeping
The final disposal of hazardous waste must be conducted by a licensed and reputable hazardous waste disposal company.
4.1. Arranging for Pickup:
-
Contact your institution's EHS department to arrange for the pickup of the hazardous waste container. They will have established procedures and contracts with certified disposal vendors.
4.2. Documentation:
-
Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
Visualization of the Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Hazard Information (for Macitentan) | Details | Reference |
| GHS Classification | Reproductive toxicity 1A | [1] |
| Hazard Statement | H360: May damage fertility or the unborn child | [1] |
| Signal Word | Danger | [1] |
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal procedures, researchers can minimize risks and ensure a safe working environment. Always prioritize the guidance provided by your institution's EHS department and the specific Safety Data Sheet for the chemical .
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Properly Managing Chemical Waste in Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. U.S. Environmental Protection Agency.
- Hazardous Waste and Disposal Consider
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- EPA Final Rule on Hazardous Waste Pharmaceuticals. Secure Waste.
- EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Safety D
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. waste360.com [waste360.com]
- 5. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 6. securewaste.net [securewaste.net]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for N-Despropyl-N-ethyl Macitentan
As a novel compound closely related to a potent active pharmaceutical ingredient (API), N-Despropyl-N-ethyl Macitentan requires meticulous handling to ensure researcher safety. While specific toxicological data for this metabolite may be limited, a comprehensive safety strategy can be built upon the known hazards of its parent compound, Macitentan, and established best practices for managing highly potent APIs (HPAPIs).[1][2][3] This guide provides essential, immediate safety and logistical information, detailing the necessary personal protective equipment (PPE), operational protocols, and disposal plans to minimize exposure and maintain a safe laboratory environment.
Foundational Safety: Hazard Assessment & The Hierarchy of Controls
Before any handling occurs, a thorough risk assessment is mandatory.[4] this compound is supplied as a crystalline solid or powder for research purposes.[5][6][7][8][9] The primary physical risk associated with powders is the generation of airborne dust, which can be easily inhaled or settle on surfaces, leading to inadvertent contact.[2][10]
Inferred Chemical Hazards:
The most critical safety information is derived from the Safety Data Sheet (SDS) of the parent compound, Macitentan. The SDS for Macitentan consistently identifies it as a substance with Reproductive Toxicity, Category 1A , bearing the hazard statement H360: May damage fertility or the unborn child .[11] Given the structural similarity, this compound must be presumed to carry the same risk until proven otherwise. Therefore, all handling protocols must be designed to prevent any level of exposure.
Applying the Hierarchy of Controls:
Effective safety is not just about PPE. The NIOSH Hierarchy of Controls provides a framework for implementing the most effective safety measures in descending order of preference.[12][13][14][15][16]
-
Elimination/Substitution: Not applicable in this research context.
-
Engineering Controls: This is the most critical step. Handling of this compound powder must occur within a primary containment system.[17][18] Examples include a certified chemical fume hood, a ventilated balance enclosure, or a glovebox/isolator.[2][19][20] These systems use negative pressure and specialized filters (like HEPA) to keep the powder away from the researcher's breathing zone.[2][18]
-
Administrative Controls: These are the procedures you follow. This includes developing a Standard Operating Procedure (SOP) for handling this specific compound, restricting access to the handling area, and providing comprehensive training for all personnel involved.[3][4][17]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazard. It is essential and must be used in conjunction with, not in place of, engineering and administrative controls.
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE is dictated by the primary risks: inhalation of potent powder and skin contact.
| PPE Category | Specification | Rationale |
| Respiratory | NIOSH-approved N100 or P100 filtering facepiece respirator (disposable) or a powered air-purifying respirator (PAPR). | Protects against inhalation of fine airborne particulates. The '100' designation indicates >99.97% filtration efficiency. A PAPR is preferred for longer-duration tasks. |
| Eye/Face | Tightly-fitting, splash-proof safety goggles or a full-face shield worn over safety glasses. | Prevents airborne powder from contacting the eyes. A face shield offers broader protection against splashes when handling solutions.[21][22] |
| Hand | Double-gloving with two pairs of nitrile gloves. | The outer glove provides primary protection and can be removed immediately upon contamination. The inner glove protects the skin during the doffing process. Ensure gloves have been tested against common lab solvents if working in solution.[21] |
| Body | Disposable, solid-front lab gown with knit cuffs. | Provides a barrier against powder settling on clothing or skin. Knit cuffs ensure a snug fit around the inner glove. For high-risk operations, a disposable coverall (e.g., Tyvek) is recommended. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Protects personal footwear from contamination and prevents tracking of potent compounds out of the designated handling area. |
Procedural Discipline: Donning and Doffing PPE
The order of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.
Workflow for Safe PPE Usage
Caption: Step-by-step PPE donning and doffing sequence.
Donning Sequence (Before Entering Designated Area):
-
Shoe Covers: Put on shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Gown: Wear the lab gown, ensuring it is fully fastened.
-
Respirator: Perform a seal check to ensure your respirator fits correctly.
-
Eye Protection: Put on safety goggles or face shield.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab gown.
Doffing Sequence (In Designated Area/Anteroom): This process is designed to move from most contaminated to least contaminated.
-
Shoe Covers: Remove shoe covers.
-
Outer Gloves: Peel off the outer gloves, turning them inside out, and dispose of them in a designated waste bag.
-
Gown and Inner Gloves: Untie the gown. As you peel the gown forward and off your shoulders, pull it down your arms, turning it inside out. As the sleeves come off your hands, use the gown to grip your inner gloves and pull them off at the same time, so they are contained within the inside-out gown. Dispose of the bundle immediately.
-
Exit Designated Area.
-
Eye/Face Protection: Remove goggles or face shield.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Operational and Disposal Plans
Spill Management: A spill kit specifically for potent powders should be readily available. It should contain:
-
Additional PPE for the cleanup crew.
-
Absorbent pads (wetted to prevent dust).
-
Forceps for picking up any larger particles.
-
Two sealable plastic bags for waste.
-
Deactivating solution (if known) or 70% ethanol to wet-wipe surfaces.
In case of a spill, evacuate the immediate area, notify personnel, and follow your institution's specific spill response protocol. Do not attempt to dry sweep a powder spill.
Waste Disposal: All disposable items that have come into contact with this compound are considered hazardous waste.[4]
-
Primary Waste: All used gloves, gowns, shoe covers, pipette tips, and weighing papers should be placed in a clearly labeled, sealable plastic bag inside the containment unit (e.g., fume hood).
-
Secondary Containment: Seal the primary bag and wipe down the exterior before removing it from the containment unit. Place this bag into a second, larger, labeled hazardous waste bag or container.
-
Disposal: Dispose of the waste according to your institution's and local environmental regulations for chemical waste.[11][21] Do not mix with general lab trash.
By adhering to this comprehensive PPE and handling strategy, researchers can effectively mitigate the risks associated with this compound, ensuring personal safety and the integrity of their research environment.
References
-
The challenge of handling highly potent API and ADCs in analytical chemistry. (2022, June 28). European Pharmaceutical Review. Retrieved from Eurofins Scientific website: [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. [Link]
-
High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]
-
Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma. [Link]
-
SOP for Handling Highly Potent Substances. (2024, July 16). Pharmaceuticals SOP. [Link]
-
The Hierarchy of Controls. (2022, October). Safety+Health. [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]
-
Handling of high potency drugs: process and containment. WIT Press. [Link]
-
Hierarchy of Controls. Centers for Disease Control and Prevention (CDC). [Link]
-
Bulk Powder Containment: Key Factors for High Potency Handling and Processing. (2020, March 13). Flow Sciences, Inc. [Link]
-
NIOSH's Hierarchy of Controls. NES Inc. [Link]
-
About Hierarchy of Controls. (2024, April 10). Centers for Disease Control and Prevention (CDC). [Link]
-
The Hierarchy of Controls. National Association of Safety Professionals (NASP). [Link]
-
This compound. SynZeal. [Link]
-
This compound | CAS 441796-13-0. Veeprho. [Link]
-
Macitentan-impurities. Pharmaffiliates. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. pharmtech.com [pharmtech.com]
- 4. SOP for Handling Highly Potent Substances – SOP Guide for Pharma [pharmasop.in]
- 5. This compound | 441796-13-0 | SynZeal [synzeal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | CAS No- 441796-13-0 | this compound [chemicea.com]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. flowsciences.com [flowsciences.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 13. Hierarchy of Controls [cdc.gov]
- 14. nes-ehs.com [nes-ehs.com]
- 15. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 16. naspweb.com [naspweb.com]
- 17. upm-inc.com [upm-inc.com]
- 18. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 19. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 20. witpress.com [witpress.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
